molecular formula C25H24NO8P B557376 Fmoc-Ser(HPO3Bzl)-OH CAS No. 158171-14-3

Fmoc-Ser(HPO3Bzl)-OH

Número de catálogo: B557376
Número CAS: 158171-14-3
Peso molecular: 497.4 g/mol
Clave InChI: ZBPUWGDUVAAWJY-QHCPKHFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-Ser(HPO3Bzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H24NO8P and its molecular weight is 497.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-O-(benzylphospho)-L-serine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUWGDUVAAWJY-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451527
Record name Fmoc-O-(benzylphospho)-L-serine
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URL https://comptox.epa.gov/dashboard/DTXSID90451527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158171-14-3
Record name Fmoc-O-(benzylphospho)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Fmoc-Ser(HPO3Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-O-(benzylphospho)-L-serine, commonly referred to as Fmoc-Ser(HPO3Bzl)-OH. This critical phosphorylated amino acid derivative is a fundamental building block in solid-phase peptide synthesis (SPPS), particularly for the creation of phosphopeptides essential in signal transduction research and therapeutic development. This document details a scalable one-pot synthesis protocol, purification methodologies, and relevant quantitative data to assist researchers in the efficient and pure production of this vital reagent.

Introduction

This compound is a key reagent in the synthesis of phosphopeptides. The Fmoc group provides reversible protection of the α-amino group, while the benzyl group offers temporary protection of the phosphate moiety. The synthesis of this building block can be challenging, and its purity is paramount to avoid side reactions and ensure the fidelity of the final peptide. A significant challenge during its use in peptide synthesis is the susceptibility to β-elimination under the basic conditions used for Fmoc deprotection.[1] This guide focuses on a robust and scalable one-pot synthesis method that avoids the need for carboxylic acid protection and utilizes readily available, inexpensive reagents.[2]

Synthesis of this compound

A cost-effective and scalable one-pot synthesis of this compound has been developed, which can be performed at a multi-kilogram scale.[2][3] This method circumvents the need for protection of the carboxylic acid and employs a straightforward isolation procedure.[2]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a demonstrated scalable process.[2]

Materials:

  • Phosphorus trichloride (PCl₃)

  • Benzyl alcohol (BnOH)

  • 2,6-Lutidine

  • Fmoc-L-serine

  • Tetrahydrofuran (THF)

  • Isopropyl acetate (iPAc)

Procedure:

  • Phosphorylating Reagent Formation:

    • To a solution of benzyl alcohol (1.05 equivalents) in THF, add phosphorus trichloride (1.00 equivalent) while maintaining the temperature below 5 °C.

    • Allow the solution to warm to 0 °C and stir for approximately 40 minutes. The consumption of PCl₃ can be monitored by ³¹P NMR.

    • Add 2,6-lutidine (3.00 equivalents) to the reactor at a temperature below 5 °C, which will result in the formation of solids.

  • Phosphorylation of Fmoc-L-serine:

    • In a separate vessel, dissolve dry Fmoc-L-serine (1.00 equivalent) in THF with 2,6-lutidine (1.00 equivalent).

    • Add this solution to the phosphorylating reagent mixture over 1.5 hours, maintaining the temperature at 0 °C.

    • Use additional THF to rinse the flask containing the Fmoc-L-serine to ensure complete transfer.

  • Work-up and Isolation:

    • Upon completion of the reaction, proceed with the work-up and isolation which involves a distillation step to achieve a solvent composition that facilitates the precipitation of the product as a 2-MeTHF solvate.[2]

Purification of this compound

The purification of the synthesized this compound is critical to remove any unreacted starting materials or byproducts. The scalable process relies on crystallization to achieve high purity.[2]

Experimental Protocol: Desolvation and Purification

This protocol describes the process to obtain the solvent-free, purified product from its solvate.[2]

Materials:

  • Fmoc-O-benzylphospho-l-serine (as a solvate)

  • Isopropyl acetate (iPAc)

Procedure:

  • Slurry and Digestion:

    • Mix the solvated Fmoc-O-benzylphospho-l-serine with isopropyl acetate (approximately 7.0 volumes).

    • Stir the resulting slurry at 20 °C for about 22 hours to allow for the digestion of the solids.

  • Cooling and Filtration:

    • Cool the slurry to 0–5 °C for 1 hour. The concentration of the product in the mother liquor can be monitored by HPLC to ensure minimal loss.

    • Filter the slurry and wash the cake with room temperature isopropyl acetate (approximately 2.0 volumes). It is important not to allow the filter cake to crack during washing.

  • Drying:

    • Dry the purified solid to yield the final solvent-free this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis and purification of this compound based on the scalable one-pot process.[2]

ParameterValueReference
Synthesis Scale Kilogram quantities[3]
Overall Isolated Yield ~50%[2][3]
Purity (HPLC) ≥96%[2]
Initial Purity (as solvate) ≥94%[2]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the one-pot synthesis workflow for this compound.

Synthesis_Workflow PCl3 PCl₃ Phosphorylating_Reagent Phosphorylating Reagent Formation PCl3->Phosphorylating_Reagent BnOH Benzyl Alcohol BnOH->Phosphorylating_Reagent Lutidine1 2,6-Lutidine Lutidine1->Phosphorylating_Reagent Phosphorylation Phosphorylation Phosphorylating_Reagent->Phosphorylation THF, 0°C FmocSer Fmoc-L-Serine FmocSer->Phosphorylation Lutidine2 2,6-Lutidine Lutidine2->Phosphorylation Workup Work-up & Isolation Phosphorylation->Workup Product Fmoc-Ser(HPO₃Bzl)-OH (Solvate) Workup->Product

Caption: One-pot synthesis workflow for this compound.

Purification Workflow

The following diagram illustrates the purification and desolvation workflow for this compound.

Purification_Workflow Solvated_Product Fmoc-Ser(HPO₃Bzl)-OH (Solvate) Slurry Slurry & Digestion (20°C, 22h) Solvated_Product->Slurry iPAc Isopropyl Acetate iPAc->Slurry Cooling Cooling (0-5°C, 1h) Slurry->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Final_Product Pure Fmoc-Ser(HPO₃Bzl)-OH Drying->Final_Product

Caption: Purification and desolvation of this compound.

References

Fmoc-Ser(HPO3Bzl)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Ser(HPO3Bzl)-OH is a key building block in the synthesis of phosphopeptides, which are crucial for studying a wide range of biological processes regulated by protein phosphorylation. This technical guide provides an in-depth overview of its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

This compound, also known as N-α-(9-Fluorenylmethoxycarbonyl)-O-(benzyl-hydroxy-phosphoryl)-L-serine, is a derivative of the amino acid serine. The presence of the acid-labile benzyl group on the phosphate moiety and the base-labile Fmoc group on the α-amino group allows for orthogonal deprotection strategies in peptide synthesis.

PropertyValue
CAS Number 158171-14-3[1][2]
Molecular Weight 497.43 g/mol [3][4]
Molecular Formula C25H24NO8P[3][5]
Appearance White to off-white powder or solid[6][7]
Storage Store at -20°C[1][6]
Solubility Insoluble in water; soluble in DMSO and ethanol[6]

Synthesis and Purification

While detailed, step-by-step synthesis protocols for this compound are often proprietary, the general approach involves the phosphorylation of the serine hydroxyl group and subsequent protection with a benzyl group, followed by the introduction of the Fmoc protecting group on the α-amino group. A cost-effective, one-pot synthesis has been developed and scaled to kilogram quantities, yielding the product with high purity after crystallization.[8]

Purification of Fmoc-protected amino acids is critical to ensure the quality of the final peptide. A general procedure for the purification of Fmoc-amino acids involves the following steps:

  • Dissolution: The crude Fmoc-amino acid is dissolved in a suitable solvent, such as toluene or isopropyl alcohol.[9]

  • Heating: The solution is heated to approximately 50°C and stirred for about an hour to ensure complete dissolution.[9]

  • Crystallization: The solution is then cooled to room temperature (around 30±5°C) and stirred for a couple of hours to allow the purified product to crystallize.[9]

  • Isolation and Drying: The purified crystals are collected by filtration, washed with the same solvent, and then dried under a vacuum at 50°C.[9]

Analytical Characterization

The purity and identity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Purity is commonly determined by reverse-phase HPLC, with typical purities being ≥97%.[4]

  • NMR: NMR spectroscopy is used to confirm the chemical structure of the molecule.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for the incorporation of phosphoserine residues into synthetic peptides using Fmoc-based SPPS.[10][11]

Experimental Protocol: Incorporation of this compound
  • Resin Preparation: Swell the appropriate solid support resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).[12]

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain on the resin using a 20% solution of piperidine in DMF.[12] This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer one (e.g., 15 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.[12]

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (typically 4 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Coupling: Add the activated this compound solution to the resin and allow the coupling reaction to proceed for a sufficient time (e.g., 2 hours at 25°C) to ensure complete acylation.

  • Washing: Wash the resin with DMF to remove any unreacted reagents.

  • Repeat: Repeat the deprotection, washing, activation, and coupling steps for the subsequent amino acids in the peptide sequence.

Challenges and Mitigation Strategies

A significant challenge when using this compound is the potential for β-elimination of the phosphate group during the piperidine-mediated Fmoc deprotection, especially when the phosphoserine residue is at the N-terminus. This side reaction can be minimized by:

  • Using alternative deprotection reagents: For the deprotection of the Fmoc group from the N-terminal phosphoserine residue, a 50% solution of cyclohexylamine in dichloromethane (DCM) or a dilute solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to suppress β-elimination.

  • Controlling reaction conditions: Performing the Fmoc deprotection at room temperature, as opposed to elevated temperatures that might be used in microwave-assisted synthesis, can also reduce the extent of β-elimination.

Cleavage and Global Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the benzyl group on the phosphate, are removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive residues. The use of a 2-chlorotrityl (2Cl-Trt) linker on the resin can facilitate the complete removal of the benzyl protecting groups.

Serine Phosphorylation in Signaling Pathways

Serine phosphorylation is a fundamental mechanism in signal transduction, regulating numerous cellular processes. The Transforming Growth Factor-β (TGF-β) signaling pathway is a prime example where serine phosphorylation plays a critical role.

TGF_beta_signaling TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (Ser/Thr Kinase) TGF_beta->TBRII Binds SMAD2_3 R-SMAD (SMAD2/3) TBRI TGF-β Receptor I (Ser/Thr Kinase) TBRII->TBRI Recruits & Phosphorylates SMAD4 Co-SMAD (SMAD4) TBRI->SMAD2_3 Phosphorylates Serine Residues pSMAD2_3 Phosphorylated R-SMAD SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Binds SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Transcription Gene Transcription (Cell Growth, Differentiation) Nucleus->Transcription Regulates

Caption: TGF-β Signaling Pathway.

In this pathway, the binding of the TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI).[12] The activated TβRI, a serine/threonine kinase, then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, on their C-terminal serine residues. This phosphorylation event allows the R-SMADs to form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cellular processes like growth, differentiation, and development.[3]

References

Solubility of Fmoc-Ser(HPO3Bzl)-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Fmoc-Ser(HPO3Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-O-(benzyl-hydroxy-phosphinyl)-L-serine (this compound), a critical building block in the synthesis of phosphopeptides. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in Solid-Phase Peptide Synthesis (SPPS), which is instrumental in studying protein phosphorylation and cellular signaling pathways.[1][2]

Physicochemical Properties

This compound is a white to off-white solid powder.[3] Key identifiers for this compound are:

  • Molecular Formula: C₂₅H₂₄NO₈P[3]

  • Molecular Weight: 497.43 g/mol [3]

  • CAS Number: 158171-14-3[3]

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below. It is important to note that factors such as temperature, the hygroscopic nature of the solvent (especially DMSO), and sonication can significantly influence these values.[3][4]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL201.03 mMRequires ultrasonic treatment. Use of newly opened, non-hygroscopic DMSO is recommended.[3][4]
Dimethylformamide (DMF)50 mg/mL~100.5 mMDescribed as "clearly soluble" at a concentration of 0.1g in 2mL.[5]
Ethanol (EtOH)≥33.85 mg/mL≥68.05 mM
WaterInsoluble-

Experimental Protocols

Accurate determination of solubility is crucial for preparing stock solutions and for optimizing reaction conditions in peptide synthesis. Below is a generalized protocol for determining the solubility of protected amino acids like this compound.

Protocol: Gravimetric Solubility Determination

This method involves the incremental addition of a solvent to a known mass of the compound until complete dissolution is observed.

Materials:

  • This compound

  • Analytical balance

  • Small, clear glass vial (e.g., 2 mL)

  • Magnetic stirrer and stir bar

  • Micropipettes

  • Solvents to be tested (e.g., DMSO, DMF, EtOH)

  • Ultrasonic bath

Procedure:

  • Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of this compound into a tared glass vial.

  • Initial Solvent Addition: Add a precise, small volume of the chosen solvent (e.g., 50 µL) to the vial.

  • Dissolution Attempt: Stir the suspension magnetically for one to two minutes at room temperature.[6] Observe the solution against a dark background to check for any remaining solid particles.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 second intervals.[7] Allow the sample to return to room temperature between sonications to avoid heating.

  • Incremental Solvent Addition: If solid material persists, continue to add small, precise volumes of the solvent (e.g., 10-20 µL increments). After each addition, repeat step 3 (and 4, if applicable).

  • Endpoint Determination: The point at which the solution becomes completely clear and free of particles is the endpoint. Record the total volume of solvent added.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

G cluster_workflow Experimental Workflow for Solubility Determination start Start: Weigh precise mass of this compound add_solvent Add small, known volume of solvent start->add_solvent stir Stir magnetically (1-2 minutes) add_solvent->stir observe Observe for undissolved solid stir->observe sonicate Apply ultrasonic treatment (optional, if needed) observe->sonicate Solid remains add_more Add another known volume of solvent observe->add_more Solid remains (post-sonication) dissolved End: Compound Dissolved. Calculate solubility. observe->dissolved No solid remains sonicate->stir add_more->stir

Caption: A flowchart of the experimental protocol for determining solubility.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for introducing phosphoserine into synthetic peptides. This process is fundamental to creating tools for studying kinase-driven signaling cascades and other phosphorylation-dependent biological events. The monobenzyl protection of the phosphate group is a strategic choice, as fully protected phosphate triesters are prone to degradation during the synthesis cycle.

A significant challenge when using this building block is the potential for a side reaction, namely β-elimination, which can occur under the basic conditions (e.g., piperidine) used for Fmoc-group removal.[8][9] This side reaction is particularly problematic when the phosphoserine residue is at the N-terminus of the growing peptide chain.[8] To mitigate this, alternative, milder deprotection reagents such as 50% cyclohexylamine in DCM may be employed for this specific step.[8]

G cluster_sp_synthesis Use of this compound in Solid-Phase Peptide Synthesis Resin Solid Support (Resin) Coupling Couple This compound Resin->Coupling Deprotection Fmoc Deprotection (e.g., Piperidine) Coupling->Deprotection Chain_Elongation Couple Next Fmoc-AA-OH Deprotection->Chain_Elongation Side_Reaction Side Reaction: β-Elimination Deprotection->Side_Reaction potential Chain_Elongation->Deprotection Repeat Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Chain_Elongation->Cleavage Final Cycle Peptide Final Phosphopeptide Cleavage->Peptide

Caption: A workflow for SPPS using the protected phosphoserine amino acid.

References

The Synthesis of Phosphoserine Peptides: A Technical Guide to Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible phosphorylation of serine, threonine, and tyrosine residues is a cornerstone of cellular signaling, governing a vast array of biological processes from cell division to metabolism. The ability to synthesize peptides containing phosphorylated amino acids, particularly phosphoserine (pSer), is therefore a critical tool for dissecting these intricate signaling networks. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for incorporating phosphoserine building blocks into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a preferred method due to its milder conditions compared to Boc-based strategies.[1]

Phosphoserine Building Blocks: The Foundation of Phosphopeptide Synthesis

The "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated during peptide chain elongation, is the most common and reliable strategy for synthesizing phosphopeptides.[2] This method offers precise control over the location of phosphorylation and avoids the potential for side reactions associated with "global phosphorylation" (post-synthetic phosphorylation of the assembled peptide).[2][3]

The most widely used building block for introducing phosphoserine in Fmoc-SPPS is N-α-Fmoc-O-(monobenzylphospho)-L-serine (Fmoc-Ser(PO(OBzl)OH)-OH) .[1] The monobenzyl protection of the phosphate group is crucial as it minimizes the risk of β-elimination, a significant side reaction that can occur during the piperidine-mediated Fmoc deprotection step.[1][4] While fully protected phosphate triesters might seem advantageous, they are more prone to this base-catalyzed elimination.

Building BlockChemical StructureKey Features
Fmoc-Ser(PO(OBzl)OH)-OH C₂₅H₂₄NO₈PMonobenzyl protected phosphate minimizes β-elimination.[1][4] Stable to piperidine treatment during Fmoc deprotection.[5] Commercially available.[2]
Fmoc-Ser(PO(OBzl)₂)-OH Not commonly usedProne to mono-debenzylation during Fmoc deprotection.[2] Offers no significant advantage over the monobenzyl derivative.[2]
Fmoc-Ser(PO(OtBu)OH)-OH Not as common as benzyl-protectedtert-Butyl group is acid-labile and removed during final cleavage.[6]
Boc-Ser(PO(OPh)₂)-OH Used in Boc-SPPSPhenyl protecting groups are typically removed by catalytic hydrogenation.

The Challenge of β-Elimination

A primary hurdle in the synthesis of phosphoserine-containing peptides is the susceptibility of the phosphoester linkage to β-elimination under basic conditions, such as the piperidine treatment used for Fmoc removal. This side reaction leads to the formation of dehydroalanine, which can subsequently react with piperidine to form a piperidinyl-alanine adduct, resulting in a significant impurity.[5][7] The risk of β-elimination is particularly pronounced for phosphoserine residues located at the N-terminus of the peptide and can be exacerbated by microwave heating during synthesis.[5][7]

To mitigate this, alternative, milder Fmoc deprotection strategies are sometimes employed, especially for the step immediately following the incorporation of the phosphoserine building block. These include the use of cyclohexylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][7]

beta_elimination cluster_peptide Peptide Chain on Solid Support Fmoc_pSer_Residue Fmoc-NH-CH(CH₂-O-PO(OBzl)OH)-CO-Peptide-Resin Beta_Elimination β-Elimination Fmoc_pSer_Residue->Beta_Elimination Fmoc Deprotection Piperidine Piperidine (Base) Piperidine->Beta_Elimination Dehydroalanine Dehydroalanine-Peptide-Resin Beta_Elimination->Dehydroalanine Piperidinyl_Adduct Piperidinyl-Alanine Adduct Dehydroalanine->Piperidinyl_Adduct + Piperidine

Caption: The β-elimination side reaction of phosphoserine during Fmoc deprotection.

Experimental Protocols

Coupling of Fmoc-Ser(PO(OBzl)OH)-OH

The partially protected phosphate group of Fmoc-Ser(PO(OBzl)OH)-OH is acidic, which can complicate the coupling reaction. Therefore, specific coupling conditions are recommended to ensure high efficiency. Uronium-based coupling reagents are generally preferred.

Reagents and Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ser(PO(OBzl)OH)-OH

  • Coupling reagent (e.g., HBTU, TBTU, HATU, PyBOP)[8][9]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Kaiser test or TNBS test reagents for monitoring coupling completion

Protocol:

  • Preparation of the Amino Acid Solution:

    • In a clean reaction vessel, dissolve Fmoc-Ser(PO(OBzl)OH)-OH (4-5 equivalents relative to the resin loading) and the coupling reagent (e.g., TBTU, 5 equivalents) in a minimal volume of DMF.

    • Add HOBt (5 equivalents) if using TBTU or HBTU.

  • Activation:

    • Add DIPEA (10-15 equivalents) to the amino acid solution. A higher excess of DIPEA is often beneficial.

    • Mix thoroughly and immediately add the activated amino acid solution to the vessel containing the Fmoc-deprotected peptide-resin.

  • Coupling Reaction:

    • Agitate the reaction mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for difficult sequences.

  • Monitoring and Washing:

    • Take a small sample of the resin and perform a Kaiser or TNBS test to check for the presence of free primary amines.

    • If the test is positive (indicating incomplete coupling), the coupling step should be repeated with fresh reagents.

    • If the test is negative, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Deprotection and Cleavage

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups.

Reagents and Materials:

  • Phosphopeptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) is the primary reagent. Scavengers are added to prevent side reactions with reactive species generated during deprotection. A common cocktail is:

    • 95% TFA

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol:

  • Preparation:

    • Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Incubate the mixture at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

spps_workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash (DMF) Amino_Acid_Coupling->Wash pSer_Coupling Phosphoserine Coupling (Fmoc-Ser(PO(OBzl)OH)-OH, HATU, DIPEA) Repeat_Cycle Repeat Cycle Wash->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Yes (Chain Complete) Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for phosphopeptide synthesis using Fmoc-SPPS.

Applications in Signaling Pathway Research

Synthetic phosphopeptides are invaluable reagents for elucidating the mechanisms of signal transduction.[10] They serve as:

  • Kinase Substrates: To study the specificity and kinetics of protein kinases.

  • Phosphatase Substrates: To investigate the activity and substrate preferences of protein phosphatases.[10]

  • Binding Partners: To identify and characterize proteins that contain phospho-binding domains, such as SH2 domains and 14-3-3 proteins.[10][11]

  • Antigens: To generate phosphorylation state-specific antibodies, which are essential tools for tracking protein activation in complex biological samples.[12]

For example, the synthesis of phosphopeptides corresponding to specific sites on proteins like tau has been instrumental in developing tools to study its hyperphosphorylation in Alzheimer's disease.[12]

signaling_pathway cluster_synthesis Synthetic Tools cluster_cell Cellular Context Synthetic_pPeptide Synthetic Phosphopeptide (e.g., from SPPS) Phospho_Binding_Protein Phospho-Binding Protein (e.g., 14-3-3, SH2 domain) Synthetic_pPeptide->Phospho_Binding_Protein Competitively Inhibits or Used as a Probe For Kinase Protein Kinase Substrate_Protein Substrate Protein Kinase->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Protein (Active/Inactive) Phosphorylated_Protein->Phospho_Binding_Protein Binds to Downstream_Response Downstream Cellular Response Phospho_Binding_Protein->Downstream_Response Initiates

Caption: Use of synthetic phosphopeptides to study protein-protein interactions.

Conclusion

The incorporation of phosphoserine building blocks via Fmoc-SPPS is a robust and widely adopted method for generating synthetic phosphopeptides. While challenges such as β-elimination require careful consideration and optimization of synthetic protocols, the commercial availability of suitable building blocks like Fmoc-Ser(PO(OBzl)OH)-OH has made these valuable research tools accessible to a broad scientific community. The continued refinement of coupling and deprotection strategies, including the use of microwave-assisted synthesis, further enhances the efficiency of phosphopeptide production, empowering researchers to unravel the complexities of protein phosphorylation in health and disease.[13]

References

An In-depth Technical Guide to the Stability of the Benzyl Phosphonate (HPO3Bzl) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyl phosphonate group, often represented in shorthand as HPO3Bzl, is a critical protecting group in the synthesis of phosphonic acids and their derivatives, which are integral to numerous pharmaceutical compounds and biologically active molecules.[1][2] Its stability and selective removal are paramount for the successful execution of complex synthetic strategies. This guide provides a comprehensive overview of the stability of the benzyl phosphonate protecting group under various chemical conditions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction to Benzyl Phosphonate Protecting Groups

Benzyl phosphonate esters serve as key intermediates in the synthesis of phosphonic acids.[1] The benzyl group's utility lies in its relative stability to a range of reaction conditions and the availability of mild and specific deprotection methods.[3][4] The general structure consists of a phosphorus atom bonded to a benzyl group through an oxygen atom (P-O-Bzl). This linkage's susceptibility to cleavage under specific conditions forms the basis of its application as a protecting group.

Stability Profile

The stability of the benzyl phosphonate protecting group is highly dependent on the reaction conditions. A thorough understanding of its lability is crucial for designing synthetic routes that avoid premature deprotection.

2.1. Acidic Conditions

Benzyl phosphonates can be cleaved under strongly acidic conditions, typically requiring reflux in concentrated hydrochloric acid.[5][6] However, these harsh conditions can limit their application in the presence of acid-sensitive functional groups.[5] The mechanism of acid-catalyzed hydrolysis is thought to involve protonation of the ester oxygen, followed by nucleophilic attack by water. The stability of the resulting benzyl carbocation facilitates this cleavage.[7]

2.2. Basic Conditions

The P-O-benzyl bond is generally stable to basic conditions. This stability allows for the use of basic reagents in other parts of the molecule without affecting the phosphonate protection. However, prolonged exposure to strong bases at elevated temperatures may lead to slow hydrolysis.

2.3. Reductive Cleavage (Hydrogenolysis)

The most common and mildest method for deprotecting benzyl phosphonates is catalytic hydrogenolysis.[3] This method offers high chemoselectivity, leaving many other functional groups intact.[8][9] The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[3][10]

2.4. Silyl-mediated Cleavage

Trialkylsilyl halides, particularly bromotrimethylsilane (TMSBr) and iodotrimethylsilane (TMSI), are effective reagents for the cleavage of benzyl phosphonate esters under mild, non-hydrolytic conditions.[5] This method, often referred to as the McKenna reaction, proceeds via the formation of a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid.[5][11] This approach is particularly useful for substrates containing functional groups sensitive to hydrogenolysis or harsh acidic conditions.[3]

Quantitative Stability and Deprotection Data

The efficiency of benzyl phosphonate deprotection is influenced by the choice of reagent, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Catalytic Hydrogenolysis of Dibenzyl Phosphonates

Catalyst Solvent Temperature Time Yield Reference
10% Pd/C Ethanol Room Temp. 12 h >95% [3]
5% Pd/C THF/tert-butanol/PBS buffer Room Temp. - >73% [12]

| PtO2 (Adam's catalyst) | Methanol | Room Temp. | 24 h | Variable |[10] |

Table 2: Silyl-mediated Deprotection of Benzyl Phosphonates

Reagent Solvent Temperature Time Yield Reference
TMSBr Dichloromethane Room Temp. 2 h High [13]
TMSBr/Pyridine - - - High [13]

| TMSI | Acetonitrile | Room Temp. | <1 h | >90% |[5] |

Table 3: Acidic Hydrolysis of Aralkyl Dialkyl Phosphonates

Reagent Conditions Time Yield Reference

| Aqueous HCl | Reflux | - | >80% |[6] |

Experimental Protocols

4.1. General Protocol for Catalytic Hydrogenolysis of a Dibenzyl Phosphonate

  • Materials: Dibenzyl phosphonate substrate, 10% Palladium on Carbon (Pd/C) (5-10 mol%), Ethanol or Methanol, Hydrogen gas supply (balloon or Parr hydrogenator).

  • Procedure:

    • Dissolve the dibenzyl phosphonate substrate in a suitable solvent (e.g., ethanol, methanol) in a flask equipped with a magnetic stir bar.

    • Carefully add the Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude phosphonic acid.

    • Purify the product as necessary, typically by recrystallization or chromatography.[3][10]

4.2. General Protocol for Deprotection using Bromotrimethylsilane (TMSBr)

  • Materials: Benzyl phosphonate substrate, Bromotrimethylsilane (TMSBr) (2-4 equivalents), Anhydrous dichloromethane (DCM) or acetonitrile, Methanol or water.

  • Procedure:

    • Dissolve the benzyl phosphonate substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TMSBr dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or ³¹P NMR).

    • Upon completion of the silylation step, carefully add methanol or water to hydrolyze the intermediate silyl ester.

    • Stir for an additional 30 minutes.

    • Remove the solvent and excess reagents under reduced pressure to obtain the crude phosphonic acid.

    • Purify the product as required.[5][13]

Mechanistic Pathways and Workflows

5.1. Catalytic Hydrogenolysis

The hydrogenolysis of benzyl phosphonates involves the oxidative addition of the P-O-benzyl bond to the palladium catalyst surface, followed by reaction with hydrogen to cleave the bond and release the deprotected phosphonic acid and toluene.

Hydrogenolysis_Pathway Substrate R-P(O)(OBzl)₂ Catalyst Pd/C, H₂ Substrate->Catalyst Adsorption Intermediate [Adsorbed Complex] Catalyst->Intermediate Oxidative Addition Product R-P(O)(OH)₂ Intermediate->Product Hydrogenolysis Byproduct 2 x Toluene Intermediate->Byproduct

Catalytic Hydrogenolysis Workflow.

5.2. McKenna Reaction (Silyl-mediated Cleavage)

The McKenna reaction provides a mild alternative to hydrogenolysis. It proceeds in two main steps: transesterification with TMSBr to form a bis(trimethylsilyl) phosphonate, followed by hydrolysis to the phosphonic acid.

McKenna_Reaction Start R-P(O)(OBzl)₂ Step1 + 2 TMSBr Start->Step1 Silyl_Intermediate R-P(O)(OTMS)₂ Step1->Silyl_Intermediate Transesterification Byproduct1 2 x BzlBr Step1->Byproduct1 Step2 + H₂O or MeOH Silyl_Intermediate->Step2 Final_Product R-P(O)(OH)₂ Step2->Final_Product Hydrolysis Byproduct2 2 x TMS-OH or 2 x TMS-OMe Step2->Byproduct2

McKenna Reaction Pathway.

Conclusion

The benzyl phosphonate protecting group offers a versatile tool for the synthesis of phosphonic acids and their derivatives. Its stability to a wide range of reagents, coupled with the availability of several mild and selective deprotection methods, makes it an attractive choice for complex molecule synthesis in drug discovery and development. The choice of deprotection strategy—be it catalytic hydrogenolysis for its cleanliness and selectivity, or silyl-mediated cleavage for its mildness and compatibility with sensitive functional groups—must be carefully considered based on the overall synthetic plan and the nature of the substrate. This guide provides the foundational knowledge for researchers to effectively utilize the benzyl phosphonate protecting group in their synthetic endeavors.

References

The Strategic Use of Fmoc-Ser(HPO3Bzl)-OH in Phosphopeptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of phosphopeptides is a critical tool for interrogating cellular signaling pathways and developing novel therapeutics. A key reagent in this endeavor is Nα-Fmoc-O-(monobenzylphospho)-L-serine, or Fmoc-Ser(HPO3Bzl)-OH. This guide provides an in-depth technical review of its application, focusing on quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Principles and Challenges

This compound is a protected amino acid derivative designed for the incorporation of phosphoserine into peptides during Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group, while the monobenzyl ester protects the phosphate moiety. This strategic protection scheme is crucial for successful synthesis, but it is not without its challenges.

The primary obstacle encountered when using this compound is the base-catalyzed β-elimination of the phosphoserine side chain during the piperidine-mediated removal of the Fmoc group. This side reaction leads to the formation of a dehydroalanine residue, which can subsequently react with piperidine to form a piperidinyl-alanine adduct, resulting in undesired peptide impurities. The propensity for β-elimination is influenced by several factors, including the choice of base, temperature, and the position of the phosphoserine residue within the peptide sequence.

Quantitative Analysis of β-Elimination

The extent of β-elimination is a critical parameter to control during phosphopeptide synthesis. The choice of deprotection conditions significantly impacts the purity of the final product. Below is a summary of quantitative data on β-elimination under various conditions.

N-terminal Amino AcidDeprotection Conditionsβ-Elimination (%)Reference
Ser(PO3Bzl,H)20% Piperidine/DMF7[1]
Thr(PO3Bzl,H)20% Piperidine/DMFNot Observed[1]
Tyr(PO3Bzl,H)20% Piperidine/DMFNot Observed[1]

Table 1: Influence of N-terminal Phosphoamino Acid on β-Elimination.

Deprotection ReagentConcentrationSolventβ-EliminationReference
Piperidine20%DMFObserved[2]
Cyclohexylamine50%DCMSuppressed[1]
Morpholine10%DMFIncomplete Deprotection[2]
Piperazine1%DMFSignificant Byproduct[2]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)0.5%DMFSuppressed[1][2]

Table 2: Effect of Different Bases on β-Elimination.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Phosphopeptide using this compound

This protocol outlines a general procedure for the manual or automated solid-phase synthesis of a phosphopeptide.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

  • Drain the resin and repeat the treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) with a coupling reagent such as HATU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF for a few minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, such as the incorporation of this compound, extended coupling times or double coupling may be necessary.[1] Microwave heating up to 75°C can also be applied to improve coupling yields.[3]

  • Wash the resin as described in step 2.

4. Incorporation of this compound:

  • Follow the general coupling procedure in step 3. Due to steric hindrance and potential electrostatic repulsion, using a higher excess of the amino acid and coupling reagents is recommended.[2]

5. Iterative Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the benzyl protecting group from the phosphate and other acid-labile side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Protocol 2: Optimized Fmoc Deprotection to Minimize β-Elimination

This modified deprotection protocol is recommended, especially when the phosphoserine residue is at the N-terminus of the growing peptide chain.[1]

1. Standard Synthesis:

  • Proceed with the peptide synthesis as described in Protocol 1 until the coupling of the amino acid preceding the N-terminal this compound.

2. Optimized Fmoc Deprotection of the Penultimate Residue:

  • Instead of 20% piperidine/DMF, use a solution of 50% cyclohexylamine in DCM (v/v) for 10-20 minutes to remove the Fmoc group.[1]

  • Alternatively, a solution of 0.5% DBU in DMF can be used, which has been shown to provide complete Fmoc deprotection with minimal β-elimination, even at elevated temperatures.[2]

3. Coupling of this compound:

  • Couple the this compound as described in Protocol 1.

4. Final Optimized Fmoc Deprotection:

  • For the final Fmoc removal from the N-terminal phosphoserine, again utilize the optimized deprotection conditions (50% cyclohexylamine/DCM or 0.5% DBU/DMF).[1][2]

Visualizing Workflows and Pathways

Experimental Workflow for Phosphopeptide Synthesis and Analysis

The following diagram illustrates a typical workflow from the synthesis of a phosphopeptide using this compound to its subsequent analysis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis cluster_application Application resin Resin Swelling fmoc_deprotection Fmoc Deprotection (Optimized for pSer) resin->fmoc_deprotection coupling Amino Acid Coupling fmoc_deprotection->coupling coupling->fmoc_deprotection Repeat for each AA final_deprotection Final Deprotection coupling->final_deprotection cleavage Cleavage & Deprotection final_deprotection->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Characterization) hplc->ms bio_assay Biological Assays (e.g., Kinase Assays) ms->bio_assay

Caption: Workflow for phosphopeptide synthesis and analysis.

The Role of Phosphoserine in the MAPK/ERK Signaling Pathway

Phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism of signal transduction in cells. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example where sequential phosphorylation events lead to a cellular response. The diagram below illustrates a simplified MAPK/ERK pathway, highlighting the role of a phosphoserine-containing substrate.

mapk_pathway cluster_cascade Kinase Cascade cluster_downstream Downstream Effects raf Raf (MAPKKK) mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates substrate Substrate Protein (e.g., Transcription Factor) erk->substrate phosphorylates p_substrate Phosphorylated Substrate (pSer/pThr) substrate->p_substrate response Cellular Response (e.g., Gene Expression) p_substrate->response stimulus Extracellular Stimulus (e.g., Growth Factor) stimulus->raf

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

This compound is an indispensable tool for the chemical synthesis of phosphopeptides. A thorough understanding of its chemistry, particularly the competing β-elimination reaction, is essential for obtaining high-purity products. By implementing optimized deprotection strategies and carefully controlling reaction conditions, researchers can successfully synthesize phosphopeptides to unravel the complexities of cellular signaling and advance the development of novel phosphopeptide-based diagnostics and therapeutics.

References

The Dawn of a New Mimic: An In-depth Technical Guide to the Discovery and Development of Phosphonate Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of drug discovery is often a quest for molecular mimics – compounds that can artfully impersonate natural substrates to modulate biological processes. Among the most successful of these mimics are the phosphonate amino acid analogs, a class of compounds that has carved a significant niche in medicine and agriculture. By replacing the carboxylate group of an amino acid with a stable phosphonate moiety, chemists have unlocked a treasure trove of molecules with profound biological activities. This technical guide delves into the core of phosphonate amino acid analog discovery and development, offering a comprehensive overview of their history, synthesis, mechanisms of action, and therapeutic applications.

A Historical Perspective: From Industrial Chemicals to Life-Saving Drugs

The story of phosphonate amino acid analogs is intertwined with the broader history of organophosphorus chemistry. Initially explored for their industrial applications as chelating agents and corrosion inhibitors, the unique physicochemical properties of the phosphonate group did not go unnoticed by medicinal chemists.[1][2] A pivotal moment came with the realization that the tetrahedral and negatively charged phosphonate group could serve as an effective bioisostere for the carboxylate group of amino acids and the phosphate group in various biomolecules.[3][4][5] This structural analogy laid the foundation for the rational design of a new class of enzyme inhibitors.

A significant milestone in this field was the development of bisphosphonates, first synthesized in the 19th century but only recognized for their therapeutic potential in the mid-20th century.[2][6] These compounds, characterized by a P-C-P backbone, demonstrated a remarkable affinity for hydroxyapatite, the mineral component of bone.[7][8] This property led to their investigation and eventual widespread use in the treatment of bone disorders like osteoporosis and Paget's disease.[6]

Another landmark discovery was that of glyphosate, a simple phosphonate analog of glycine, in the 1970s.[9] Its potent herbicidal activity, stemming from the inhibition of a key enzyme in the shikimate pathway of plants, revolutionized agriculture.[10][11][12] The success of these early discoveries spurred further research, leading to the development of a diverse array of phosphonate amino acid analogs with applications as antiviral agents, antibiotics, and tools for studying cellular signaling.

The Art of Synthesis: Crafting the Molecular Mimics

The synthesis of phosphonate amino acid analogs has evolved significantly, with several key reactions forming the bedrock of their preparation. These methods allow for the creation of a wide variety of analogs with diverse side chains and stereochemistry.

Key Synthetic Methodologies
  • Michaelis-Arbuzov Reaction: This classic reaction is a cornerstone of C-P bond formation. It typically involves the reaction of a trialkyl phosphite with an alkyl halide. In the context of amino acid analogs, a suitably protected α-halo-substituted amino acid derivative can be used to introduce the phosphonate group.[13]

  • Kabachnik-Fields Reaction: This is a one-pot, three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[14][15] It is a highly versatile and widely used method for the synthesis of α-aminophosphonates.

  • Pudovik Reaction: This reaction involves the nucleophilic addition of a dialkyl phosphite to an imine, catalyzed by a base.[14][15] The imine is often pre-formed from an aldehyde and an amine.

Representative Experimental Protocols

Protocol 1: Synthesis of Diethyl{[benzyl(2-hydroxybenzyl)amino]methyl}phosphonate via a Modified Kabachnik-Fields Approach [13]

  • Reaction Setup: A mixture of 1,3-benzoxazine (0.3 g, 1.33 mmol), diethyl phosphite (0.18 g, 1.33 mmol, 0.17 mL), and boron trifluoride etherate (0.03 g, 0.26 mmol, 0.03 mL) in acetonitrile (5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 48 hours.

  • Purification: The crude reaction mixture is purified by flash chromatography on silica gel using a hexane:EtOAc (80:20) eluent.

  • Product Characterization: The purified product is obtained as a colorless oil (0.46 g, 96% yield). The structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR).

Protocol 2: Synthesis of α-Aminophosphonates using Orange Peel Powder as a Green Catalyst [16]

  • Reaction Mixture Preparation: A mixture of an aromatic aldehyde (1 mmol), aniline (1 mmol), and dimethyl phosphite (1.2 mmol) is prepared in ethanol. Orange peel powder (10 wt%) is added as a catalyst.

  • Reaction Condition: The reaction mixture is refluxed for the appropriate time, with the progress monitored by Thin Layer Chromatography (TLC) using a n-hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Purification: After completion of the reaction, the ethanol is evaporated. The reaction mixture is then poured into ice-cold water and filtered. The resulting solid is purified by recrystallization from ethanol.

Mechanism of Action: The Art of Deception

The biological activity of phosphonate amino acid analogs stems from their ability to act as competitive inhibitors of enzymes that recognize natural amino acids or their phosphorylated derivatives.[4][17] The tetrahedral geometry and negative charge of the phosphonate group allow it to mimic the transition state of enzymatic reactions, binding tightly to the active site and blocking the binding of the natural substrate.[17]

Case Study: Glyphosate and the Shikimate Pathway

A prime example of this mechanism is the action of glyphosate, the active ingredient in the herbicide Roundup®. Glyphosate is a structural analog of glycine.[9] It specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[10][11][12] This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals, which accounts for glyphosate's selective toxicity.[11][18] By blocking EPSP synthase, glyphosate depletes the plant of essential amino acids, leading to a cessation of growth and eventual death.[10][18]

Shikimate_Pathway_Inhibition Shikimate Shikimate S3P Shikimate-3-phosphate (S3P) Shikimate->S3P ATP EPSP_synthase EPSP Synthase S3P->EPSP_synthase PEP Phosphoenolpyruvate (PEP) PEP->EPSP_synthase EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) EPSP_synthase->EPSP Aromatic_AAs Aromatic Amino Acids (Trp, Phe, Tyr) EPSP->Aromatic_AAs Glyphosate Glyphosate Glyphosate->EPSP_synthase Inhibition Inhibition

Inhibition of the Shikimate Pathway by Glyphosate.

Quantitative Bioactivity: A Numbers Game

The efficacy of phosphonate amino acid analogs is quantified by various parameters, most notably the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ). These values provide a measure of the concentration of the analog required to inhibit a specific biological process or enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. The tables below summarize the bioactivity of selected phosphonate amino acid analogs against various targets.

Table 1: Inhibitory Activity of Phosphonate Amino Acid Analogs against Various Enzymes

CompoundTarget EnzymeOrganismIC₅₀KᵢReference
GlyphosateEPSP SynthasePisum sativum-0.08 µM[10]
(Aminomethyl)benzylphosphonate (ortho-substituted)Acetylcholinesterase (AChE)Electric eel1.215 µM-[19]
1-Amino-3-(3-fluorophenyl) propylphosphonic acidHuman Alanyl Aminopeptidase (hAPN)Homo sapiens-Sub-micromolar[20]
Phosphonate analog of Valyl AdenylateValyl-tRNA SynthetaseEscherichia coliWeak inhibition-[21]
Acetylphosphonate (AcPH)Pyruvate Dehydrogenase Complex (PDHC)Homo sapiens-0.1 µM[22]

Table 2: Anticancer Activity of α-Aminophosphonate Analogs

CompoundCell LineActivity (% inhibition)Reference
Compound 7b (an α-aminophosphonate)MCF-7 (Breast cancer)94.32%[23]
Compound 4c (a Schiff base)MCF-7 (Breast cancer)92.45%[23]
Compound 5kMCF-7 (Breast cancer)83.14%[23]

Drug Development and Future Directions

A significant hurdle in the development of phosphonate amino acid analogs as therapeutic agents is their poor cell permeability due to the negatively charged phosphonate group at physiological pH. To overcome this, various prodrug strategies have been developed. These strategies involve masking the phosphonate group with moieties that are cleaved intracellularly to release the active drug.

Prodrug_Strategy Phosphonate_Drug Phosphonate Analog (Poor cell permeability) Prodrug Prodrug (Masked phosphonate, Increased lipophilicity) Phosphonate_Drug->Prodrug Chemical Modification Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Intracellular_Enzymes Intracellular Enzymatic Cleavage Prodrug->Intracellular_Enzymes Uptake Active_Drug Active Phosphonate Drug (Intracellular) Intracellular_Enzymes->Active_Drug Activation Biological_Target Biological Target Active_Drug->Biological_Target Inhibition

General Prodrug Strategy for Phosphonate Analogs.

The field of phosphonate amino acid analogs continues to be an exciting area of research. The development of new synthetic methodologies, including asymmetric synthesis, is enabling the creation of more complex and stereochemically defined analogs. Furthermore, a deeper understanding of the biological targets and signaling pathways affected by these compounds is opening up new therapeutic avenues. From agriculture to medicine, the legacy of these remarkable molecular mimics is set to continue, offering innovative solutions to pressing challenges in human health and food security.

Structural Analogy: The Foundation of Mimicry

The success of phosphonate amino acid analogs as biological modulators is rooted in their structural resemblance to natural amino acids and phosphates. The following diagram illustrates this key structural relationship.

Structural comparison of an amino acid, its phosphonate analog, and a phosphate group.

Note: The placeholder images in the diagram above should be replaced with actual chemical structures for a complete representation.

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Ser(HPO3Bzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of phosphoserine residues into synthetic peptides using Fmoc-Ser(HPO3Bzl)-OH in solid-phase peptide synthesis (SPPS). This document details the advantages of this reagent, strategies to mitigate common side reactions, and step-by-step protocols for its application in both manual and automated peptide synthesis.

Introduction to this compound in Phosphopeptide Synthesis

The synthesis of phosphopeptides is crucial for studying a wide range of biological processes, including signal transduction, cell regulation, and protein-protein interactions. This compound is the building block of choice for the incorporation of phosphoserine in Fmoc-based SPPS. The monobenzyl protection of the phosphate group strikes a critical balance: it is stable to the basic conditions required for Fmoc group removal, thus preventing premature deprotection, while being labile to the strong acidic conditions of the final cleavage from the solid support.[1][2] The use of a fully protected phosphate triester is generally avoided as it is prone to β-elimination during the piperidine-mediated Fmoc deprotection step.[1]

Key Considerations for Successful Synthesis

Several factors must be carefully considered to ensure high-yield and high-purity synthesis of phosphopeptides using this compound.

Coupling Activation: The sterically hindered and anionic nature of the phosphoserine side chain can impede coupling efficiency.[3] Therefore, potent uronium-based coupling reagents are recommended. For peptides with multiple or adjacent phosphoserine residues, extended coupling times or double coupling strategies may be necessary to drive the reaction to completion.[4]

Fmoc Deprotection and β-Elimination: The most significant side reaction during the synthesis of phosphoserine-containing peptides is the β-elimination of the phosphate group under basic conditions, leading to the formation of a dehydroalanine residue. This is particularly problematic for an N-terminal phosphoserine residue.[1] The dehydroalanine can subsequently react with piperidine to form a 3-(1-piperidinyl)alanine adduct. To minimize this side reaction, it is crucial to perform the Fmoc deprotection at room temperature and consider alternative, less nucleophilic bases for the deprotection of the Fmoc group from the phosphoserine residue itself.[1][4]

Final Cleavage and Deprotection: The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the benzyl protecting group from the phosphate moiety, along with other side-chain protecting groups. This is typically achieved using a high concentration of trifluoroacetic acid (TFA). The inclusion of scavengers in the cleavage cocktail is critical to prevent the re-attachment of the benzyl group or other reactive carbocations to sensitive amino acid residues such as tryptophan, methionine, or cysteine.[5]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in SPPS. Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.

Table 1: Recommended Coupling Conditions for this compound
Coupling ReagentEquivalents (Amino Acid:Reagent:Base)SolventTime (min)Notes
HATU/DIPEA1:0.95:2DMF120Highly recommended for efficient coupling.[1]
HBTU/DIPEA1:1:2DMF120A reliable alternative to HATU.
PyBOP/DIPEA1:1:2DMF120-240Effective, but may require longer reaction times.

For difficult sequences, such as those with multiple adjacent phosphoserine residues, a double coupling strategy is recommended.

Manual Coupling Protocol (0.1 mmol scale)
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 x).

  • Confirmation of Coupling: Perform a Kaiser test to ensure the reaction is complete (a negative result indicates complete coupling). If the test is positive, a second coupling is necessary.

Table 2: Fmoc Deprotection Protocols
ReagentConcentrationSolventTime (min)Application Notes
Piperidine20%DMF2 x 10Standard protocol for non-phosphoserine residues. Use at room temperature to minimize β-elimination for pSer.[4]
Cyclohexylamine50%DCM2 x 15Recommended for Fmoc deprotection of N-terminal this compound to suppress β-elimination.[1]
DBU0.5-5%DMF2 x 5A very effective non-nucleophilic base for minimizing β-elimination, especially in microwave synthesis.[3]
Final Cleavage and Deprotection Protocol
  • Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The composition will depend on the peptide sequence (see Table 3).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.

Table 3: Recommended Cleavage Cocktails
Reagent CocktailComposition (v/v)Application
Standard95% TFA, 2.5% H₂O, 2.5% TISFor peptides without sensitive residues.[6]
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTFor peptides containing Trp, Met, Cys, or Arg.[5][7]

Visualization of Key Processes

SPPS_Workflow cluster_resin Solid Support cluster_cycle Elongation Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Caption: Structure of this compound.

Beta_Elimination Peptide_pSer Peptide-Ser(PO3Bzl)-R Dehydroalanine Peptide-dehydroalanine-R Peptide_pSer->Dehydroalanine β-Elimination Piperidine Piperidine Piperidinyl_Adduct Peptide-3-(1-piperidinyl)alanine-R Piperidine->Piperidinyl_Adduct Dehydroalanine->Piperidinyl_Adduct Michael Addition

Caption: β-Elimination side reaction of phosphoserine during Fmoc deprotection.

Final_Deprotection Protected_Peptide Resin-Peptide-Ser(PO3Bzl)-R Deprotected_Peptide HO-Peptide-Ser(PO3H2)-R Protected_Peptide->Deprotected_Peptide Cleavage & Benzyl Deprotection TFA_Cocktail TFA + Scavengers

Caption: Final cleavage and deprotection of the phosphoserine residue.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of phosphoserine residues into peptides is a critical step in the synthesis of phosphopeptides for studying protein phosphorylation and its role in cell signaling. The building block of choice for Fmoc-based solid-phase peptide synthesis (SPPS) is often Fmoc-Ser(HPO3Bzl)-OH (N-Fmoc-O-(benzylphospho)-L-serine). The partially protected phosphate group in this reagent presents unique challenges during the coupling step, necessitating careful selection of coupling reagents and optimization of reaction conditions to achieve high efficiency and minimize side reactions. These application notes provide a comprehensive overview of recommended coupling reagents, detailed experimental protocols, and troubleshooting strategies for the successful incorporation of this compound into synthetic peptides.

Recommended Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound. The negatively charged phosphate moiety can interfere with the coupling reaction, and certain reagents can lead to undesirable side reactions. Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides for this application.

Data Presentation: Comparison of Common Coupling Reagents for this compound

Coupling ReagentClassRecommended BaseKey AdvantagesPotential Disadvantages
HATU Uronium SaltDIPEA, CollidineHigh coupling efficiency, fast reaction kinetics, reduced racemization.[1][2]Can cause guanidinylation of the N-terminal amino group if used in excess.
HBTU Uronium SaltDIPEAGood coupling efficiency, widely used.[1][2]Risk of guanidinylation; may be less efficient than HATU for difficult couplings.[2]
PyBOP Phosphonium SaltDIPEAEfficient coupling, byproducts are less hazardous than those of BOP.[2][3]Not recommended for phosphorylated amino acids due to potential side reactions with the unprotected phosphoryl group.[4]
COMU Uronium SaltDIPEAHigh coupling efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[5]Relatively newer reagent, may be more expensive.
DIC/HOBt Carbodiimide(Base-free or with DIPEA)Cost-effective, minimizes racemization under base-free conditions.[4]Slower reaction rates compared to uronium/phosphonium reagents; risk of nitrile formation from Asn and Gln side chains.[6]

Experimental Protocols

A detailed protocol for the coupling of this compound using HATU, a highly recommended reagent, is provided below. This protocol is intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol: Coupling of this compound using HATU

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS washing solvents (e.g., DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid residue, wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add HATU (2.95 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) to the mixture.

    • Vortex the solution for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours. The optimal coupling time may vary and should be monitored.

  • Washing: After the coupling reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.

  • Double Coupling (if necessary): If the coupling is incomplete, repeat steps 2-4 using fresh reagents.

Mandatory Visualizations

Diagram 1: General Workflow for Fmoc-SPPS of Phosphopeptides

SPPS_Workflow Start Start: Resin with free amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check Check Coupling (e.g., Kaiser Test) Wash2->Check Check->Coupling Incomplete (Recouple) Next_Cycle Proceed to Next Amino Acid Check->Next_Cycle Complete Next_Cycle->Deprotection Repeat Cycle Cleavage Final Cleavage & Deprotection Next_Cycle->Cleavage Final Residue End Purified Phosphopeptide Cleavage->End

Caption: General workflow for the incorporation of a phosphoserine residue using Fmoc-SPPS.

Diagram 2: Key Reactions and Side Reactions

Reactions cluster_coupling Coupling Reaction cluster_side_reactions Potential Side Reactions Resin_NH2 Resin-Peptide-NH2 Coupled_Product Resin-Peptide-Ser(P)-Fmoc Resin_NH2->Coupled_Product Acylation Guanidinylation Guanidinylation (Uronium Reagents) Resin_NH2->Guanidinylation Excess reagent Fmoc_pSer This compound Activated_pSer Activated Ester Fmoc_pSer->Activated_pSer Activation Activator Coupling Reagent (e.g., HATU/DIPEA) Activated_pSer->Coupled_Product Acylation Racemization Racemization Activated_pSer->Racemization Base-mediated Beta_Elimination β-Elimination (Piperidine-induced) Coupled_Product->Beta_Elimination During Fmoc deprotection Dehydroalanine Dehydroalanine Residue Beta_Elimination->Dehydroalanine D_Isomer D-Phosphoserine Residue Racemization->D_Isomer Capped_Peptide Capped N-terminus Guanidinylation->Capped_Peptide

Caption: Key reactions and potential side reactions during phosphoserine incorporation.

Troubleshooting

  • Incomplete Coupling: As indicated by a positive Kaiser test.

    • Solution: Perform a second coupling (recouple) with fresh reagents. For subsequent couplings of this residue in other peptides, consider increasing the coupling time or using a more potent coupling reagent like HATU or COMU. Ensure that the DIPEA used is fresh and anhydrous.

  • β-Elimination: This side reaction, leading to the formation of dehydroalanine, is a known issue with phosphoserine, particularly during the piperidine-mediated Fmoc deprotection step.[7]

    • Solution: Minimize the exposure time to piperidine. Some studies suggest using alternative bases for Fmoc deprotection, such as DBU, or using a milder base like cyclohexylamine, especially when the phosphoserine is at the N-terminus.[7]

  • Racemization: The risk of epimerization is inherent in peptide synthesis, especially with activating reagents that generate highly reactive esters.

    • Solution: Use of additives like HOAt (as is present in HATU) helps to suppress racemization.[2] Using a weaker base like collidine instead of DIPEA has also been recommended in some cases to reduce racemization.[8]

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with careful consideration of the coupling methodology. Uronium-based reagents, particularly HATU and COMU, in conjunction with an excess of a hindered base like DIPEA, are highly recommended. By following the detailed protocol and being mindful of potential side reactions and troubleshooting strategies, researchers can efficiently synthesize high-quality phosphopeptides for their research needs.

References

Application Notes and Protocols for Phosphopeptide Synthesis using Fmoc-Ser(HPO3Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of these processes often necessitates the use of synthetic phosphopeptides, which serve as vital tools for investigating enzyme-substrate interactions, developing kinase inhibitors, and raising phospho-specific antibodies. Fmoc-Ser(HPO3Bzl)-OH is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of phosphoserine residues into peptides. The benzyl protecting group on the phosphate moiety offers a balance of stability during chain assembly and ease of removal during final cleavage, making it a valuable reagent for researchers in chemical biology and drug discovery.[1][2]

These application notes provide a comprehensive overview of the use of this compound in phosphopeptide synthesis, with a focus on practical protocols and strategies to overcome common challenges.

Properties of this compound

PropertyValue
Chemical Formula C25H24NO8P
Molecular Weight 497.43 g/mol
Appearance White to off-white powder
Purity (Typical) ≥97% (HPLC)
Storage -20°C

Application in Phosphopeptide Synthesis

This compound is widely utilized in Fmoc-based solid-phase peptide synthesis to incorporate phosphoserine residues into peptide sequences.[2] Phosphopeptides are instrumental in studying signaling pathways, such as the ERK signaling pathway, which is crucial in cell proliferation, differentiation, and survival.[3] Synthetic phosphopeptides corresponding to phosphorylation sites in proteins like ERK allow for detailed biochemical and structural studies of these regulatory events.

The Challenge of β-Elimination

A significant challenge in the synthesis of phosphoserine-containing peptides is the susceptibility of the phosphoserine residue to β-elimination under the basic conditions required for Fmoc-group deprotection.[4] The standard use of piperidine can lead to the formation of a dehydroalanine byproduct, which can subsequently react with piperidine to form a piperidinyl-alanine adduct. This side reaction reduces the yield of the desired phosphopeptide and complicates purification.[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of phosphopeptides using this compound follows the general cycle of Fmoc SPPS.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Start Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (including this compound) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Residue Cleavage Cleavage and Deprotection Repeat->Cleavage Final Residue Purification Purification and Analysis Cleavage->Purification

General workflow for solid-phase phosphopeptide synthesis.
Protocol 1: Standard Coupling of this compound

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin with a free amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare the coupling solution:

    • Dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and mix.

  • Add the coupling solution to the swelled resin.

  • Allow the reaction to proceed for 1 to 2 hours at room temperature.[5][6]

  • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Fmoc Deprotection with Suppression of β-Elimination

To minimize the risk of β-elimination, especially when the phosphoserine is at the N-terminus of the growing peptide chain, alternative deprotection reagents to piperidine are recommended.[5]

Option A: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Materials:

  • Peptide-resin with an N-terminal Fmoc-Ser(PO3BzlH)

  • DBU

  • DMF

Procedure:

  • Treat the resin with a solution of 0.5% DBU in DMF.[6]

  • Allow the deprotection to proceed for 5-10 minutes at room temperature.

  • Wash the resin thoroughly with DMF.

Option B: Using 50% Cyclohexylamine

Materials:

  • Peptide-resin with an N-terminal Fmoc-Ser(PO3BzlH)

  • Cyclohexylamine

  • DCM (Dichloromethane)

Procedure:

  • Treat the resin with a solution of 50% (v/v) cyclohexylamine in DCM.[5]

  • Allow the deprotection to proceed for 10-20 minutes at room temperature.

  • Wash the resin thoroughly with DCM followed by DMF.

Quantitative Comparison of Deprotection Methods

The choice of deprotection reagent significantly impacts the level of β-elimination. The following table summarizes the observed levels of the piperidinyl-alanine adduct byproduct when deprotecting an N-terminal Fmoc-Ser(PO3BzlH) residue.

Deprotection ReagentConcentrationTemperatureβ-Elimination Byproduct Formation
Piperidine20% in DMFRoom Temp.~7%
DBU0.5% in DMF90°CNot observed
Cyclohexylamine50% in DCMRoom Temp.Suppression of β-elimination
Piperazine1% in DMF90°CSignificant byproduct formation
Morpholine10% in DMF90°CByproduct formation observed

Data compiled from studies on model phosphopeptides.[4][5]

Protocol 3: Cleavage and Final Deprotection

This protocol describes the cleavage of the phosphopeptide from the resin and the removal of the benzyl and other side-chain protecting groups.

Materials:

  • Peptide-resin

  • TFA (Trifluoroacetic acid)

  • TIPS (Triisopropylsilane)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Application Example: Synthesis of an ERK Signaling Pathway Peptide

The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade in cellular regulation. The synthesis of phosphopeptides that mimic phosphorylation sites within this pathway is crucial for its study.

ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2/SOS RTK->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p TranscriptionFactors Transcription Factors (e.g., Elk-1, c-Fos) ERK->TranscriptionFactors p GeneExpression Gene Expression & Cellular Response TranscriptionFactors->GeneExpression

Simplified diagram of the ERK signaling pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low coupling efficiency of this compound Steric hindrance of the phosphoamino acid.Use a more potent coupling reagent like HATU. Extend the coupling time. Double couple if necessary.
Significant β-elimination byproduct Use of piperidine for Fmoc deprotection, especially at the N-terminal phosphoserine.Use an alternative deprotection reagent such as 0.5% DBU in DMF or 50% cyclohexylamine in DCM for the deprotection of the Fmoc-Ser(PO3BzlH) residue.
Incomplete cleavage of the benzyl protecting group Insufficient cleavage time or inappropriate cleavage cocktail.Extend the cleavage time. Ensure the use of a strong acid cocktail like TFA with appropriate scavengers.
Difficulty in purifying the final phosphopeptide Presence of closely eluting byproducts.Optimize the deprotection and coupling steps to minimize side reactions. Employ a high-resolution HPLC purification method.

Conclusion

This compound is an essential reagent for the synthesis of phosphoserine-containing peptides. While its use presents challenges, particularly the risk of β-elimination, these can be effectively managed through the selection of appropriate coupling and deprotection strategies. The protocols and data presented in these application notes provide a solid foundation for the successful synthesis of phosphopeptides, enabling further research into the critical roles of protein phosphorylation in biology and disease.

References

Application Notes and Protocols for the Synthesis of Kinase Substrates Using Fmoc-Ser(HPO3Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of serine-phosphorylated peptides, which are crucial tools for studying protein kinase signaling pathways and for the development of novel therapeutics. The use of the pseudophosphoamino acid, Fmoc-Ser(HPO3Bzl)-OH, in solid-phase peptide synthesis (SPPS) offers a robust method for producing these valuable research reagents.

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Kinases, the enzymes that catalyze phosphorylation, are key targets in drug discovery, particularly in oncology and immunology.[2] The availability of well-defined, synthetic phosphopeptide substrates is essential for the accurate assessment of kinase activity, the screening of inhibitor libraries, and the development of phospho-specific antibodies.[3]

This document outlines the detailed protocols for the synthesis, purification, and characterization of phosphoserine-containing peptides using this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Kinase Substrate

This protocol details the manual synthesis of a model phosphopeptide. Automated synthesizers can also be programmed to follow these steps.

1.1. Resin Preparation:

  • Place the desired amount of a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 1 hour.

  • Remove the DMF.

1.2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of a coupling agent (e.g., HATU) in DMF.

  • Add 8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered this compound, extended coupling times or double coupling may be necessary.[4][5]

  • Wash the resin with DMF (3-5 times).

1.4. Special Considerations for this compound Incorporation:

  • β-Elimination: The major side reaction during the synthesis of phosphoserine-containing peptides is the base-catalyzed β-elimination of the phosphate group, especially during the Fmoc deprotection step with piperidine.[4][5]

  • Mitigation Strategies: To minimize β-elimination, particularly when the phosphoserine residue is at the N-terminus of the growing peptide chain, the following modifications are recommended for the deprotection step of the Fmoc group from this compound:

    • Use a milder base solution such as 50% cyclohexylamine in dichloromethane (DCM)[4][6] or a low concentration of 1,8-Diazabicycloundec-7-ene (DBU), for example, 0.5% DBU in DMF for a very short duration (e.g., 10 seconds, repeated if necessary).[7][8]

    • Perform the deprotection at room temperature, as elevated temperatures, often used in microwave-assisted synthesis, can exacerbate β-elimination.[4]

1.5. Iterative Cycles:

Repeat steps 1.2 and 1.3 for each amino acid in the peptide sequence.

1.6. Cleavage and Deprotection:

  • After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a fresh cleavage cocktail. A common cocktail for phosphopeptides is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[9] For peptides containing methionine, a specialized cocktail (Reagent H) can be used to prevent oxidation.[9][10]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. The benzyl protecting group on the phosphate is removed concomitantly by the TFA.[11]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification of the Phosphopeptide by HPLC

2.1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water or a mixture of water and acetonitrile.

2.2. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. A typical gradient might be 5-65% B over 30 minutes.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

Characterization of the Phosphopeptide by Mass Spectrometry

3.1. Sample Preparation:

  • Lyophilize the purified HPLC fractions.

  • Reconstitute the peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile/0.1% formic acid).

3.2. Mass Spectrometry Analysis:

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used.

  • MS1 Analysis: Determine the molecular weight of the purified peptide and confirm it matches the theoretical mass.

  • Tandem MS (MS/MS) Analysis: Fragment the peptide to confirm the amino acid sequence and localize the phosphorylation site. The loss of the phosphate group (a neutral loss of 98 Da for H3PO4 or 80 Da for HPO3) is a characteristic fragmentation pattern for phosphopeptides.[12][13]

Data Presentation

ParameterTypical RangeNotes
Crude Purity (by HPLC) 7.7% - 37.2%Highly dependent on the peptide sequence and the number of phosphorylation sites.[7]
Final Purity (after HPLC) >95%Achievable with optimized purification protocols.[7]
Overall Yield 3.6% - 33.6%Varies significantly based on synthesis difficulty and purification efficiency.[7]
Coupling Efficiency >99%Can be monitored using a Kaiser test. Lower efficiency may be observed for this compound due to steric hindrance.[5]
β-Elimination Byproduct <1% - 7%Can be minimized with optimized deprotection conditions.[4]

Visualizations

Signaling Pathway

TGF_beta_signaling TGF-β Signaling Pathway TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II (Ser/Thr Kinase) TGF_beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I (Ser/Thr Kinase) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 Complex SMAD Complex pSMAD2_3->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: TGF-β signaling pathway involving serine/threonine kinase receptors.[14]

Experimental Workflow

Peptide_Synthesis_Workflow Phosphopeptide Synthesis Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin_Prep 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (including this compound) Fmoc_Deprotection->Coupling Wash1 4. Washing Coupling->Wash1 Wash1->Fmoc_Deprotection Repeat for each amino acid Cleavage 5. Cleavage from Resin Wash1->Cleavage Precipitation 6. Ether Precipitation Cleavage->Precipitation Purification 7. HPLC Purification Precipitation->Purification Mass_Spec 8. Mass Spectrometry Purification->Mass_Spec MS1 MS1 (Molecular Weight) Mass_Spec->MS1 MS2 MS/MS (Sequencing & PTM site) Mass_Spec->MS2

Caption: Workflow for the synthesis and characterization of phosphopeptides.

References

Application Notes and Protocols for the Incorporation of Multiple Phosphoserine Residues using Fmoc-Ser(HPO3Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of proteins phosphorylated at multiple sites is essential for understanding complex biological systems. The chemical synthesis of multi-phosphorylated peptides provides homogenous samples crucial for elucidating the specific roles of these modifications, a task often unachievable through biological expression systems which yield heterogeneous mixtures.[1]

Fmoc-Ser(HPO3Bzl)-OH is a key building block for the solid-phase peptide synthesis (SPPS) of phosphoserine-containing peptides. The benzyl protecting group on the phosphate is stable to the basic conditions used for Fmoc deprotection, yet can be removed under strong acidic conditions during the final cleavage from the resin. However, the synthesis of peptides with multiple phosphoserine residues presents significant challenges, including steric hindrance, electrostatic repulsion leading to decreased coupling yields, and the potential for β-elimination under basic conditions.[1]

These application notes provide detailed protocols and supporting data for the successful incorporation of multiple phosphoserine residues using this compound, enabling the synthesis of complex phosphopeptides for various research and drug development applications.

Data Presentation: Synthesis of Multi-phosphorylated Peptides

The successful synthesis of multi-phosphorylated peptides is dependent on optimized protocols. The following table summarizes representative data from the synthesis of various multi-phosphorylated peptides using this compound and advanced synthesis strategies.

Peptide SequenceNumber of pSer ResiduesSynthesis StrategyCrude Purity (%)Overall Yield (%)Reference
V2R-5p-a5Automated Microwave-Assisted SPPS~25%Not Reported[2]
V2R-5p-b5Automated Microwave-Assisted SPPS~30%Not Reported[2]
Model Peptide (Ac-RR(pS)LG(pS)V(pS)A-NH2)3Accelerated Multiphosphorylated Peptide Synthesis (AMPS)37.233.6

Note: Crude purity and overall yield are highly sequence-dependent and influenced by the specific synthesis conditions, including the coupling reagents, reaction times, and temperature. The data presented highlights the feasibility of synthesizing complex multi-phosphorylated peptides with optimized methods.

Experimental Protocols

Protocol 1: Automated Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of Multi-phosphorylated Peptides

This protocol describes a general procedure for the synthesis of multi-phosphorylated peptides on a microwave-assisted peptide synthesizer.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Microwave irradiation at 75°C for 30 seconds.

    • Repeat the deprotection step once more for 3 minutes at 75°C.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (5 equivalents relative to resin loading), DIC (5 equivalents), and OxymaPure® (5 equivalents) in DMF.

    • For this compound, pre-activate the amino acid with the coupling reagents for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Microwave irradiate the reaction mixture at a maximum temperature of 75°C for 5 minutes.

    • Wash the resin thoroughly with DMF.

    • Note: For subsequent phosphoserine residues, extended coupling times or double coupling may be necessary to overcome steric hindrance and ensure high coupling efficiency. A Kaiser test can be performed to monitor the completion of the coupling reaction.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.[3]

Protocol 2: Accelerated Multiphosphorylated Peptide Synthesis (AMPS)

This protocol utilizes fast stirring, high temperature, and a low concentration of DBU for Fmoc deprotection to accelerate the synthesis and improve the purity of multi-phosphorylated peptides.[4]

Materials:

  • Solid-phase synthesis reactor with overhead stirring and temperature control

  • Fmoc-protected amino acids

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 0.5% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF

  • Other reagents and solvents as listed in Protocol 1

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reactor.

  • Fmoc Deprotection:

    • Add 0.5% DBU in DMF to the resin.

    • Heat the reaction to 90°C with rapid stirring for 30 seconds.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Add a solution of the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (8 equivalents) in DMF to the reactor.

    • Heat the reaction to 90°C with rapid stirring for 1 minute.

    • Wash the resin thoroughly with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid.

  • Cleavage, Purification, and Analysis: Follow steps 6-8 from Protocol 1.

Mandatory Visualizations

Signaling Pathways

The synthesis of multi-phosphorylated peptides is crucial for studying signaling pathways regulated by multi-site phosphorylation. Below are diagrams of the ERK and STAT1 signaling pathways, where serine phosphorylation plays a key regulatory role.

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Ser) ERK ERK (pSer/pThr) MEK->ERK Phosphorylates (Thr, Tyr) TranscriptionFactors Transcription Factors (e.g., Elk-1) (Multi-site pSer) ERK->TranscriptionFactors Phosphorylates (Ser) GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: The ERK signaling pathway, a key regulator of cellular processes.[5][6][7][8]

STAT1_Signaling_Pathway IFN Interferon (IFN-γ) IFNR IFN Receptor IFN->IFNR Binds JAK JAK IFNR->JAK Activates STAT1_cyto STAT1 (cytoplasm) JAK->STAT1_cyto Phosphorylates (Tyr701) STAT1_pY STAT1-pY701 STAT1_cyto->STAT1_pY STAT1_dimer STAT1 Dimer STAT1_pY->STAT1_dimer Dimerizes STAT1_nucleus STAT1 (nucleus) STAT1_dimer->STAT1_nucleus Translocates STAT1_pS STAT1-pS727 STAT1_nucleus->STAT1_pS Phosphorylates (Ser727) SerKinase Serine Kinase (e.g., p38 MAPK) SerKinase->STAT1_nucleus GAS GAS Element STAT1_pS->GAS Binds Transcription Gene Transcription GAS->Transcription

Caption: The STAT1 signaling pathway, activated by interferons.[9][10][11][12][13]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and application of multi-phosphorylated peptides.

Phosphopeptide_Workflow cluster_synthesis Peptide Synthesis cluster_application Applications Resin 1. Resin Preparation SPPS 2. Solid-Phase Peptide Synthesis (this compound incorporation) Resin->SPPS Cleavage 3. Cleavage & Deprotection SPPS->Cleavage Purification 4. RP-HPLC Purification Cleavage->Purification Analysis 5. MS & HPLC Analysis Purification->Analysis KinaseAssay Kinase Assays Analysis->KinaseAssay BindingAssay Protein Binding Assays (e.g., SH2 domains) Analysis->BindingAssay AntibodyDev Antibody Development Analysis->AntibodyDev StructuralStudies Structural Studies (NMR, X-ray) Analysis->StructuralStudies

Caption: General workflow for phosphopeptide synthesis and use.

Conclusion

The synthesis of multi-phosphorylated peptides using this compound, while challenging, is an achievable and essential technique for advancing our understanding of protein phosphorylation. By employing optimized protocols, such as microwave-assisted SPPS and the AMPS method, researchers can successfully produce high-purity phosphopeptides. These synthetic peptides are invaluable tools for a wide range of applications, from dissecting complex signaling pathways to developing novel therapeutics and diagnostic reagents. The detailed protocols and data presented in these application notes serve as a comprehensive guide for scientists and professionals in the field.

References

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis with Fmoc-Ser(HPO3Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphopeptides is therefore a cornerstone of research aimed at deciphering these complex biological pathways. The use of Fmoc-Ser(HPO3Bzl)-OH, a protected phosphoserine building block, is a common strategy in solid-phase peptide synthesis (SPPS) for the targeted incorporation of phosphoserine residues. This document provides a detailed comparison of manual and automated SPPS methodologies for the synthesis of phosphopeptides using this compound, offering comprehensive protocols and a quantitative analysis to guide researchers in selecting the optimal approach for their specific needs.

A primary challenge in the synthesis of phosphoserine-containing peptides is the susceptibility of the phosphate group to β-elimination under the basic conditions typically used for Fmoc deprotection. This side reaction can significantly reduce the yield of the desired phosphopeptide. Careful consideration of the synthesis strategy, whether manual or automated, is crucial to mitigate this and other potential side reactions.

Data Presentation: Manual vs. Automated Synthesis

The choice between manual and automated peptide synthesis involves a trade-off between upfront investment, hands-on time, throughput, and reproducibility. The following tables summarize the key quantitative and qualitative differences when synthesizing phosphopeptides with this compound.

Table 1: Quantitative Comparison of Manual vs. Automated Phosphopeptide Synthesis

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and generally lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)

Table 2: Qualitative Comparison and Considerations for Phosphopeptide Synthesis

FeatureManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Flexibility High; easy to modify protocols, use non-standard reagents, and troubleshoot on-the-fly.Moderate to High; dependent on the synthesizer's software and hardware capabilities.
Initial Cost Low; requires basic laboratory glassware and shakers.High; significant capital investment for the synthesizer.
Operator Skill Requires a higher level of technical skill and experience to ensure consistency.Minimal training required for routine operation.
Monitoring Direct visual and physical monitoring of each step is possible.Relies on sensor feedback and pre-programmed parameters.
β-Elimination Mitigation Allows for precise control over deprotection times and reagent delivery to minimize side reactions. Alternative, milder bases can be easily substituted.Protocols can be optimized for shorter deprotection times. Some advanced synthesizers offer variable temperature control which can help reduce β-elimination.
Coupling of this compound Extended coupling times and the use of potent activating agents can be easily implemented to overcome steric hindrance.Double coupling cycles can be programmed. The efficiency of mixing can be superior in some automated systems.

Experimental Protocols

The following protocols outline the synthesis of a model phosphopeptide, Ac-Ala-Glu-Tyr-Ser(PO3H2)-Phe-Ile-NH2, a hypothetical substrate for the ERK1 kinase, using both manual and automated methods with this compound.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (H2O)

  • Acetonitrile (ACN)

  • Diethyl ether

Manual Synthesis Protocol

1. Resin Preparation:

  • Swell 0.1 mmol of Rink Amide MBHA resin in DMF in a fritted syringe for 30 minutes.
  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Ile-OH):

  • Dissolve Fmoc-Ile-OH (0.4 mmol), Oxyma Pure (0.4 mmol), and DIC (0.4 mmol) in DMF.
  • Add the activation mixture to the resin and shake for 2 hours.
  • Wash the resin with DMF (3x) and DCM (3x).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and shake for 5 minutes.
  • Drain and repeat the 20% piperidine treatment for 10 minutes.
  • Wash the resin with DMF (5x) and DCM (3x).

4. Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH):

  • Repeat steps 2 and 3 for each amino acid in the sequence.

5. This compound Coupling:

  • Dissolve this compound (0.4 mmol), Oxyma Pure (0.4 mmol), and DIC (0.4 mmol) in DMF.
  • Add the activation mixture to the resin and shake for 4 hours. A longer coupling time is recommended due to the steric hindrance of the phosphoserine derivative.
  • Wash the resin with DMF (3x) and DCM (3x).

6. Fmoc Deprotection of Phosphoserine:

  • To minimize β-elimination, use a shorter deprotection time. Add 20% piperidine in DMF and shake for 3 minutes.
  • Drain and repeat the 20% piperidine treatment for 7 minutes.
  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

7. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.
  • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF and shake for 30 minutes.
  • Wash the resin with DMF (3x) and DCM (3x).

8. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.
  • Add a cleavage cocktail of TFA/TIS/EDT/H2O (94:1:2.5:2.5) to the resin and shake for 3 hours.
  • Filter the cleavage mixture into a cold centrifuge tube.
  • Precipitate the peptide with cold diethyl ether.
  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether (2x).
  • Dry the crude peptide under vacuum.

9. Purification and Analysis:

  • Purify the crude peptide by reverse-phase HPLC.
  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Automated Synthesis Protocol (Example using a generic automated peptide synthesizer)

1. System Preparation:

  • Ensure all reagent bottles are filled with the correct solutions and the waste container is empty.
  • Prime all lines of the synthesizer.

2. Resin Loading:

  • Place 0.1 mmol of Rink Amide MBHA resin in the reaction vessel.

3. Sequence Programming:

  • Enter the peptide sequence (Ala-Glu-Tyr-Ser-Phe-Ile) into the synthesizer's software.
  • Assign the appropriate Fmoc-amino acids to their respective positions. Specify this compound for the serine position.
  • Define the synthesis cycles and parameters.

4. Synthesis Cycles:

  • Standard Cycle (for non-phospho amino acids):
  • Fmoc Deprotection: 20% piperidine in DMF (e.g., 2 min + 8 min).
  • Washing: DMF washes.
  • Coupling: Fmoc-amino acid (4 eq), Oxyma Pure (4 eq), DIC (4 eq) for 45 minutes.
  • Washing: DMF washes.
  • Modified Cycle for this compound Coupling:
  • Program a longer coupling time (e.g., 2 hours) or a double coupling cycle.
  • Modified Cycle for Deprotection after Phosphoserine:
  • Program a shorter deprotection time (e.g., 1 min + 5 min) to minimize β-elimination.
  • N-terminal Acetylation:
  • Program a final acetylation step using a pre-defined acetylation protocol.

5. Synthesis Execution:

  • Start the automated synthesis run. The synthesizer will automatically perform all deprotection, washing, and coupling steps.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, remove the resin from the reaction vessel.
  • Perform the cleavage and deprotection manually as described in step 8 of the manual protocol.

7. Purification and Analysis:

  • Purify and analyze the crude peptide as described in step 9 of the manual protocol.

Mandatory Visualizations

Signaling Pathway

Protein phosphorylation is a key mechanism in signal transduction. The Extracellular signal-regulated kinase 1 (ERK1) is a serine/threonine kinase that plays a central role in the MAPK/ERK pathway, which is activated by various extracellular signals and regulates cellular processes like proliferation, differentiation, and survival.[1][2] Activated ERK1 phosphorylates a multitude of downstream substrates on serine or threonine residues, thereby modulating their activity.

ERK1_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Extracellular_Signal->Receptor_Tyrosine_Kinase GRB2_SOS GRB2/SOS Receptor_Tyrosine_Kinase->GRB2_SOS Ras Ras GRB2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Downstream_Substrates Downstream Substrates (e.g., Transcription Factors) ERK1_2->Downstream_Substrates Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Downstream_Substrates->Cellular_Response

Caption: The ERK1/2 signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.

Manual_SPPS_Workflow Start Start: Swell Resin Couple_AA Couple Amino Acid Start->Couple_AA Wash_1 Wash Resin Couple_AA->Wash_1 Deprotect Fmoc Deprotection Wash_1->Deprotect Wash_2 Wash Resin Deprotect->Wash_2 Last_AA Last Amino Acid? Wash_2->Last_AA Last_AA->Couple_AA No Cleave Cleave and Deprotect Last_AA->Cleave Yes Purify Purify and Analyze Cleave->Purify End End Purify->End

Caption: Manual solid-phase peptide synthesis workflow.

Automated_SPPS_Workflow Start Start: Program Sequence and Load Reagents Run_Synthesis Run Automated Synthesis Cycles (Deprotection, Coupling, Washing) Start->Run_Synthesis Synthesis_Complete Synthesis Complete? Run_Synthesis->Synthesis_Complete Synthesis_Complete->Run_Synthesis No Remove_Resin Remove Resin from Synthesizer Synthesis_Complete->Remove_Resin Yes Cleave Manual Cleavage and Deprotection Remove_Resin->Cleave Purify Purify and Analyze Cleave->Purify End End Purify->End

Caption: Automated solid-phase peptide synthesis workflow.

Conclusion

Both manual and automated solid-phase peptide synthesis are viable methods for producing phosphopeptides using this compound. The choice between the two largely depends on the specific requirements of the research project. Manual synthesis offers greater flexibility and lower initial costs, making it suitable for methods development, troubleshooting, and the synthesis of a small number of peptides. However, it is labor-intensive and requires a skilled operator to achieve high purity and reproducibility.

Automated synthesis, on the other hand, provides high throughput, excellent reproducibility, and significantly reduced hands-on time, making it ideal for the routine synthesis of multiple peptides and for constructing peptide libraries. While the initial investment is substantial, the long-term benefits in terms of efficiency and consistency can be significant. For the synthesis of phosphopeptides, where side reactions like β-elimination are a concern, the precise control and optimization of reaction parameters offered by automated synthesizers can be particularly advantageous in achieving high-purity products. Careful optimization of deprotection and coupling steps is critical in both methodologies to ensure the successful synthesis of the target phosphopeptide.

References

Application Notes and Protocols: The Use of Fmoc-Ser(HPO3Bzl)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a cornerstone of cellular signaling, governing a vast array of processes including cell growth, differentiation, and apoptosis.[1] The study of these signaling pathways is paramount in drug discovery for various diseases, including cancer and inflammatory disorders.[2] Synthetic phosphopeptides are invaluable tools for elucidating the roles of specific phosphorylation events, identifying protein-protein interactions, and screening for kinase inhibitors.[3][4]

Fmoc-Ser(HPO3Bzl)-OH is a key building block for the synthesis of phosphoserine-containing peptides via Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The benzyl group provides temporary protection for the phosphate moiety, which is later removed during the final cleavage from the resin. This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of phosphopeptides for drug discovery applications.

Applications in Drug Discovery

Phosphopeptides synthesized using this compound serve several critical functions in the drug discovery pipeline:

  • Kinase Inhibitor Screening: Synthetic phosphopeptides can act as substrates for specific kinases.[7] By measuring the phosphorylation of these peptides, researchers can screen compound libraries for potential kinase inhibitors.[8] This is crucial for developing targeted cancer therapies.[2]

  • Studying Protein-Protein Interactions: Many signaling pathways rely on the recognition of phosphoserine residues by specific binding domains (e.g., 14-3-3 proteins). Synthetic phosphopeptides can be used to study these interactions and to identify small molecules that disrupt them.

  • Antibody Production and Characterization: Phospho-specific antibodies are essential research tools. Phosphopeptides are used as antigens to generate and characterize these antibodies.

  • Probing Signaling Pathways: Introducing synthetic phosphopeptides into cellular systems can help to elucidate the downstream effects of specific phosphorylation events.[9]

Key Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK signaling cascade is a central pathway that regulates a multitude of cellular processes and is frequently dysregulated in cancer.[9][10] Synthetic phosphopeptides are instrumental in studying the intricate phosphorylation events within this pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates pRAF p-RAF RAF->pRAF p MEK MEK pMEK p-MEK MEK->pMEK p ERK ERK (MAPK) pERK p-ERK ERK->pERK p TranscriptionFactors Transcription Factors (e.g., Elk-1) Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation regulates pRAF->MEK activates pMEK->ERK activates pERK->TranscriptionFactors phosphorylates

Caption: Simplified MAPK signaling cascade.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphoserine-Containing Peptide

This protocol outlines the manual Fmoc-SPPS of a model phosphopeptide. The synthesis of multiphosphorylated peptides can be challenging due to steric hindrance and electrostatic repulsion, which can decrease coupling yields.[11] A key challenge is the potential for β-elimination of the protected phosphate group under the basic conditions of Fmoc removal, particularly when using piperidine.[12][13] This side reaction is more pronounced for N-terminal phosphoserine residues.[14]

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Amino Acid Cleavage Cleavage and Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: General workflow for Fmoc-SPPS.

Materials:

  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA), Diethyl ether (cold).

  • Fmoc-amino acids: Standard protected amino acids and this compound.

  • Deprotection solution: 20% piperidine in DMF.

  • Alternative deprotection for this compound: 50% cyclohexylamine in DCM.[12]

  • Coupling reagents: HBTU (or HATU), HOBt.[1]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Equipment: Peptide synthesis vessel, shaker, nitrogen bubbling system, rotary evaporator, lyophilizer, RP-HPLC system, mass spectrometer.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and shake for 5 minutes.

    • Drain and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and IPA (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-4 eq.), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

    • Add DIPEA (6-8 eq.) and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours. For coupling of this compound, an extended reaction time or a double coupling may be necessary to achieve high efficiency.[1][5]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x).

  • Special Handling for this compound:

    • Coupling: Use a uronium-based activator like HBTU or HATU.[1] Consider a double coupling to ensure completion.

    • Deprotection: After coupling this compound, to minimize the risk of β-elimination, use an alternative deprotection solution of 50% cyclohexylamine in DCM for 30 minutes instead of piperidine.[12] Subsequent deprotection steps for other amino acids can revert to the standard piperidine solution.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail and shake for 2-3 hours at room temperature. The TFA will cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from the phosphoserine.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Quantitative Data on Synthesis:

ParameterObservationReference
β-elimination with PiperidineCan be up to 7% for N-terminal Ser(PO3Bzl,H) residues.[14]
β-elimination with CyclohexylamineComplete suppression of β-elimination observed.[12]
Coupling ActivatorsUronium-based activators (HBTU, HATU) with HOBt and DIEA show superiority over PyBOP, BOP, and DIC for phosphoserine coupling.[1]
Microwave-Assisted SynthesisCan enhance coupling yields but may also increase β-elimination. Fmoc deprotection should be performed at room temperature.[1]
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for inhibitors of a specific kinase using a synthetic phosphopeptide substrate.[7][8]

Kinase_Assay_Workflow Start Prepare Assay Plate AddKinase Add Kinase Enzyme Start->AddKinase AddInhibitor Add Test Compound (Potential Inhibitor) AddKinase->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate AddSubstrate Add Substrate (Synthetic Peptide) & [γ-³²P]ATP PreIncubate->AddSubstrate Incubate Incubate at 30°C AddSubstrate->Incubate StopReaction Stop Reaction (e.g., add Phosphoric Acid) Incubate->StopReaction Capture Capture Phosphopeptide (Phosphocellulose paper) StopReaction->Capture Wash Wash to Remove Unincorporated ATP Capture->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify

Caption: Workflow for a radioactive kinase inhibition assay.

Materials:

  • Kinase of interest (purified).

  • Synthetic peptide substrate.

  • Test compounds (potential inhibitors).

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • ATP solution.

  • [γ-³²P]ATP (radiolabeled).

  • Phosphocellulose paper or filter plates.

  • Wash buffer (e.g., 75 mM phosphoric acid).

  • Scintillation counter and cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase reaction buffer.

  • Add Inhibitor: Add various concentrations of the test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add Kinase: Add the kinase to all wells except the negative controls.

  • Pre-incubation: Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the synthetic peptide substrate and ATP (spiked with [γ-³²P]ATP).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Capture and Wash: Spot the reaction mixture onto phosphocellulose paper. Wash the paper several times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Example Quantitative Data from Literature (for illustrative purposes):

InhibitorTarget KinaseSubstrate PeptideIC₅₀ (nM)Reference
ImatinibAbl Tyrosine KinaseEAIYAAPFAKKK (similar sequence used)234[8]
Unphosphorylated IDA MAPK peptideMAPK(Generic)82,000[15]
Unphosphorylated IDA MAPK peptideMAPK Kinase(Generic)18,000[15]

Conclusion

This compound is an essential reagent for the synthesis of phosphoserine-containing peptides, which are powerful tools in drug discovery. By understanding the nuances of its use in SPPS, particularly the mitigation of β-elimination, researchers can reliably produce high-quality phosphopeptides. These synthetic peptides are critical for developing and characterizing novel therapeutics that target kinase-driven signaling pathways, ultimately contributing to the advancement of precision medicine.

References

Troubleshooting & Optimization

Preventing side reactions with Fmoc-Ser(HPO3Bzl)-OH during SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Ser(HPO3Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Issue: Low Yield or Purity of the Final Phosphopeptide

Possible Cause 1: β-Elimination Side Reaction During Fmoc Deprotection

The most common side reaction when using this compound is the β-elimination of the phosphate group, which is catalyzed by the base used for Fmoc deprotection, most notably piperidine. This reaction leads to the formation of a dehydroalanine intermediate, which can then react with piperidine to form a 3-(1-piperidinyl)alanyl-peptide adduct.[1] This side reaction is particularly pronounced when the phosphoserine residue is at the N-terminus of the peptide.[1]

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a mass corresponding to the desired peptide minus phosphoric acid (-98 Da) and/or a mass corresponding to the piperidine adduct (+84 Da).

  • HPLC analysis shows multiple peaks, indicating a mixture of the target peptide and byproducts.

Solutions:

  • Use of Alternative Bases for Fmoc Deprotection: Several alternative, non-nucleophilic, or sterically hindered bases have been shown to suppress or completely avoid the β-elimination side reaction.[1]

    • Cyclohexylamine: A 50% solution of cyclohexylamine in dichloromethane (DCM) has been demonstrated to provide the crude peptide with the highest purity by completely suppressing β-elimination.[1]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A low concentration of DBU (e.g., 0.5% in DMF) can effectively remove the Fmoc group while minimizing β-elimination, especially at elevated temperatures.[2]

    • Other Bases: Morpholine and piperazine have also been shown to suppress β-elimination.[1]

  • Avoid Microwave Heating During Deprotection: The use of microwave radiation during the Fmoc deprotection of a phosphoserine-containing peptide can enhance the rate of β-elimination.[1] It is recommended to perform this step at room temperature.

  • Optimize the Position of Phosphoserine: If the sequence allows, avoiding a phosphoserine residue at the N-terminus can mitigate this side reaction, as the subsequent coupling renders the phosphoserine residue more stable to piperidine treatment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when using this compound in SPPS?

The primary side reaction is β-elimination of the benzyl-protected phosphate group. This is an E1cB (Elimination Unimolecular Conjugate Base) reaction catalyzed by the base used for Fmoc deprotection. The standard base, piperidine, can act as both the catalyst for the elimination and as a nucleophile that adds to the resulting dehydroalanine intermediate, forming a piperidinyl-alanine adduct.

Q2: Under what conditions is β-elimination most likely to occur?

β-elimination is most prevalent under the following conditions:

  • Use of piperidine for Fmoc deprotection: Piperidine's basicity and nucleophilicity contribute to this side reaction.

  • N-terminal phosphoserine: A phosphoserine residue at the N-terminus of the peptide is more susceptible to β-elimination.[1]

  • Elevated temperatures: Microwave heating during deprotection significantly accelerates the β-elimination reaction.[1]

Q3: How can I detect if β-elimination has occurred?

You can detect β-elimination and its subsequent adduct formation through:

  • Mass Spectrometry (MS): Look for peaks corresponding to the mass of your desired peptide minus the mass of H3PO4 (~98 Da) for the dehydroalanine species, and the mass of your desired peptide plus the mass of piperidine minus the mass of a proton (~84 Da) for the piperidinyl-alanine adduct.

  • High-Performance Liquid Chromatography (HPLC): The crude peptide will show multiple peaks, with the side products typically eluting at different retention times than the target phosphopeptide.

Q4: Are there alternative reagents to this compound that are less prone to side reactions?

While this compound is a widely used building block for phosphopeptide synthesis, the primary strategy to avoid side reactions is not necessarily to change the building block itself but to modify the synthesis protocol, particularly the Fmoc deprotection step. The use of alternative bases as described above is the most effective approach.

Q5: Can I use standard coupling reagents with this compound?

Yes, standard uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP can be used. It is often recommended to use an excess of the coupling reagent and an activating base like N,N-diisopropylethylamine (DIPEA) to ensure efficient coupling of this sterically hindered amino acid.

Data Presentation

Table 1: Comparison of Deprotection Reagents and Their Effect on β-Elimination of N-terminal this compound

Deprotection ReagentConcentration & Solventβ-Elimination Byproduct FormationCrude Peptide PurityReference
Piperidine20% in DMF~7%Moderate[1]
Cyclohexylamine50% in DCMComplete SuppressionHigh[1]
DBU0.5% in DMFComplete SuppressionHigh[2]
Morpholine50% in DMFComplete SuppressionModerate-High[1]
Piperazine50% in DMFComplete SuppressionModerate-High[1]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino group of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.

Protocol 2: Fmoc Deprotection of this compound using Cyclohexylamine to Prevent β-Elimination

This protocol is recommended specifically for the deprotection step immediately following the coupling of this compound, especially when it is at the N-terminus.

  • Resin Washing: After the coupling of this compound, wash the resin with DCM (3-5 times).

  • Deprotection: Prepare a solution of 50% (v/v) cyclohexylamine in DCM. Add this solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).

  • Chain Elongation: Proceed with the coupling of the next Fmoc-amino acid using your standard protocol. Subsequent Fmoc deprotections for non-phosphorylated residues can be carried out using standard piperidine conditions if desired.

Protocol 3: Fmoc Deprotection of this compound using DBU to Prevent β-Elimination

This protocol is also recommended for the deprotection of the Fmoc group from a phosphoserine residue.

  • Resin Washing: After the coupling of this compound, wash the resin with DMF (3-5 times).

  • Deprotection: Prepare a 0.5% (v/v) solution of DBU in DMF. Add this solution to the resin and agitate for 5-10 minutes at room temperature.[2]

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation: Proceed with the coupling of the next Fmoc-amino acid.

Visualizations

Beta_Elimination_Pathway Peptide Peptide-Ser(PO3Bzl)-Resin Intermediate Carbanion Intermediate Peptide->Intermediate Proton Abstraction Target_Peptide Desired Phosphopeptide (after cleavage) Peptide->Target_Peptide Successful Synthesis (No Side Reaction) Deprotection Piperidine (Base) Deprotection->Intermediate Piperidine_Adduct Piperidinyl-Alanine Adduct Deprotection->Piperidine_Adduct Elimination β-Elimination Intermediate->Elimination Dehydroalanine Dehydroalanine-Peptide-Resin Elimination->Dehydroalanine Loss of -OPO3Bzl Dehydroalanine->Piperidine_Adduct Michael Addition of Piperidine

Caption: Mechanism of piperidine-induced β-elimination of phosphoserine.

Troubleshooting_Workflow Start Start SPPS with This compound Coupling Couple this compound Start->Coupling Deprotection_Choice Fmoc Deprotection of pSer Coupling->Deprotection_Choice Piperidine Use 20% Piperidine/DMF Deprotection_Choice->Piperidine Standard Protocol Alternative_Base Use Alternative Base (e.g., 50% Cyclohexylamine/DCM or 0.5% DBU/DMF) Deprotection_Choice->Alternative_Base Recommended Protocol Check_Purity Analyze Crude Product (HPLC, MS) Piperidine->Check_Purity Alternative_Base->Check_Purity High_Purity High Purity Target Phosphopeptide Check_Purity->High_Purity No Side Reaction Low_Purity Low Purity (β-Elimination Detected) Check_Purity->Low_Purity Side Reaction Occurred Troubleshoot Implement Corrective Action: Switch to Alternative Base Low_Purity->Troubleshoot Troubleshoot->Alternative_Base

Caption: Recommended workflow for preventing β-elimination.

References

Technical Support Center: Troubleshooting Phosphopeptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of phosphopeptides, with a specific focus on aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of phosphopeptide aggregation?

A1: Phosphopeptide aggregation can manifest in several ways. In solution, you might observe cloudiness, precipitation, or the formation of a gel-like substance.[1] During solid-phase peptide synthesis (SPPS), aggregation is often indicated by the shrinking of the resin or its failure to swell properly.[2] In analytical techniques like mass spectrometry, aggregation can lead to poor ionization, signal suppression, and a lower number of identified phosphopeptides.[3][4]

Q2: What are the primary causes of phosphopeptide aggregation?

A2: Several factors contribute to phosphopeptide aggregation. The inherent hydrophobicity of a peptide's amino acid sequence is a primary driver.[5][6] The presence of a phosphate group adds a negative charge, which can lead to electrostatic interactions and salt bridge formation with basic residues, contributing to self-association.[7] Furthermore, environmental factors such as pH near the isoelectric point (pI), high peptide concentration, temperature fluctuations, and repeated freeze-thaw cycles can all promote aggregation.[1][8] During SPPS, the formation of secondary structures like β-sheets within the growing peptide chains on the resin can lead to significant aggregation.[2][9]

Q3: How does pH influence phosphopeptide aggregation?

A3: The pH of a solution is a critical factor in phosphopeptide solubility and aggregation.[5] Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.[10] For acidic peptides, increasing the pH (making it more basic) will increase the net negative charge and enhance solubility. Conversely, for basic peptides, a lower pH (more acidic) will increase the net positive charge and improve solubility.[1] It is recommended to maintain the pH of the solution at least 1-2 units away from the peptide's pI.[1]

Q4: Can lyophilization and storage conditions contribute to aggregation?

A4: Yes, improper lyophilization and storage can lead to aggregation. While lyophilized peptides are generally stable, those containing hygroscopic residues (like Asp, Glu, Lys, Arg, His) can absorb moisture, which can promote aggregation.[8] It is crucial to store lyophilized peptides at -20°C or -80°C and allow them to warm to room temperature in a desiccator before opening to prevent condensation.[8][11] For peptides in solution, repeated freeze-thaw cycles should be avoided as they can induce aggregation.[8] It is best to aliquot peptide solutions and store them at -20°C.[11]

Troubleshooting Guides

Issue 1: My phosphopeptide has precipitated out of solution.

This guide provides a systematic approach to redissolving and preventing further precipitation of your phosphopeptide.

Troubleshooting Workflow: Resolving Phosphopeptide Precipitation

start Precipitate Observed in Phosphopeptide Solution check_concentration Is the peptide concentration too high? start->check_concentration reduce_concentration Lyophilize and redissolve at a lower concentration. check_concentration->reduce_concentration Yes check_ph Is the solution pH near the peptide's pI? check_concentration->check_ph No reduce_concentration->check_ph adjust_ph Adjust pH to be 1-2 units away from pI. For acidic peptides, increase pH. For basic peptides, decrease pH. check_ph->adjust_ph Yes consider_additives Consider adding solubilizing agents. check_ph->consider_additives No sonicate Briefly sonicate the solution in a water bath. adjust_ph->sonicate additives_table Refer to Table 1 for additive options and concentrations. consider_additives->additives_table consider_additives->sonicate centrifuge Centrifuge to pellet any remaining micro-aggregates. sonicate->centrifuge end Clear Phosphopeptide Solution centrifuge->end

Caption: A flowchart for troubleshooting phosphopeptide precipitation.

Table 1: Common Additives to Prevent Phosphopeptide Aggregation

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
SugarsSucrose, TrehaloseStabilize the native conformation of the peptide.[1]5-10% (w/v)[1]
PolyolsGlycerol, MannitolIncrease solvent viscosity and stabilize peptide structure.[1]10-50% (v/v)[1]
Amino AcidsArginine, GlycineCan reduce non-specific interactions and aggregation.[1]50-250 mM[1]
DetergentsTween 20, Triton X-100Can prevent hydrophobic aggregation at low concentrations.[1]0.01-0.1% (v/v)[1]
Organic SolventsDimethyl sulfoxide (DMSO)Disrupt hydrophobic interactions.[1]<10% (v/v)[1]
Issue 2: Poor yield and incomplete reactions during Solid-Phase Peptide Synthesis (SPPS).

Aggregation of the growing peptide chain on the resin is a common cause of synthetic failure. This guide outlines strategies to mitigate on-resin aggregation.

SPPS Troubleshooting Workflow for Aggregation

start Poor Yield/Incomplete Reactions in SPPS check_resin_swelling Is the resin failing to swell properly? start->check_resin_swelling modify_conditions Modify Synthesis Conditions check_resin_swelling->modify_conditions Yes end Improved SPPS Efficiency check_resin_swelling->end No, check other parameters change_solvent Switch to NMP or add DMSO to DMF. modify_conditions->change_solvent add_chaotropes Add chaotropic salts (e.g., LiCl, KSCN) before coupling. modify_conditions->add_chaotropes increase_temp Increase coupling temperature (conventional or microwave). modify_conditions->increase_temp backbone_mod Incorporate Backbone Modifications change_solvent->backbone_mod add_chaotropes->backbone_mod increase_temp->backbone_mod use_pseudoproline Introduce pseudoproline dipeptides. backbone_mod->use_pseudoproline use_dmb_hmb Use Dmb- or Hmb-protected amino acids. backbone_mod->use_dmb_hmb change_resin Change Solid Support use_pseudoproline->change_resin use_dmb_hmb->change_resin low_sub_resin Use a resin with lower substitution. change_resin->low_sub_resin specialty_resin Switch to a resin with better swelling properties (e.g., NovaPEG, TentaGel). change_resin->specialty_resin low_sub_resin->end specialty_resin->end

Caption: A workflow for addressing on-resin phosphopeptide aggregation during SPPS.

Issue 3: Low phosphopeptide identification rates in mass spectrometry.

Sample preparation is critical for successful phosphoproteomic analysis. Aggregation can lead to sample loss and poor data quality. This guide focuses on the phosphopeptide enrichment step.

Experimental Workflow: Phosphopeptide Enrichment

start Digested Peptide Mixture enrichment Phosphopeptide Enrichment (e.g., IMAC or TiO2) start->enrichment binding 1. Binding: Incubate peptides with beads in loading buffer (e.g., 80% ACN, 1-5% TFA). enrichment->binding washing 2. Washing: Wash beads to remove non-phosphorylated peptides (e.g., with high ACN buffer). binding->washing elution 3. Elution: Elute phosphopeptides with a basic solution (e.g., NH4OH). washing->elution desalting Desalting (e.g., C18 StageTip) elution->desalting end Analysis by Mass Spectrometry desalting->end

Caption: A generalized workflow for phosphopeptide enrichment prior to mass spectrometry.

Experimental Protocols

Protocol 1: General Phosphopeptide Solubility Test

This protocol provides a systematic approach to determine the optimal solvent for a lyophilized phosphopeptide.

Materials:

  • Lyophilized phosphopeptide

  • Sterile, distilled water

  • 0.1 M Ammonium bicarbonate

  • 10% Acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Vortexer

  • Sonicator (water bath)

  • Microcentrifuge

Procedure:

  • Initial Test in Water: Weigh a small amount of lyophilized peptide. Add a minimal volume of sterile water and vortex for 30 seconds. If it doesn't dissolve, sonicate for 5-10 minutes.[1]

  • Test in Acidic/Basic Conditions: If insoluble in water, use a fresh aliquot of peptide.

    • For acidic peptides (net negative charge), add small aliquots of 0.1 M ammonium bicarbonate, vortexing after each addition.[1]

    • For basic peptides (net positive charge), add small aliquots of 10% acetic acid, vortexing after each addition.[1]

  • Test in Organic Solvent: If the peptide is still insoluble, it is likely hydrophobic.

    • Dissolve a fresh aliquot in a minimal volume of DMSO.[1]

    • Slowly add this solution dropwise to your desired aqueous buffer while vortexing to reach the final concentration.[1]

  • Final Clarification: Once dissolved, centrifuge the solution at >10,000 x g for 10 minutes to pellet any remaining micro-aggregates. Carefully transfer the supernatant to a new tube.[1]

Protocol 2: Phosphopeptide Enrichment using TiO₂ Beads

This protocol is a general guideline for enriching phosphopeptides from a complex peptide mixture.

Materials:

  • Digested and desalted peptide sample

  • Titanium dioxide (TiO₂) beads

  • Loading Buffer: 80% Acetonitrile (ACN), 1% Trifluoroacetic acid (TFA), 50 mg/mL 2,5-dihydroxybenzoic acid (DHB)

  • Wash Buffer 1: 60% ACN, 1% TFA

  • Wash Buffer 2: 80% ACN, 0.1% TFA

  • Elution Buffer: 15% Ammonium hydroxide (NH₄OH), 40% ACN, pH 11

  • Microcentrifuge tubes and tips

Procedure:

  • Bead Equilibration: Equilibrate 1 mg of TiO₂ beads in loading buffer for 20 minutes.[12]

  • Binding: Resuspend the peptide sample in loading buffer and add it to the equilibrated beads. Incubate for 30 minutes with end-over-end rotation.[12]

  • Washing:

    • Wash the beads three times with Wash Buffer 1.[12]

    • Wash the beads two times with Wash Buffer 2.[12]

  • Elution: Elute the bound phosphopeptides by incubating the beads twice with the elution buffer.[12]

  • Post-Enrichment: The eluted phosphopeptides should be immediately acidified and desalted (e.g., using a C18 StageTip) prior to mass spectrometry analysis.

References

Technical Support Center: Optimization of Fmoc Deprotection for Sterically Hindered Phosphoserine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection of sterically hindered phosphoserine residues in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Fmoc deprotection of phosphoserine, particularly when steric hindrance is a contributing factor.

Problem Potential Cause Recommended Solution Citation
Low Yield of Target Phosphopeptide Incomplete Fmoc deprotection due to steric hindrance or peptide aggregation.- Extend the deprotection time.[1] - Switch to a stronger, more sterically accessible base like DBU.[2][3] - Increase the reaction temperature, but with caution to avoid side reactions.[4] - Utilize microwave irradiation to enhance reaction kinetics.[5]
Presence of Deletion Sequences Incomplete Fmoc removal, leading to the failure of the subsequent amino acid to couple.- Confirm complete deprotection using a qualitative test (e.g., Kaiser test) or HPLC analysis of a cleaved sample.[6][7] - Employ a more effective deprotection cocktail, such as a low concentration of DBU in DMF.[2][4]
Significant β-Elimination Side Product The phosphoserine residue is prone to β-elimination under basic conditions, forming dehydroalanine. This is exacerbated by high temperatures and prolonged exposure to strong bases.- Replace piperidine with a less nucleophilic or sterically different base. Cyclohexylamine, morpholine, piperazine, and DBU have been shown to suppress β-elimination.[5] - Use a very low concentration of DBU (e.g., 0.5% in DMF) at elevated temperatures (e.g., 90°C) for a short duration. This has been shown to achieve rapid deprotection with minimal β-elimination.[4] - For N-terminal phosphoserine residues, which are particularly susceptible, a 50% cyclohexylamine/DCM (v/v) deprotection protocol is recommended.[5] - Avoid microwave heating during Fmoc deprotection when using piperidine, as it can enhance β-elimination.[5]
Formation of Piperidine Adducts The dehydroalanine intermediate formed from β-elimination can react with piperidine to form a stable adduct.- This is a direct consequence of β-elimination. The primary solution is to prevent β-elimination by using alternative bases as described above.[5][8]
Incomplete Deprotection with Standard Conditions Aggregation of the growing peptide chain on the resin can physically block the N-terminal Fmoc group.- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent.[9] - Incorporate a stronger base like DBU into the deprotection solution.[9] - Perform the deprotection at a higher temperature to disrupt secondary structures.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during Fmoc deprotection of phosphoserine and how can I minimize it?

A1: The primary side reaction is β-elimination of the phosphate group, which is catalyzed by the basic conditions of Fmoc deprotection and leads to the formation of a dehydroalanine residue.[5] This is particularly problematic for phosphoserine compared to phosphothreonine or phosphotyrosine.[5] To minimize β-elimination, you can:

  • Use alternative bases: Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine, morpholine, and cyclohexylamine have been shown to suppress this side reaction.[4][5]

  • Optimize reaction conditions: Using a very low concentration of a strong base like DBU (e.g., 0.5%) at a high temperature (90°C) for a very short time can favor Fmoc deprotection over β-elimination.[4]

  • Special protocol for N-terminal pSer: For particularly susceptible N-terminal phosphoserine residues, a 50% cyclohexylamine in DCM solution for deprotection is recommended.[5]

Q2: Can I use DBU for Fmoc deprotection of sequences containing other sensitive amino acids?

A2: While DBU is highly effective, it is a very strong, non-nucleophilic base and should be used with caution. It can promote side reactions such as aspartimide formation in sequences containing aspartic acid.[10] If your peptide contains aspartic acid, it is advisable to switch to a milder base like 20% piperidine for the deprotection steps following the incorporation of Asp.[2]

Q3: How can I monitor the efficiency of my Fmoc deprotection?

A3: You can monitor the deprotection reaction in several ways:

  • UV-Vis Spectroscopy: The removal of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored by its UV absorbance around 301-312 nm.[1][11] Automated peptide synthesizers often use this method for real-time monitoring.[1]

  • High-Performance Liquid Chromatography (HPLC): Analyzing a small, cleaved portion of the peptide-resin by RP-HPLC can effectively separate the Fmoc-protected peptide from the deprotected peptide, allowing for a quantitative assessment of the deprotection efficiency.[7]

  • Qualitative Colorimetric Tests: The Kaiser test or other ninhydrin-based tests can be used to detect the presence of the free primary amine after deprotection. A positive result indicates successful Fmoc removal.[6]

Q4: Is it better to use a higher concentration of a weaker base or a lower concentration of a stronger base?

A4: For sterically hindered phosphoserine, studies have shown that using a very low concentration of a strong base like DBU (0.5%) at elevated temperatures is highly effective for rapid deprotection while minimizing the competing β-elimination side reaction.[4] In contrast, standard concentrations of piperidine (20%) at elevated temperatures can lead to significant β-elimination.[4] Therefore, a low concentration of a strong base appears to be the more favorable approach.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the optimization of Fmoc deprotection conditions.

Table 1: Screening of Different Bases for Fmoc Deprotection at 90°C

Deprotection ConditionsCrude Purity of Peptide 'a' after 5 min (%)Crude Purity of Peptide 'a' after 2 h (%)Notes
0.5% DBU9697Almost complete deprotection with very high purity. No β-elimination byproduct observed.
0.5% Piperidine6577Incomplete deprotection and formation of β-elimination byproduct.
5% Piperidine2883Incomplete deprotection and substantial formation of β-elimination byproduct.
1% PiperazineLowSignificant β-elimination byproductLow crude purity after 5 minutes.
10% MorpholineMainly incomplete removalElimination product observedWeakest base tested, inefficient deprotection.

Data adapted from a study on accelerated multiphosphorylated peptide synthesis.[4] Peptide 'a' is a model phosphopeptide Fmoc-pS(OBzl)LGLGLG.[4]

Table 2: Half-life (t₁/₂) for Fmoc Deprotection with Various Reagents

Deprotection Solutiont₁/₂ (seconds)
20% Piperidine7
10% Piperidine20
5% Piperidine39
5% Piperazine + 0.5% DBU11
5% Piperazine + 1% DBU7
5% Piperazine + 2% DBU4

Data from a study comparing kinetics of Fmoc deprotection reagents.[12]

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection of Phosphoserine using Low Concentration DBU at High Temperature

This protocol is recommended for efficient Fmoc deprotection of phosphoserine-containing peptides, especially in sequences prone to steric hindrance, while minimizing β-elimination.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 0.5% (v/v) DBU in DMF.

  • Deprotection Reaction:

    • Drain the DMF from the swollen resin.

    • Add 3 mL of the 0.5% DBU solution to the reactor.

    • Perform the reaction at 90°C with efficient mixing (e.g., overhead stirring) for 30 seconds to 5 minutes.[4] The short reaction time is critical.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).[4]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[6]

Protocol 2: Fmoc Deprotection of N-terminal Phosphoserine using Cyclohexylamine

This protocol is specifically recommended for the deprotection of a newly introduced N-terminal Fmoc-Ser(PO₃Bzl,H)-OH residue to suppress piperidine-induced β-elimination.[5]

  • Resin Preparation: After coupling the Fmoc-Ser(PO₃Bzl,H)-OH, wash the resin with DMF.

  • Deprotection Solution Preparation: Prepare a 50% (v/v) solution of cyclohexylamine in dichloromethane (DCM).

  • Deprotection Reaction:

    • Drain the DMF from the resin.

    • Add the 50% cyclohexylamine/DCM solution to the resin.

    • Agitate the mixture at room temperature. The original study does not specify the exact time, but a typical deprotection is 10-20 minutes. Monitor for completion.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM followed by DMF to prepare for the next coupling step.

  • Subsequent Deprotections: For subsequent amino acids in the sequence, you can revert to a standard or optimized deprotection protocol (e.g., Protocol 1), as the phosphoserine residue is more stable to piperidine treatment once it is no longer at the N-terminus.[5]

Visualizations

troubleshooting_workflow start Fmoc Deprotection of pSer issue Issue Encountered? (Low Yield, Deletion, Side Products) start->issue check_beta_elimination Analyze for β-Elimination (e.g., via Mass Spec) issue->check_beta_elimination Yes success Successful Deprotection issue->success No beta_elimination_present β-Elimination Detected check_beta_elimination->beta_elimination_present incomplete_deprotection Check for Incomplete Deprotection (Kaiser Test / HPLC) beta_elimination_present->incomplete_deprotection No solution_beta Implement Solution: - Use Alternative Base (DBU, Cyclohexylamine) - Lower Base Concentration - Optimize Temperature & Time beta_elimination_present->solution_beta Yes incomplete_present Deprotection Incomplete incomplete_deprotection->incomplete_present solution_incomplete Implement Solution: - Extend Deprotection Time - Use Stronger Base (e.g., DBU) - Increase Temperature - Address Aggregation (NMP, etc.) incomplete_present->solution_incomplete Yes incomplete_present->success No solution_beta->success solution_incomplete->success

Caption: Troubleshooting workflow for Fmoc deprotection of phosphoserine.

deprotection_reaction_pathway cluster_0 Deprotection Conditions Fmoc_pSer Fmoc-Ser(PO3R2)-Peptide-Resin Desired_Product H2N-Ser(PO3R2)-Peptide-Resin (Desired Product) Fmoc_pSer->Desired_Product Desired Pathway: Fmoc Removal Side_Product Dehydroalanine-Peptide-Resin (β-Elimination Side Product) Fmoc_pSer->Side_Product Side Reaction: β-Elimination Base Base (e.g., Piperidine, DBU) DBF_Adduct DBF-Base Adduct

Caption: Competing reaction pathways during Fmoc deprotection of phosphoserine.

References

Technical Support Center: Purification of Ser(HPO3Bzl)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of peptides containing the phosphoserine analog, Ser(HPO3Bzl).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Ser(HPO3Bzl)-OH and why is it used in peptide synthesis?

This compound is a key building block used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to introduce phosphoserine residues into a peptide sequence. The monobenzyl (Bzl) protecting group on the phosphate is stable during the synthesis but can be removed during the final cleavage from the resin, making it a valuable tool for creating phosphopeptides that are crucial for studying cellular signaling pathways.[1][2]

Q2: What are the primary challenges in synthesizing and purifying peptides containing Ser(HPO3Bzl)?

The main challenges include:

  • Side Reactions During Synthesis: The most significant side reaction is β-elimination of the phosphate group, which occurs under the basic conditions used for Fmoc deprotection.[2]

  • Low Coupling Yields: Incorporating multiple or adjacent phosphoserine residues can be difficult, leading to low synthesis yields.[2]

  • Purification Difficulties: The high polarity of phosphopeptides can lead to poor retention and separation using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3]

  • Analytical Complexity: Characterizing the final product can be challenging, with potential issues in mass spectrometry analysis.[1]

Q3: What is β-elimination and how can it be minimized?

β-elimination is a side reaction that occurs under basic conditions, such as during Fmoc-deprotection with piperidine. The phosphate group is eliminated, forming a dehydroalanine intermediate. This intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[2] This side reaction is particularly problematic for N-terminal Ser(PO3Bzl,H) residues and can be exacerbated by microwave heating during deprotection.[1]

To minimize β-elimination, it is recommended to:

  • Avoid microwave heating during the Fmoc deprotection step of the phosphoserine residue.[2]

  • Use alternative, less nucleophilic bases for the deprotection of the Fmoc-Ser(PO3Bzl,H) residue, such as 50% cyclohexylamine in DCM, DBU, or morpholine.[1]

Q4: How can I improve coupling efficiency when synthesizing multi-phosphorylated peptides?

Synthesizing peptides with multiple phosphorylations is a known challenge.[2] To improve yields, consider the following strategies:

  • Use Stronger Coupling Reagents: Uronium-based activators like HATU and HBTU, in combination with DIEA, have proven effective.[2]

  • Perform Double Couplings: For difficult sequences, especially with adjacent phosphorylated residues, performing a second coupling step can significantly improve the yield.[2]

  • Extend Reaction Times: Allowing more time for the coupling reaction can help drive it to completion.[2]

  • Apply Microwave Heating: While microwave heating should be avoided during Fmoc deprotection, it can be beneficial during the coupling step to improve efficiency, especially for hindered couplings.[2]

Q5: What are the recommended purification methods for Ser(HPO3Bzl)-containing peptides?

Standard RP-HPLC with C18 columns can be challenging due to the hydrophilicity of phosphopeptides.[1][3] If you encounter difficulties, consider these alternatives:

  • Alternative Chromatography: Anion-exchange and size-exclusion chromatography have been used successfully for purifying highly phosphorylated peptides that fail to retain on RP-HPLC columns.[1]

  • Modified RP-HPLC Conditions: If using RP-HPLC, you may need to experiment with different conditions, such as using alternative ion-pairing reagents or columns with different stationary phases.[3][4] For some peptides, purification at a high pH may be necessary if they are insoluble at the low pH typically used with TFA.[5]

  • Immobilized Metal Affinity Chromatography (IMAC): This technique specifically enriches for phosphorylated proteins and peptides and can be a powerful purification tool.[6]

Q6: I'm having trouble analyzing my phosphopeptide with MALDI-TOF mass spectrometry. What should I do?

Standard peptide/protein matrices may not be effective for highly phosphorylated peptides. The DNA matrix, 3-hydroxypicolinic acid, has been shown to provide good sensitivity and resolution for MALDI-TOF analysis of these molecules.[1]

Troubleshooting Guides

Problem 1: My mass spec analysis shows unexpected peaks, particularly at [M-80] or [M-13].
  • Question: I've purified my Ser(HPO3Bzl)-containing peptide, but the mass spectrum shows a significant peak corresponding to the target mass minus 80 Da and/or minus 13 Da. What are these impurities?

  • Answer: These masses are characteristic of byproducts from the β-elimination side reaction.

    • [M-80]: Corresponds to the loss of the phosphate group (HPO3), resulting in a dehydroalanine residue.[2]

    • [M-13]: Corresponds to the subsequent addition of piperidine to the dehydroalanine intermediate, forming 3-(1-piperidinyl)alanine.[2] This confirms that the side reaction occurred during the piperidine-mediated Fmoc deprotection steps.

  • Troubleshooting Steps:

    • Identify the Source: This side reaction is most common during the Fmoc deprotection of an N-terminal Ser(PO3Bzl,H) residue.[1]

    • Modify Deprotection Protocol: For the critical deprotection step of the phosphoserine residue, replace the standard piperidine solution with a less nucleophilic base. A solution of 50% cyclohexylamine in DCM is highly recommended for suppressing β-elimination.[1]

    • Avoid Microwave: Do not use microwave energy to accelerate the Fmoc deprotection step for the phosphoserine-containing residue, as this has been shown to enhance byproduct formation.[1][2]

    • Re-synthesis: If the impurity level is high, re-synthesis of the peptide with the modified deprotection protocol is the most effective solution.

Problem 2: My phosphopeptide shows poor retention and co-elutes with the solvent front on my C18 RP-HPLC column.
  • Question: I am trying to purify my phosphopeptide using a standard RP-HPLC protocol (C18 column, water/acetonitrile gradient with 0.1% TFA), but the peptide elutes in the void volume. How can I achieve separation?

  • Answer: This is a common issue for hydrophilic peptides, especially those containing multiple phosphate groups. The high polarity of the peptide prevents effective interaction with the hydrophobic C18 stationary phase.

  • Troubleshooting Steps:

    • Confirm Elution: First, confirm that the peak in the solvent front is indeed your peptide using mass spectrometry.

    • Switch to Anion-Exchange Chromatography (AEX): Since the phosphate groups are negatively charged, AEX is an excellent alternative purification method. This technique separates molecules based on their net negative charge.[1][7]

    • Try Size-Exclusion Chromatography (SEC): For larger peptides, SEC (also known as gel permeation chromatography) can be used to separate the target peptide from smaller failure sequences and other impurities based on molecular size.[1][7]

    • Modify RP-HPLC Method: If you must use RP-HPLC, try a column with a more polar stationary phase (e.g., C4 or a polar-embedded phase). You can also experiment with different ion-pairing agents, although this can complicate solvent removal.

    • Consider pH: Some peptides may have better solubility and chromatographic behavior at higher pH.[5] Using a pH-stable column with a buffer like ammonium bicarbonate may improve retention.

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Bases for Fmoc Deprotection of N-terminal Fmoc-Ser(PO3Bzl,H) and Effect on β-Elimination

Base (in DCM)β-Elimination Byproduct FormationCrude Peptide PurityReference
20% Piperidine~7%Moderate[1]
50% CyclohexylamineComplete SuppressionHigh[1]
MorpholineComplete SuppressionModerate-High[1]
PiperazineComplete SuppressionModerate-High[1]
DBUComplete SuppressionModerate[1]

Table 2: Recommended Coupling Reagents for Ser(HPO3Bzl) Incorporation

Coupling ReagentActivator BaseKey RecommendationsReference
HATUDIEAHighly effective, especially for multi-phosphorylated sequences.[2]
HBTUDIEAEffective; can be used in a double-coupling strategy with HATU for very difficult sequences.[2]
PyBOP®DIEAStandard activator suitable for single incorporations.
TBTUDIEAStandard activator suitable for single incorporations.
Experimental Protocols

Protocol 1: Modified Fmoc Deprotection to Prevent β-Elimination

This protocol should be used specifically for the removal of the Fmoc group from the Ser(HPO3Bzl) residue, particularly when it is at the N-terminus of the peptide-resin.

  • Swell the peptide-resin in dichloromethane (DCM).

  • Drain the solvent.

  • Add a solution of 50% (v/v) cyclohexylamine in DCM to the resin.

  • Agitate the mixture at room temperature for 15-20 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to prepare for the next coupling step.

Protocol 2: Double-Coupling for Multi-Phosphorylated Peptides

This protocol is recommended when incorporating the third or subsequent phosphorylated amino acid, or for any coupling that proves to be difficult.

  • Perform the first coupling using 4 equivalents of Fmoc-Ser(PO3Bzl,H)-OH and 3.95 equivalents of HBTU/DIEA for 1 hour at room temperature.

  • Wash the resin with DMF.

  • Perform a second coupling using 4 equivalents of Fmoc-Ser(PO3Bzl,H)-OH and 3.95 equivalents of the stronger activator HATU with DIEA for 2 hours at room temperature.[2]

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

Protocol 3: Purification by Anion-Exchange Chromatography (AEX)

  • Sample Preparation: After cleavage and precipitation, dissolve the crude peptide in a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0). Ensure the pH is adjusted so the peptide carries a net negative charge.

  • Column: Use a suitable AEX column (e.g., a quaternary ammonium-based strong anion exchanger).

  • Equilibration: Equilibrate the column with the starting buffer.

  • Loading: Load the dissolved peptide onto the column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

  • Elution: Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure target peptide.

  • Desalting: Pool the pure fractions and desalt using a C18 Sep-Pak cartridge or dialysis before lyophilization.

Visualizations

Diagrams

G β-Elimination Pathway of Ser(HPO3Bzl) cluster_synthesis During Fmoc Deprotection Peptide-Ser(PO3Bzl)-Resin Peptide-Ser(PO3Bzl)-Resin Dehydroalanine_Intermediate Dehydroalanine Intermediate (Mass Loss: 80 Da) Peptide-Ser(PO3Bzl)-Resin->Dehydroalanine_Intermediate + Piperidine (Base) Piperidinyl_Adduct 3-(1-piperidinyl)alanine Adduct (Mass Change: -13 Da) Dehydroalanine_Intermediate->Piperidinyl_Adduct + Piperidine (Addition)

Caption: β-Elimination side reaction during Fmoc deprotection.

G Workflow for Phosphopeptide Synthesis and Purification SPPS 1. Solid-Phase Peptide Synthesis (this compound) Deprotection 2. Modified Fmoc Deprotection (Cyclohexylamine) SPPS->Deprotection Coupling 3. Coupling Next AA (Double Coupling if needed) Deprotection->Coupling Cleavage 4. Cleavage from Resin & Global Deprotection Coupling->Cleavage Crude_Analysis 5. Crude Analysis (HPLC, MS) Cleavage->Crude_Analysis Purification 6. Purification Crude_Analysis->Purification RP_HPLC RP-HPLC Purification->RP_HPLC If Hydrophobic AEX Anion-Exchange Purification->AEX If Hydrophilic Final_QC 7. Final QC & Lyophilization RP_HPLC->Final_QC AEX->Final_QC

Caption: Synthesis and purification workflow for phosphopeptides.

G Troubleshooting Phosphopeptide Purification Start Crude Peptide Analysis Check_Purity Is target peak resolved from impurities by RP-HPLC? Start->Check_Purity Check_Retention Does target peptide retain on C18 column? Check_Purity->Check_Retention Yes Optimize_RP Optimize RP-HPLC: - Gradient - Column (C4) - pH Check_Purity->Optimize_RP No Use_AEX Use Alternative Method: - Anion-Exchange (AEX) - Size-Exclusion (SEC) Check_Retention->Use_AEX No Proceed Proceed with preparative RP-HPLC Check_Retention->Proceed Yes End Pure Peptide Optimize_RP->End Use_AEX->End Proceed->End

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Managing Fmoc-Ser(HPO3Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for managing solubility and other common issues encountered when using Fmoc-Ser(HPO3Bzl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in SPPS?

The primary challenges include poor solubility in some organic solvents, slow coupling kinetics due to steric hindrance and electrostatic repulsion, and the propensity for β-elimination of the phosphate group under basic conditions, particularly during Fmoc deprotection.[1]

Q2: In which solvents is this compound soluble?

This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol.[2][3] It is also considered clearly soluble in N,N-dimethylformamide (DMF) at concentrations typically used in SPPS.[4]

Q3: What is β-elimination and why is it a concern with this compound?

β-elimination is a side reaction where the phosphate group is eliminated from the serine side chain, leading to the formation of a dehydroalanine residue.[1] This reaction is often induced by the basic conditions of Fmoc deprotection, particularly with piperidine, and can be exacerbated by microwave heating.[1][5] This modification is irreversible and results in a significant impurity in the final peptide product.

Q4: Can I use microwave-assisted SPPS when incorporating this compound?

Yes, microwave heating can be used to improve coupling efficiency, especially for sterically hindered residues like this compound.[5] However, it is crucial to perform the subsequent Fmoc deprotection at room temperature to minimize the risk of β-elimination, which is accelerated at higher temperatures.[1][5]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in the Coupling Reaction

Symptoms:

  • Visible precipitation of the amino acid in the reaction vessel.

  • Incomplete coupling detected by a positive Kaiser test.

  • Low yield of the desired peptide.

Possible Causes:

  • Use of a solvent with poor solubilizing capacity for the protected amino acid.

  • Concentration of the amino acid is too high for the chosen solvent.

Solutions:

  • Optimize the Solvent System:

    • Ensure the use of high-quality, peptide-synthesis-grade DMF or N-methyl-2-pyrrolidone (NMP), which are generally effective solvents.

    • For particularly difficult cases, consider the use of a small amount of DMSO as a co-solvent to improve solubility. However, be aware that DMSO can be difficult to remove during washing steps.

  • Pre-dissolve the Amino Acid: Gently warm the solvent and sonicate the mixture to ensure the complete dissolution of this compound before adding it to the reaction vessel.

  • Use a Lower Concentration: If solubility issues persist, decrease the concentration of the amino acid and coupling reagents and increase the reaction volume.

Issue 2: Incomplete or Slow Coupling Reactions

Symptoms:

  • Positive Kaiser test after the initial coupling step.

  • Presence of deletion sequences in the final peptide, as identified by mass spectrometry.

Possible Causes:

  • Steric hindrance from the bulky Fmoc and benzyl-protected phosphate groups.

  • Electrostatic repulsion between the negatively charged phosphate groups, especially in sequences with multiple phosphorylations.[1]

  • Suboptimal activation of the amino acid.

Solutions:

  • Choice of Coupling Reagent:

    • Utilize aminium/uronium-based coupling reagents such as HBTU, TBTU, or HATU, which are known to be effective for phosphorylated amino acids.

    • Avoid using phosphonium-based reagents like PyBOP, as they can potentially react with the unprotected phosphate group.[6]

  • Extended Coupling Time and Double Coupling:

    • Increase the coupling time to 2-4 hours to ensure the reaction goes to completion.

    • Perform a double coupling, where a second aliquot of freshly activated this compound is added to the resin after the initial coupling step. This is particularly recommended for sequences with adjacent phosphorylated residues.

  • Inclusion of Additives:

    • The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can enhance coupling efficiency and reduce racemization.[7][8] Oxyma is a non-explosive alternative to HOBt.[7]

  • Microwave-Assisted Coupling:

    • Employing microwave irradiation during the coupling step can significantly improve reaction kinetics and yield.[5] It is recommended to limit the temperature to avoid side reactions.

Issue 3: β-Elimination During Fmoc Deprotection

Symptoms:

  • Mass spectrometry analysis of the crude peptide shows a peak corresponding to the mass of the peptide minus the phosphate group (loss of 80 Da).

  • Formation of dehydroalanine-containing impurities.

Possible Causes:

  • Use of piperidine for Fmoc deprotection, especially at elevated temperatures.[1][5]

  • The N-terminal position of the phosphoserine residue is particularly susceptible to this side reaction.[5][9]

Solutions:

  • Modify the Deprotection Cocktail:

    • Replace piperidine with a less harsh base. A solution of 50% cyclohexylamine in dichloromethane (DCM) has been shown to suppress β-elimination.[5]

    • A low concentration of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used for Fmoc deprotection with minimal β-elimination, even at higher temperatures.[1]

  • Room Temperature Deprotection:

    • Always perform the Fmoc deprotection step at room temperature, especially if using microwave assistance for the coupling steps.[5]

  • Strategic Synthesis Planning:

    • If possible, design the peptide sequence so that the phosphoserine residue is not at the N-terminus immediately prior to a prolonged synthetic pause. Once the subsequent amino acid is coupled, the phosphoserine residue is less prone to piperidine-induced β-elimination.[5]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥35.95 mg/mL (≥72.2 mM)Requires sonication for complete dissolution.[2][3]
Ethanol≥33.85 mg/mL (≥68.0 mM)-
DMF0.1g in 2mL (50 mg/mL, ~100 mM)Described as "clearly soluble".[4]
WaterInsoluble-

Table 2: Comparison of Deprotection Reagents for Minimizing β-Elimination

Deprotection ReagentConditionsβ-EliminationReference
20% Piperidine in DMFRoom TemperatureObserved, especially at N-terminal pSer[5][9]
20% Piperidine in DMFMicrowave HeatingSignificantly Increased[5]
50% Cyclohexylamine in DCMRoom TemperatureSuppressed[5]
5% DBU in DMFRoom TemperatureSuppressed[5]

Experimental Protocols

Protocol 1: Recommended Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) at room temperature. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Fmoc Deprotection with Cyclohexylamine to Minimize β-Elimination

This protocol is recommended for the deprotection step immediately following the coupling of this compound.

  • Resin Washing: After the coupling of this compound, wash the resin thoroughly with DMF and then with DCM.

  • Deprotection: Prepare a solution of 50% cyclohexylamine in DCM (v/v). Add this solution to the resin and agitate for 30 minutes at room temperature. Repeat this step once.

  • Washing: Wash the resin thoroughly with DCM (5x) and then with DMF (5x) to remove all traces of cyclohexylamine before proceeding to the next coupling step.

  • Subsequent Deprotections: For subsequent Fmoc deprotections in the sequence, you may revert to the standard 20% piperidine in DMF protocol, as the phosphoserine residue is less susceptible to β-elimination once it is no longer at the N-terminus.[5]

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Cycle Repeat->Deprotection Beta_Elimination Start Fmoc-Ser(HPO3Bzl)-Peptide Condition Piperidine (Base) Start->Condition Deprotection Step Product Dehydroalanine-Peptide Condition->Product β-Elimination (Side Reaction) Side_Product + Fmoc-H + Bzl-Phosphate Product->Side_Product Troubleshooting_Tree Problem Incomplete Coupling of This compound? Solubility Check Solubility: - Pre-dissolve with warming/sonication - Use DMF/NMP or add co-solvent (DMSO) Problem->Solubility Yes Coupling_Strategy Optimize Coupling Strategy Problem->Coupling_Strategy No Double_Couple Perform Double Coupling Coupling_Strategy->Double_Couple Extend_Time Extend Coupling Time (2-4h) Coupling_Strategy->Extend_Time Reagent Use HBTU/HATU/TBTU Coupling_Strategy->Reagent Beta_Elimination β-Elimination Detected? Reagent->Beta_Elimination Deprotection_Mod Modify Deprotection: - Use 50% Cyclohexylamine/DCM or DBU - Deprotect at Room Temperature Beta_Elimination->Deprotection_Mod Yes

References

Technical Support Center: Troubleshooting Deprotection of the HPO3Bzl Group

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete deprotection of the benzylphosphonate (HPO3Bzl) group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for deprotecting a benzylphosphonate (HPO3Bzl) group?

A1: The most common and generally effective method for cleaving the benzyl group from a phosphonate is catalytic hydrogenolysis. This reaction typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[1][2] The process is favored for its clean reaction profile and the production of toluene as a volatile byproduct, which simplifies purification.[2]

Q2: I am observing incomplete deprotection during the hydrogenolysis of my HPO3Bzl group. What are the likely causes?

A2: Incomplete hydrogenolysis of benzyl phosphonates can stem from several factors:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is susceptible to poisoning by various functional groups, particularly those containing sulfur or nitrogen. Even trace amounts of these can deactivate the catalyst.[3]

  • Poor Catalyst Quality or Activity: The activity of Pd/C can differ significantly between batches and suppliers. An old or low-quality catalyst may not be sufficiently active to drive the reaction to completion.[3]

  • Insufficient Hydrogen Supply: The reaction requires a consistent supply of hydrogen. A leak in the system or an inadequate amount of hydrogen can lead to a stalled reaction.

  • Mass Transfer Limitations: As a heterogeneous catalysis, the reaction rate can be limited by the diffusion of the substrate to the catalyst's surface. Inefficient stirring can result in the catalyst not being properly suspended in the reaction mixture.[3]

  • Steric Hindrance: A sterically hindered benzyl group may have restricted access to the catalytic surface, slowing down or preventing deprotection.[3]

Q3: Are there alternative methods to catalytic hydrogenolysis for HPO3Bzl deprotection?

A3: Yes, several alternative methods can be employed, especially when hydrogenolysis is unsuccessful:

  • McKenna Reaction (using Bromotrimethylsilane - BTMS): This is a popular method for the dealkylation of phosphonate esters.[4][5] The reaction involves the conversion of the phosphonate ester to a bis(trimethylsilyl) ester, which is then easily hydrolyzed to the phosphonic acid.[4][6]

  • Other Silyl Halides: A combination of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) can also be used for the dealkylation of phosphonate esters.[7][8]

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) or hydrobromic acid (HBr) can cleave benzyl esters, but these conditions are harsh and may not be suitable for sensitive substrates.[8]

  • Nickel Boride: An in-situ generated nickel boride reagent has been shown to be effective for the rapid and chemoselective deprotection of benzyl esters.[9]

Troubleshooting Guide for Incomplete Hydrogenolysis

If you are experiencing incomplete deprotection of your HPO3Bzl group via catalytic hydrogenolysis, consider the following troubleshooting steps.

Troubleshooting Workflow

G cluster_start cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_alternative Alternative Methods cluster_end start Incomplete Deprotection Observed catalyst_check Check Catalyst Quality & Age start->catalyst_check replace_catalyst Use Fresh, High-Quality Pd/C or Pearlman's Catalyst (Pd(OH)₂/C) catalyst_check->replace_catalyst Old or Suspect conditions_check Review Reaction Conditions catalyst_check->conditions_check OK end Complete Deprotection replace_catalyst->end increase_stirring Increase Stirring Rate conditions_check->increase_stirring increase_pressure Increase H₂ Pressure conditions_check->increase_pressure increase_temp Increase Temperature (with caution) conditions_check->increase_temp alternative_methods Consider Alternative Deprotection conditions_check->alternative_methods No Improvement increase_stirring->end increase_pressure->end increase_temp->end mckenna McKenna Reaction (BTMS) alternative_methods->mckenna acid_cleavage Acidic Cleavage (TFA) alternative_methods->acid_cleavage mckenna->end acid_cleavage->end

Caption: Troubleshooting workflow for incomplete HPO3Bzl deprotection.

Quantitative Data Summary

The efficiency of deprotection can be influenced by the chosen method and reaction conditions. Below is a summary of expected outcomes under different scenarios.

MethodConditionExpected YieldKey Considerations
Catalytic Hydrogenolysis Standard (Pd/C, H₂, RT)>90%Can be slow; sensitive to catalyst poisoning.
Sterically Hindered Substrate50-80%May require elevated temperature and pressure.
Catalyst Poisoning Suspected<50%Consider using Pearlman's catalyst (Pd(OH)₂/C).
McKenna Reaction BTMS, CH₃CN, 35°C, 24h>95%Efficient for many phosphonate esters.[4]
Lower Temperature/Shorter TimeIncompleteReaction rate is dependent on temperature and time.[4]
Acidic Cleavage 1 M TMSBr-thioanisole-TFACompleteCan be harsh on other functional groups.[10]
Nickel Boride NiCl₂·6H₂O, NaBH₄, MeOH, RTup to 95%Rapid reaction times (5-60 minutes).[9]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis of HPO3Bzl

This protocol is a standard method for the deprotection of benzyl-protected phosphonates.

Materials:

  • Benzyl-protected phosphonate substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask with a stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the benzyl phosphonate substrate in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 M.[3]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 5-10 mol% of palladium relative to the substrate.[2]

  • Inerting: Seal the flask and flush the system with hydrogen gas. This is typically done by evacuating the flask under vacuum and backfilling with hydrogen. Repeat this process three times to ensure an inert atmosphere.[2][3]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., a hydrogen-filled balloon).[2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully vent the hydrogen gas and flush the system with an inert gas (e.g., nitrogen or argon).[2]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[2][3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phosphonic acid. Further purification can be performed if necessary.[3]

Protocol 2: McKenna Reaction for HPO3Bzl Deprotection

This protocol provides an alternative to hydrogenolysis, particularly for substrates that are sensitive to catalytic reduction.

Materials:

  • Benzyl-protected phosphonate substrate

  • Bromotrimethylsilane (BTMS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Reaction flask with a stirrer and condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the benzyl phosphonate substrate in anhydrous acetonitrile or dichloromethane.

  • Reagent Addition: Add bromotrimethylsilane (typically 6-8 equivalents) to the solution at room temperature.[11] It is recommended to use freshly distilled BTMS to avoid side reactions from HBr impurities.[4]

  • Reaction: Seal the flask and heat the reaction mixture. A common condition is 35°C for 24 hours.[4] The reaction can also be performed at reflux in CH₂Cl₂.[4]

  • Monitoring: Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR spectroscopy.[11]

  • Evaporation: After the reaction is complete, cool the flask to room temperature and carefully evaporate the solvent and excess BTMS under reduced pressure.[11]

  • Solvolysis: To the resulting residue, add methanol and stir for 1-2 hours at room temperature to hydrolyze the silyl esters.[11]

  • Isolation: Evaporate the methanol under reduced pressure to yield the desired phosphonic acid.

Signaling Pathway and Workflow Diagrams

Deprotection Reaction Pathways

G cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_mckenna McKenna Reaction start_H2 R-PO(OBzl)₂ reagents_H2 H₂, Pd/C start_H2->reagents_H2 product_H2 R-PO(OH)₂ + Toluene reagents_H2->product_H2 start_mckenna R-PO(OBzl)₂ reagents_mckenna_1 1. BTMS start_mckenna->reagents_mckenna_1 intermediate_mckenna R-PO(OTMS)₂ reagents_mckenna_1->intermediate_mckenna reagents_mckenna_2 2. MeOH or H₂O intermediate_mckenna->reagents_mckenna_2 product_mckenna R-PO(OH)₂ reagents_mckenna_2->product_mckenna

Caption: Common deprotection pathways for benzyl phosphonates.

References

Technical Support Center: Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phosphopeptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common byproducts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Fmoc-based phosphopeptide synthesis?

A1: During Fmoc-based solid-phase peptide synthesis (SPPS) of phosphopeptides, several side reactions can lead to the formation of byproducts. The most common include:

  • Aspartimide Formation: Cyclization of an aspartic acid (Asp) residue, particularly when followed by a small amino acid like glycine (Gly), serine (Ser), or asparagine (Asn). This can lead to a mixture of α- and β-aspartyl peptides and racemization.[1][2][3]

  • β-Elimination: Particularly problematic for phosphoserine (pSer) and phosphothreonine (pThr) residues, the basic conditions of Fmoc deprotection can lead to the elimination of the phosphate group, forming dehydroalanine or dehydroaminobutyric acid. These can further react with piperidine to form piperidinyl-alanine adducts.[4][5][6]

  • Racemization: Loss of stereochemistry at the α-carbon, especially for histidine (His) and cysteine (Cys) residues. The imidazole ring of histidine can catalyze its own racemization.[7][8][9][10][11]

  • Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, which is then cleaved from the resin. This is most common when proline (Pro) is one of the first two amino acids.[10][12][13][14][15]

  • Guanidinylation: The coupling reagent can react with the free N-terminal amine of the peptide, leading to a guanidinium group that terminates the chain.

  • Deletion and Insertion Peptides: Incomplete coupling or deprotection steps can lead to peptides missing an amino acid (deletion) or having an extra amino acid (insertion).[16]

  • Byproducts from Protecting Groups: Residual protecting groups or their modified forms can remain on the final peptide.

Q2: How can I detect these byproducts?

A2: The primary methods for detecting byproducts of phosphopeptide synthesis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Provides a chromatogram where different peaks represent different compounds. Byproducts will appear as extra peaks, often close to the main product peak.[17][18]

  • Mass Spectrometry: Allows for the determination of the molecular weight of the components in your sample. Byproducts will have different masses than the target phosphopeptide. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification or deletion.[19][20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural elucidation of impurities, especially when their identity is ambiguous from MS data alone.[23][24][25]

Q3: Which sequences are most prone to side reactions?

A3: Certain amino acid sequences are more susceptible to specific side reactions:

  • Aspartimide Formation: Asp-Gly is the most problematic sequence. Other susceptible sequences include Asp-Asn, Asp-Ser, Asp-Thr, and Asp-Arg.[2]

  • Diketopiperazine Formation: Sequences with proline at the N-terminus or in the second position are highly prone to this side reaction.[13][14][15]

  • β-Elimination: N-terminal phosphoserine residues are particularly susceptible to β-elimination during piperidine treatment.[4][6]

Troubleshooting Guides

Issue: Unexpected peaks in my HPLC chromatogram after phosphopeptide synthesis.

This guide will help you identify the potential byproducts corresponding to the unexpected peaks in your HPLC trace.

Step 1: Analyze the Mass of the Impurities

The first step is to determine the molecular weight of the species creating the unexpected peaks using mass spectrometry.

Table 1: Common Mass Shifts Observed for Phosphopeptide Byproducts

Mass Shift from Expected ProductPotential Byproduct/Side ReactionCause
-98 DaDephosphorylated peptideLoss of H₃PO₄ (β-elimination)
-80 DaDephosphorylated peptideLoss of HPO₃ (in-source fragmentation in MS)
+51 DaPiperidinyl-alanine adductβ-elimination followed by addition of piperidine
-18 DaAspartimide formationCyclization of Asp residue
0 Da (but different retention time)Racemized peptide (epimer) or β-aspartyl peptideIsomerization during synthesis
- (mass of an amino acid)Deletion peptideIncomplete coupling or deprotection
+ (mass of an amino acid)Insertion peptideIncomplete washing after coupling
+156 DaGuanidinylated peptideReaction of coupling agent with N-terminus

Step 2: Correlate Mass Data with Known Side Reactions

Based on the mass shift, you can hypothesize the identity of the byproduct. The following sections provide more detail on common side reactions and how to confirm them.

Aspartimide Formation

Symptoms:

  • A peak with a mass 18 Da lower than the target peptide.

  • Peaks with the same mass as the target peptide but slightly different retention times (α- and β-aspartyl isomers, and D-isomers).[1][16]

Quantitative Data:

The extent of aspartimide formation is highly sequence-dependent. The use of sterically bulky side-chain protecting groups on the aspartic acid residue can significantly reduce this side reaction.

Table 2: Effect of Asp Side-Chain Protection on Aspartimide Formation

Asp Protecting GroupSequence: VKDG YI (% Target Peptide)Sequence: VKDN YI (% Target Peptide)Sequence: VKDR YI (% Target Peptide)
OtBu79.898.198.7
OMpe89.999.199.4
OBno99.099.999.9
Data represents the percentage of the desired peptide after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles. Data adapted from comparative studies.

Mitigation Strategies:

  • Use a sterically hindered protecting group for Asp, such as 3-methyl-pent-3-yl (OMpe) or benzyloxymethyl (OBno).

  • Add 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[1]

  • Use a weaker deprotection base, such as 2% DBU with 2% piperidine in DMF.

  • For highly susceptible sequences, consider using backbone protection strategies like the incorporation of a dimethoxybenzyl (Dmb) group on the nitrogen of the following amino acid.[10]

Aspartimide_Formation Peptide_Asp_Gly Peptide-Asp(OR)-Gly- Aspartimide Aspartimide intermediate (-18 Da) Peptide_Asp_Gly->Aspartimide Fmoc deprotection Piperidine Piperidine (Base) Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Byproduct, same mass) Aspartimide->Beta_Peptide Hydrolysis Piperidide_Adduct Piperidide Adducts (α and β) Aspartimide->Piperidide_Adduct Piperidine attack

Caption: Aspartimide formation pathway.

β-Elimination of Phosphoamino Acids

Symptoms:

  • A peak with a mass 98 Da lower than the target phosphopeptide.

  • A peak with a mass 51 Da higher than the dephosphorylated peptide, corresponding to a piperidine adduct.

Quantitative Data:

The rate of β-elimination is influenced by the base used for Fmoc deprotection and the temperature.

Table 3: Effect of Deprotection Conditions on β-Elimination of N-terminal pSer

Deprotection ReagentTemperature% β-Elimination Byproduct
20% Piperidine/DMFRoom Temp7%
20% Piperidine/DMF40°CSignificant β-elimination
0.5% DBU/DMF90°CNo β-elimination observed
50% Cyclohexylamine/DCMRoom TempSuppression of β-elimination
Data compiled from studies on model phosphopeptides.[4][5][26]

Mitigation Strategies:

  • For N-terminal pSer residues, use a milder deprotection agent like 50% cyclohexylamine in DCM for that specific step.[4][5]

  • Avoid elevated temperatures during deprotection steps, especially when using piperidine.[4]

  • Using a monobenzyl protecting group on the phosphate can help minimize β-elimination.[6][27]

Beta_Elimination pSer_Peptide Peptide-pSer(OR)₂- Dehydroalanine Dehydroalanine intermediate (-98 Da) pSer_Peptide->Dehydroalanine Fmoc deprotection Base Base (e.g., Piperidine) Piperidine_Adduct Piperidinyl-alanine adduct (+51 Da from dehydroalanine) Dehydroalanine->Piperidine_Adduct Michael addition of Piperidine

Caption: β-Elimination of phosphoserine.

Racemization of Histidine

Symptoms:

  • Broadening or splitting of the main peak in the HPLC chromatogram.

  • Byproducts with the same mass as the target peptide but different retention times.

Quantitative Data:

The choice of protecting group for the histidine side chain is critical in preventing racemization.

Table 4: Impact of Histidine Protecting Group on Racemization

Fmoc-His DerivativeCrude Purity (%)% D-His Isomer
Fmoc-His(Trt)-OH~855-10%
Fmoc-His(Boc)-OH~92<2%
Fmoc-His(Mmt)-OH~90<3%
Fmoc-His(π-Mbom)-OH>95<1%
Data is representative for the synthesis of a model peptide and may vary depending on the sequence and coupling conditions.[7][8]

Mitigation Strategies:

  • Use a histidine derivative with a protecting group on the π-nitrogen of the imidazole ring, such as π-methylbenzyl (π-Mbom).[7]

  • Avoid pre-activation of the histidine amino acid for extended periods.

  • Use carbodiimide-based coupling reagents (e.g., DIC/HOBt) instead of phosphonium or aminium-based reagents (e.g., HBTU, HATU) for the histidine coupling step.

Experimental Protocols

Protocol 1: Identification of Byproducts by LC-MS

Objective: To identify and characterize impurities in a crude phosphopeptide sample.

Materials:

  • Crude phosphopeptide sample, lyophilized.

  • HPLC-grade water with 0.1% formic acid (Solvent A).

  • HPLC-grade acetonitrile with 0.1% formic acid (Solvent B).

  • A C18 reversed-phase HPLC column.

  • An electrospray ionization mass spectrometer (ESI-MS).

Procedure:

  • Sample Preparation: Reconstitute the lyophilized crude peptide in Solvent A to a concentration of approximately 1 mg/mL.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient from 5% to 65% Solvent B over 30-60 minutes.

    • Monitor the absorbance at 214 nm and 280 nm.[21]

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent directly to the ESI-MS.

    • Acquire mass spectra in positive ion mode over a mass range that includes the expected product and potential byproducts (e.g., 400-2000 m/z).

    • For each major peak in the HPLC chromatogram, record the corresponding mass spectrum.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the monoisotopic masses of the components in each peak.

    • Compare the observed masses to the theoretical mass of the target phosphopeptide.

    • Calculate the mass differences for any impurity peaks and consult Table 1 to hypothesize their identities.

    • For ambiguous assignments, perform tandem MS (MS/MS) on the impurity peaks to obtain fragmentation data and confirm the sequence and location of any modifications.

Protocol 2: General HPLC Troubleshooting

Objective: To resolve common issues encountered during HPLC analysis of phosphopeptides.

Table 5: HPLC Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No peaks or very small peaks No sample injected; Detector lamp off; Incorrect wavelength setting.Verify injection; Check detector status; Set detector to 214 nm for peptide bonds.
Broad peaks Column overloading; Sample dissolved in a strong solvent; Column contamination.Inject a smaller sample volume; Dissolve sample in the initial mobile phase; Flush the column with a strong solvent.[28][29]
Split peaks Column contamination; Column void; Incompatible sample solvent.Replace guard column or main column; Use a different column; Dissolve sample in mobile phase.[30]
Ghost peaks Contamination in the mobile phase or injector; Carryover from a previous injection.Use fresh, high-purity solvents; Run a blank gradient; Clean the injector.
Fluctuating baseline Air bubbles in the system; Leaks; Pump malfunction.Degas the mobile phase; Check all fittings for leaks; Purge the pump.[28][29]

Logical Relationships and Workflows

Troubleshooting_Workflow start Crude Phosphopeptide Synthesis Complete hplc_analysis Analyze by HPLC-UV start->hplc_analysis single_peak Single, sharp peak? hplc_analysis->single_peak ms_confirm Confirm mass by MS single_peak->ms_confirm Yes multiple_peaks Multiple peaks observed single_peak->multiple_peaks No mass_correct Mass correct? ms_confirm->mass_correct purify Proceed to Purification mass_correct->purify Yes lc_ms_analysis Analyze by LC-MS mass_correct->lc_ms_analysis No multiple_peaks->lc_ms_analysis identify_byproducts Identify byproducts by mass shift (Table 1) lc_ms_analysis->identify_byproducts msms_confirm Confirm with MS/MS identify_byproducts->msms_confirm optimize_synthesis Optimize synthesis conditions based on identified byproducts msms_confirm->optimize_synthesis

References

Best practices for handling and storing Fmoc-Ser(HPO3Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling, storing, and utilizing Fmoc-Ser(HPO3Bzl)-OH in research and peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as N-Fmoc-O-(benzylphospho)-L-serine, is an amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce a phosphorylated serine residue into a peptide sequence.[1][2] The Fmoc group on the N-terminus is a base-labile protecting group, while the benzyl group on the phosphate is removed under different conditions, allowing for orthogonal protection strategies.

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and purity of the compound. Recommendations vary slightly between suppliers, but the general consensus is to store it in a well-sealed container in a freezer.

ConditionTemperatureDuration
Powder (Long-term) -20°CUp to 3 years[3]
Powder (Mid-term) 4°CUp to 2 years[3]
In Solvent (Short-term) -20°CUp to 1 month[3]
In Solvent (Long-term) -80°CUp to 6 months[3]

It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations. The product is often shipped on blue ice to maintain a cool temperature during transit.[1][4]

Q3: How should I handle this compound upon receiving it?

  • Inspect: Upon arrival, ensure the container is sealed and undamaged. The product should be a white to off-white solid powder.[3]

  • Store Immediately: Transfer the product to the recommended storage temperature (typically -20°C) as soon as possible.[1][4]

  • Equilibrate: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the compound's stability.

Q4: What solvents are suitable for dissolving this compound?

This compound exhibits good solubility in common solvents used for peptide synthesis.

  • Dimethylformamide (DMF): This is the most common and effective solvent for SPPS.

  • N-Methyl-2-pyrrolidone (NMP): Another widely used solvent in peptide synthesis, suitable for dissolving this derivative.

  • Dimethyl sulfoxide (DMSO): Highly soluble in DMSO (up to 100 mg/mL), though it's noted that hygroscopic DMSO can negatively impact solubility, so freshly opened solvent is recommended.[3]

For stock solutions, it is advised to aliquot the solution after preparation and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in peptide synthesis.

Issue 1: Incomplete or Failed Coupling Reaction

Symptom: Monitoring of the coupling step (e.g., using a ninhydrin test) indicates the presence of unreacted free amines on the resin. HPLC analysis of the crude peptide shows a significant peak corresponding to a truncated sequence.

Potential Causes & Solutions:

CauseRecommended Solution
Steric Hindrance: The bulky nature of the protected phosphoserine can hinder its approach to the N-terminus of the growing peptide chain.1. Extend Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4 hours or even overnight. 2. Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of the amino acid and coupling reagents.[5] 3. Use a More Potent Activator: Switch from standard activators like HBTU/HATU to a more reactive one. Using a combination, such as alternating HBTU and HATU, has been shown to be effective.[5]
Poor Solubility/Precipitation: The activated amino acid may precipitate out of solution before it can effectively couple to the resin.1. Ensure Complete Dissolution: Visually confirm that the this compound and activating agents are fully dissolved before adding them to the resin. 2. Consider Alternative Solvents: While DMF is standard, a mixture of DMF and DCM can sometimes improve solubility and coupling efficiency.[6]
Sub-optimal Activation: The activation method may not be efficient enough for this particular amino acid.1. Optimize Reagent Stoichiometry: Use a molar excess of the Fmoc-amino acid and coupling reagents (typically 3-4 equivalents relative to the resin loading).[5][6] 2. Pre-activation: Mix and stir the Fmoc-amino acid with the coupling reagents (e.g., DIC/HOBt) for 15-20 minutes before adding the mixture to the deprotected resin.[6]
Issue 2: β-Elimination Side Reaction During Fmoc Deprotection

Symptom: Mass spectrometry analysis of the crude peptide reveals a mass corresponding to the target peptide minus the phosphate group, and potentially an adduct from the base used for deprotection (e.g., a piperidinyl-alanine adduct).[5] This side reaction results in the formation of a dehydroalanine (Dha) residue.

Logical Flow for Troubleshooting β-Elimination:

Caption: Decision tree for addressing β-elimination side reactions.

Detailed Explanation and Solutions:

The β-elimination side reaction is a known issue, particularly when the phosphoserine residue is at the N-terminal position of the growing peptide chain.[5] The standard base used for Fmoc removal, piperidine, can promote this elimination.

  • Modify Deprotection Conditions:

    • Alternative Bases: For the deprotection of the Fmoc-group from the N-terminal this compound residue, using an alternative, less aggressive base protocol is recommended. A 50% solution of cyclohexylamine in DCM has been shown to suppress this side reaction.[5] Other bases like DBU or morpholine can also be used, often at lower concentrations.[5]

    • Temperature Control: High temperatures accelerate β-elimination. If using heated synthesis protocols, consider reducing the temperature for the deprotection step of the phosphoserine residue.[5]

  • Proceed with Caution: Once the next amino acid has been successfully coupled, the phosphoserine residue is no longer at the N-terminus and is significantly more stable to piperidine treatment.[5] Standard deprotection conditions (e.g., 20% piperidine in DMF) can typically be resumed for subsequent cycles.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes a standard manual coupling procedure using DIC/HOBt activation.

Workflow for a Standard Coupling Cycle:

Coupling_Workflow Start Start: Peptide-Resin (Free N-terminus) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Preactivation 3. Pre-activate Amino Acid (this compound + DIC/HOBt in DMF) Start->Preactivation Prepare for coupling Wash1 2. Wash Resin (DMF, IPA, DCM) Coupling 4. Coupling Reaction (Add activated AA to resin) Preactivation->Coupling Wash2 5. Wash Resin (DMF, DCM) Coupling->Wash2 Monitoring 6. Monitor Coupling (e.g., Kaiser Test) Wash2->Monitoring Recouple Repeat Steps 3-5 (Double Couple) Monitoring->Recouple Test Positive (Free Amines) End End: Coupled Peptide-Resin Monitoring->End Test Negative Incomplete Incomplete Complete Complete Recouple->Coupling

Caption: Standard workflow for one coupling cycle in SPPS.

Methodology:

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, having been deprotected in the previous cycle.

  • Amino Acid Solution: In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HOBt in DMF.

  • Activation: Add 3-4 equivalents of DIC to the amino acid solution. Allow the mixture to pre-activate for 15-20 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) and IPA (3 times) to remove any unreacted reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test or TNBS test) to check for the presence of free primary amines. If the test is negative, the coupling is complete. If positive, a second coupling (recouple) may be necessary.

Protocol 2: Purity Assessment by HPLC

Purpose: To check the purity of the this compound solid or to analyze the crude peptide after synthesis.

Reagents & Equipment:

  • Reverse-phase HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Acetonitrile (ACN) with 0.1% TFA

  • Sample: this compound dissolved in DMF or ACN/water mixture.

Methodology:

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% Solvent B to 95% Solvent B over 20-30 minutes is a typical starting point.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. A purity of ≥97% is common for this reagent.[7]

References

Validation & Comparative

A Comparative Guide to the Use of Fmoc-Ser(PO(OBzl)OH)-OH in Solid-Phase Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of phosphopeptides, the incorporation of phosphorylated amino acid residues is a critical step that demands careful consideration of the protecting group strategy to ensure high yield and purity. For the introduction of phosphoserine, Fmoc-Ser(PO(OBzl)OH)-OH (also known as Fmoc-Ser(HPO3Bzl)-OH) is a widely utilized building block. This guide provides a comprehensive comparison of its performance under different experimental conditions, focusing on the critical Fmoc deprotection step, and offers detailed experimental protocols for its use. It has been established through consistent use of the CAS Number 158171-14-3 across chemical suppliers and in scientific literature that this compound and Fmoc-Ser(PO(OBzl)OH)-OH are synonymous names for the same compound.

The primary challenge encountered when using Fmoc-Ser(PO(OBzl)OH)-OH in solid-phase peptide synthesis (SPPS) is the susceptibility of the phosphoserine residue to β-elimination during the base-mediated removal of the Fmoc protecting group. This side reaction is particularly pronounced when using the standard deprotection reagent, piperidine, especially when the phosphoserine residue is located at the N-terminus of the peptide chain and when microwave heating is employed for synthesis acceleration. The β-elimination process leads to the formation of a dehydroalanine intermediate, which can subsequently react with piperidine to form a stable 3-(1-piperidinyl)alanine adduct, resulting in a significant impurity that can be difficult to separate from the target phosphopeptide.

Performance Comparison of Deprotection Reagents

To mitigate the issue of β-elimination, alternative, milder basic reagents have been investigated for the deprotection of the Fmoc group from the phosphoserine residue. The following table summarizes the performance of standard and alternative deprotection reagents based on experimental data.

Deprotection ReagentConcentration & ConditionsExtent of β-EliminationCrude Peptide PurityKey Observations & Recommendations
Piperidine 20% in DMF, Room Temp.~7% for N-terminal pSer[1]Variable, can be lowStandard deprotection method, but prone to causing significant β-elimination, especially with microwave heating.[1] Not recommended for the deprotection of N-terminal phosphoserine.
Piperidine 0.5% - 5% in DMF, 90°CSignificant[2]28% - 83% (incomplete deprotection also observed)[2]High temperatures exacerbate β-elimination even at lower piperidine concentrations.[2]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)0.5% in DMF, 90°CNot observed[2]96% - 97%[2]Excellent suppression of β-elimination, even at elevated temperatures, leading to high purity crude product.[2] Recommended for efficient and clean deprotection.
Cyclohexylamine 50% in DCM, Room Temp.Complete suppression[1]High (reported to provide the highest purity crude peptide in a comparative study)[1]A very effective alternative to piperidine for preventing β-elimination. The use of DCM as a solvent is a key difference from standard DMF-based protocols.[1]

Experimental Protocols

Standard Coupling Protocol for Fmoc-Ser(PO(OBzl)OH)-OH

This protocol outlines a standard manual coupling procedure for incorporating Fmoc-Ser(PO(OBzl)OH)-OH into a peptide sequence on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using the appropriate deprotection solution as detailed in the protocols below.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove the deprotection reagent and byproducts.

  • Activation of Fmoc-Ser(PO(OBzl)OH)-OH: In a separate vessel, dissolve Fmoc-Ser(PO(OBzl)OH)-OH (3-4 equivalents relative to resin loading), a coupling reagent such as HATU (3-3.95 equivalents), and an additive like HOBt or Oxyma (3-4 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-8 equivalents), to the activation mixture.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Fmoc Deprotection Protocols

Protocol 1: Standard Deprotection (with Piperidine)

  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the treatment with fresh 20% piperidine/DMF for another 5-10 minutes.

    • Thoroughly wash the resin with DMF.

  • Note: This protocol is not recommended for the deprotection of an N-terminal Fmoc-Ser(PO(OBzl)OH)-OH residue due to the high risk of β-elimination.

Protocol 2: Modified Deprotection with DBU

  • Reagent: 0.5% - 2% (v/v) DBU in DMF.

  • Procedure:

    • Add the DBU/DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature or for a shorter duration (e.g., 2 x 1 minute) if using elevated temperatures (up to 90°C) in microwave-assisted synthesis.[2]

    • Drain the solution.

    • Thoroughly wash the resin with DMF.

  • Note: This method has been shown to be highly effective in preventing β-elimination while achieving efficient Fmoc removal.[2]

Protocol 3: Modified Deprotection with Cyclohexylamine

  • Reagent: 50% (v/v) cyclohexylamine in dichloromethane (DCM).

  • Procedure:

    • Wash the resin with DCM prior to deprotection.

    • Add the 50% cyclohexylamine/DCM solution to the resin.

    • Agitate for 10-20 minutes at room temperature.

    • Drain the solution.

    • Repeat the treatment with fresh 50% cyclohexylamine/DCM for another 10-20 minutes.

    • Thoroughly wash the resin with DCM, followed by DMF, before proceeding to the next coupling step.

  • Note: This protocol is particularly useful for preventing β-elimination when the phosphoserine residue is at the N-terminus.[1]

Visualizing the Synthesis Workflow and Logic

To better illustrate the process and the critical choices involved in phosphopeptide synthesis with Fmoc-Ser(PO(OBzl)OH)-OH, the following diagrams are provided.

SPPS_Workflow Resin Solid Support (Resin) AA1 Couple First Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection (Standard) AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple_pSer Couple Fmoc-Ser(PO(OBzl)OH)-OH Wash1->Couple_pSer Deprotect_pSer Fmoc Deprotection of pSer Couple_pSer->Deprotect_pSer Wash2 Wash Deprotect_pSer->Wash2 Successful Deprotection Side_Reaction β-Elimination Side Product Deprotect_pSer->Side_Reaction Piperidine-induced Couple_Next_AA Couple Next Amino Acid Wash2->Couple_Next_AA Repeat Repeat Cycles Couple_Next_AA->Repeat Cleave Cleavage from Resin & Global Deprotection Repeat->Cleave Phosphopeptide Purified Phosphopeptide Cleave->Phosphopeptide

Caption: Workflow for Solid-Phase Phosphopeptide Synthesis.

Deprotection_Choice Start Fmoc-Ser(PO(OBzl)OH)-OH Residue for Deprotection Piperidine Use Piperidine (Standard) Start->Piperidine DBU Use DBU (Alternative) Start->DBU Cyclohexylamine Use Cyclohexylamine (Alternative) Start->Cyclohexylamine High_Risk High Risk of β-Elimination Piperidine->High_Risk Low_Risk Suppression of β-Elimination DBU->Low_Risk Cyclohexylamine->Low_Risk Purity_Low Lower Crude Purity High_Risk->Purity_Low Purity_High Higher Crude Purity Low_Risk->Purity_High

Caption: Logic of Deprotection Reagent Choice.

References

Navigating the Analytical Landscape for Fmoc-Ser(HPO3Bzl)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and phosphorylated drug development, the precise characterization of building blocks is paramount. This guide provides a comparative analysis of the analytical techniques used to characterize Fmoc-Ser(HPO3Bzl)-OH, a key reagent in the synthesis of phosphoserine-containing peptides. The focus is on ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by alternative methods, to ensure the identity, purity, and stability of this critical compound.

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-O-(benzylphospho)-L-serine, is a cornerstone for the solid-phase synthesis of phosphopeptides. The presence and integrity of the phosphate group are crucial for the biological activity of the final peptide. Therefore, robust analytical methods are essential to verify its structure and purity.

³¹P NMR Spectroscopy: The Gold Standard for Phosphorus-Containing Compounds

³¹P NMR spectroscopy is the most direct and informative method for characterizing organophosphorus compounds like this compound. It provides a distinct signal for the phosphorus nucleus, offering insights into its chemical environment and oxidation state.

Table 1: Comparison of Analytical Techniques for this compound Characterization

Analytical TechniqueInformation ProvidedAdvantagesLimitations
³¹P NMR Spectroscopy Direct detection and quantification of the phosphorus nucleus, information on the chemical environment of the phosphate group.High specificity for phosphorus, quantitative, non-destructive.Lower sensitivity compared to ¹H NMR, may require longer acquisition times.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and detection of impurities.High resolution, quantitative, well-established for purity analysis.Does not provide direct structural information about the phosphorus moiety.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.High sensitivity, provides exact mass, can be coupled with LC for impurity identification.May not distinguish between isomers, fragmentation can be complex.
¹H and ¹³C NMR Spectroscopy Confirmation of the overall chemical structure of the molecule.Provides detailed structural information on the carbon-hydrogen framework.Does not directly probe the phosphorus center.

Alternative and Complementary Analytical Techniques

While ³¹P NMR is central to the characterization of this compound, a comprehensive analysis relies on a suite of techniques.

High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of the compound. Reversed-phase HPLC (RP-HPLC) is a common method for separating the target compound from potential impurities, such as those arising from incomplete synthesis or degradation.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is invaluable for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

¹H and ¹³C NMR Spectroscopy provide detailed information about the organic framework of the molecule, confirming the presence of the Fmoc protecting group, the serine backbone, and the benzyl protecting group on the phosphate.

Potential Impurities and Side Reactions

During the synthesis and handling of this compound, several impurities can arise. A common side reaction in the synthesis of phosphoserine-containing peptides is β-elimination , which leads to the formation of a dehydroalanine residue. This side product would lack a phosphorus signal in the ³¹P NMR spectrum and would be readily detectable by HPLC and MS. Other potential impurities include starting materials or byproducts from the phosphorylation reaction.

Experimental Protocols

³¹P NMR Spectroscopy

A detailed experimental protocol for acquiring a ³¹P NMR spectrum of this compound is provided below.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent may influence the chemical shift.

  • Internal Standard: An external standard, such as 85% phosphoric acid (H₃PO₄), is typically used and set to 0 ppm.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a phosphorus probe.

    • Nucleus: ³¹P

    • Decoupling: Proton decoupling (e.g., WALTZ-16) is applied to simplify the spectrum to a single peak.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 64-256 scans, depending on the sample concentration.

  • Data Processing: Apply an exponential multiplication function to improve the signal-to-noise ratio and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum.

Analytical Workflow

The following diagram illustrates a typical analytical workflow for the comprehensive characterization of this compound.

This compound Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis cluster_result Final Product synthesis This compound Synthesis purification Purification synthesis->purification nmr_31p ³¹P NMR purification->nmr_31p Identity & Purity hplc HPLC purification->hplc Purity ms Mass Spectrometry purification->ms Molecular Weight nmr_1h_13c ¹H & ¹³C NMR purification->nmr_1h_13c Structure structure_confirmation Structure Confirmation nmr_31p->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment impurity_profiling Impurity Profiling hplc->impurity_profiling ms->structure_confirmation ms->impurity_profiling nmr_1h_13c->structure_confirmation final_product Characterized this compound structure_confirmation->final_product purity_assessment->final_product impurity_profiling->final_product

Caption: Analytical workflow for the characterization of this compound.

By employing a multi-technique approach centered around ³¹P NMR, researchers can confidently ascertain the quality of their this compound, ensuring the successful synthesis of well-defined phosphopeptides for their research and development endeavors.

A Comparative Guide to HPLC Purification and Analysis of Phosphopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein phosphorylation is critical to understanding cellular signaling, and its dysregulation is a hallmark of many diseases, including cancer. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a cornerstone of phosphoproteomics, enabling the enrichment and analysis of low-abundance phosphopeptides from complex biological samples. This guide provides an objective comparison of the leading HPLC-based methods for phosphopeptide purification and analysis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparing Phosphopeptide Enrichment Techniques

The two most prevalent methods for phosphopeptide enrichment prior to HPLC analysis are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography. Each technique offers distinct advantages and disadvantages in terms of selectivity, recovery, and specificity.

Performance MetricImmobilized Metal Affinity Chromatography (IMAC)Titanium Dioxide (TiO2) ChromatographyReversed-Phase (RP) HPLC
Principle of Separation Affinity of negatively charged phosphate groups to positively charged metal ions (e.g., Fe³⁺, Ga³⁺).[1]Lewis acid-base interaction between phosphate groups and titanium dioxide.Hydrophobicity of the peptide backbone.[2]
Selectivity Generally good, but can have non-specific binding of acidic (negatively charged) non-phosphopeptides.[1][3]Highly selective for phosphopeptides with minimal non-specific binding of acidic peptides.[4]Separates peptides based on hydrophobicity, not directly on phosphorylation status.[2]
Preference Often shows a preference for multiply phosphorylated peptides.Efficient in capturing both mono- and multiply phosphorylated peptides.No inherent preference for phosphorylation state.
Recovery Can be variable depending on the protocol and sample complexity. A study reported recovery of 38 ± 5%.[5]Generally high recovery rates. A study reported recovery of 58 ± 20%.[5]Generally high recovery.
Specificity Can be improved by optimizing loading and washing conditions (e.g., using low pH).[1][6]High specificity, often exceeding 90% with optimized protocols.[7]Not applicable for enrichment.
Typical Number of Identified Phosphopeptides A study identified ~20,000 unique phosphopeptides from 3mg of mouse brain digest.[7]A study identified over 10,000 unique phosphorylation events.[8]Dependent on the upstream enrichment method.

Visualizing the Phosphoproteomics Workflow

Understanding the overall process is crucial for successful phosphopeptide analysis. The following diagram illustrates a typical experimental workflow, from sample preparation to data analysis.

Phosphoproteomics Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Phosphopeptide Enrichment cluster_Analysis Analysis Protein_Extraction Protein Extraction & Solubilization Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion IMAC IMAC Proteolytic_Digestion->IMAC Peptide Mixture TiO2 TiO2 Proteolytic_Digestion->TiO2 Peptide Mixture RP_HPLC Reversed-Phase HPLC IMAC->RP_HPLC Enriched Phosphopeptides TiO2->RP_HPLC Enriched Phosphopeptides Mass_Spectrometry Mass Spectrometry (MS/MS) RP_HPLC->Mass_Spectrometry Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis

A typical workflow for phosphoproteomic analysis.

Delving into Signaling Pathways: The EGFR Example

Phosphoproteomics is instrumental in elucidating complex signaling networks. The Epidermal Growth Factor Receptor (EGFR) pathway, a key regulator of cell proliferation and a major target in cancer therapy, is a prime example. The following diagram illustrates a simplified EGFR signaling cascade, highlighting key phosphorylation events.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 P Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes

Simplified EGFR signaling pathway highlighting key phosphorylation steps.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible results. Below are step-by-step methodologies for the key techniques discussed.

Immobilized Metal Affinity Chromatography (IMAC) Protocol

This protocol is a general guideline and may require optimization for specific sample types.

  • Resin Preparation:

    • Suspend IMAC resin (e.g., Fe³⁺-NTA) in loading buffer (e.g., 80% acetonitrile (ACN), 0.1% trifluoroacetic acid (TFA)).

    • Equilibrate the resin by washing with loading buffer.

  • Sample Loading:

    • Acidify the peptide sample with TFA to a final concentration of 0.1%.

    • Add the acidified sample to the equilibrated IMAC resin.

    • Incubate for 30-60 minutes with gentle agitation to allow for phosphopeptide binding.

  • Washing:

    • Wash the resin with loading buffer to remove non-specifically bound peptides.

    • Perform a second wash with a buffer of intermediate organic concentration (e.g., 50% ACN, 0.1% TFA).

    • A final wash with an aqueous buffer (e.g., 0.1% TFA in water) can help remove residual salts.

  • Elution:

    • Elute the bound phosphopeptides using a high pH buffer (e.g., 1.5% ammonium hydroxide) or a phosphate-containing buffer (e.g., 250 mM sodium phosphate, pH 8.0).

    • Collect the eluate and immediately acidify with an acid like formic acid to neutralize the pH for subsequent analysis.

Titanium Dioxide (TiO2) Chromatography Protocol

This protocol provides a general framework for TiO2-based phosphopeptide enrichment.

  • Column/Tip Equilibration:

    • Equilibrate the TiO2 column or spin tip by washing with elution buffer (e.g., 5% ammonium hydroxide in 50% ACN).

    • Wash with loading buffer (e.g., 80% ACN, 5% TFA containing a non-phosphopeptide excluder like 2,5-dihydroxybenzoic acid (DHB) or glutamic acid).[9]

  • Sample Loading:

    • Dissolve the peptide sample in the loading buffer.

    • Load the sample onto the equilibrated TiO2 material and allow it to flow through slowly. Re-loading the flow-through can increase binding efficiency.

  • Washing:

    • Wash the TiO2 material with loading buffer to remove unbound peptides.

    • Perform a second wash with a buffer containing a lower concentration of organic solvent (e.g., 50% ACN, 0.1% TFA).

    • A final aqueous wash (e.g., 0.1% TFA in water) helps remove salts and excluders.

  • Elution:

    • Elute the phosphopeptides with an alkaline solution (e.g., 1.5% ammonium hydroxide or 5% pyrrolidine).

    • Collect the eluate and immediately acidify for downstream analysis.

Reversed-Phase (RP) HPLC Protocol for Phosphopeptide Analysis

Following enrichment, RP-HPLC is used to separate phosphopeptides before their introduction into the mass spectrometer.

  • Column and System Setup:

    • Use a C18 reversed-phase column suitable for peptide separations (e.g., 1.7-3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Injection and Separation:

    • Inject the acidified, enriched phosphopeptide sample onto the column.

    • Apply a linear gradient of Mobile Phase B to elute the peptides. A typical gradient might be 2-40% B over 60-120 minutes.

    • The flow rate will depend on the column diameter (e.g., 200-300 nL/min for nano-LC).

  • Detection and Analysis:

    • The eluting peptides are directly introduced into the mass spectrometer for fragmentation and analysis (LC-MS/MS).

    • Data-dependent acquisition is commonly used to select precursor ions for fragmentation.

Conclusion

The choice between IMAC and TiO2 for phosphopeptide enrichment depends on the specific research question and the nature of the sample. TiO2 chromatography generally offers higher specificity, while IMAC may be advantageous for enriching multiply phosphorylated peptides.[10] For comprehensive phosphoproteome coverage, a combination of both methods can be highly effective.[8] Regardless of the enrichment strategy, subsequent high-resolution RP-HPLC coupled with mass spectrometry is essential for the separation and identification of phosphopeptides. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and achieve robust and reproducible results in their phosphoproteomic studies.

References

A Comparative Guide to the Stability of Phosphoserine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the precise incorporation of phosphorylated amino acids is paramount for mimicking cellular signaling events and creating targeted therapeutics. Phosphoserine, a key post-translational modification, requires robust protection of its phosphate group to prevent unwanted side reactions during peptide chain elongation. The stability of these protecting groups under various chemical conditions dictates the success and purity of the final phosphopeptide. This guide provides an objective comparison of commonly used phosphoserine protecting groups, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their synthetic needs.

Data Presentation: Comparative Stability of Phosphoserine Protecting Groups

The choice of a protecting group for phosphoserine is a critical decision in solid-phase peptide synthesis (SPPS), primarily governed by its stability during the basic conditions of Fmoc-deprotection and the acidic conditions of final cleavage from the resin. The most significant side reaction for phosphoserine is β-elimination, which is particularly prevalent under basic conditions.

Protecting GroupStructureStability to Acid (e.g., 95% TFA)Stability to Base (e.g., 20% Piperidine in DMF)Propensity for β-EliminationKey Considerations
Benzyl (Bzl) -PO(OBzl)₂Labile. Typically cleaved within 1-2 hours with standard 95% TFA cocktails[1].Di-benzyl: Prone to β-elimination. Mono-benzyl: More resistant to β-elimination and is the preferred choice for Fmoc-SPPS[1].Di-benzyl: High. Mono-benzyl: Low, but can be significant with prolonged exposure to base or at elevated temperatures[2].Mono-benzyl protected phosphoserine is a widely used building block in Fmoc-SPPS due to its balanced stability.[1][3]
tert-Butyl (tBu) -PO(OtBu)₂Labile. Cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linker during final TFA treatment[4].Stable. Compatible with the basic conditions used for Fmoc group removal.Low under standard Fmoc deprotection conditions.Offers good orthogonality in Fmoc/tBu-based SPPS. The bulky nature of the tBu group can sterically hinder β-elimination.
Methyl (Me) / Ethyl (Et) -PO(OMe)₂ / -PO(OEt)₂More stable to acid than Bzl or tBu. Requires harsher acidic conditions for cleavage, which may not be compatible with standard SPPS cleavage cocktails.Prone to β-elimination, similar to the di-benzyl group.High.Less commonly used in standard Fmoc-SPPS due to their high stability to TFA and susceptibility to β-elimination.
Allyl (All) -PO(OAll)₂Stable to TFA.Stable to piperidine.Low.Requires a specific deprotection step using a palladium catalyst, offering an orthogonal protection strategy.

Mandatory Visualization

Signaling Pathway: The ERK1/2 Cascade

The Extracellular signal-regulated kinase (ERK) 1/2 pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. The activation of this pathway involves a series of phosphorylation events, many of which occur on serine and threonine residues.

ERK1_2_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates (Ser/Thr) ERK ERK1/2 MEK->ERK Phosphorylates (Thr/Tyr) pERK p-ERK1/2 ERK->pERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK->TranscriptionFactors Translocates to nucleus and phosphorylates (Ser) pTranscriptionFactors p-Transcription Factors TranscriptionFactors->pTranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) pTranscriptionFactors->GeneExpression Regulates

Caption: The ERK1/2 signaling pathway, initiated by growth factor binding and leading to gene expression.

Experimental Workflow: Assessing Protecting Group Stability

A systematic approach is required to evaluate the stability of a phosphoserine protecting group under the conditions of peptide synthesis. The following workflow outlines the key steps in this process.

Stability_Workflow Start Start: Synthesize model phosphopeptide with the protecting group of interest Split Divide peptide-resin into two batches Start->Split AcidTreatment Acid Stability Assay: Treat with 95% TFA at RT Split->AcidTreatment Batch 1 BaseTreatment Base Stability Assay: Treat with 20% piperidine/DMF at RT Split->BaseTreatment Batch 2 TimePoints1 Take aliquots at various time points (e.g., 0, 30, 60, 120 min) AcidTreatment->TimePoints1 TimePoints2 Take aliquots at various time points (e.g., 0, 15, 30, 60 min) BaseTreatment->TimePoints2 Quench1 Quench reaction and precipitate peptide TimePoints1->Quench1 Quench2 Quench reaction and precipitate peptide TimePoints2->Quench2 HPLC Analyze samples by HPLC Quench1->HPLC Quench2->HPLC DataAnalysis Quantify percentage of cleavage and/or β-elimination HPLC->DataAnalysis End End: Compare stability profiles DataAnalysis->End

Caption: A general experimental workflow for the comparative stability analysis of phosphoserine protecting groups.

Experimental Protocols

Protocol 1: Acidic Stability Assay (TFA Cleavage)

This protocol assesses the lability of the phosphoserine protecting group under standard acidic cleavage conditions.

Objective: To quantify the rate of cleavage of the protecting group in a high concentration of trifluoroacetic acid (TFA).

Materials:

  • Peptide-resin (~25 mg) with the phosphoserine protecting group to be tested.

  • Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water.[5][6]

  • Cold diethyl ether.

  • HPLC grade water and acetonitrile.

  • Microcentrifuge tubes.

  • HPLC system with a C18 column.

Procedure:

  • Place the peptide-resin in a 1.5 mL microcentrifuge tube.

  • Add 500 µL of the cleavage cocktail to the resin.

  • Incubate at room temperature, gently agitating.

  • At specified time points (e.g., 15, 30, 60, 90, and 120 minutes), take a 50 µL aliquot of the supernatant.

  • Precipitate the cleaved peptide from the aliquot by adding it to a new tube containing 1 mL of cold diethyl ether.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the peptide.

  • Decant the ether and allow the peptide pellet to air dry.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC analysis.

Protocol 2: Basic Stability Assay (Piperidine Treatment and β-Elimination)

This protocol evaluates the stability of the phosphoserine protecting group to the basic conditions used for Fmoc deprotection and assesses the extent of β-elimination.

Objective: To quantify the stability of the protecting group and the formation of the dehydroalanine byproduct upon treatment with piperidine.

Materials:

  • Peptide-resin (~25 mg) with the N-terminal Fmoc group intact and the phosphoserine protecting group to be tested.

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF).[7]

  • DMF for washing.

  • Cleavage cocktail (as in Protocol 1).

  • Cold diethyl ether.

  • HPLC system with a C18 column.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Add 1 mL of the 20% piperidine/DMF solution to the resin.

  • Incubate at room temperature with gentle agitation.

  • At specified time points (e.g., 10, 20, 30, and 60 minutes), remove a sample of the resin and wash thoroughly with DMF and then dichloromethane.

  • Dry the resin sample under vacuum.

  • Cleave the peptide from the dried resin sample using the cleavage cocktail as described in Protocol 1.

  • Precipitate, wash, and dry the peptide.

  • Dissolve the peptide for HPLC analysis to quantify the amount of intact phosphopeptide versus the β-eliminated product.

Protocol 3: HPLC Analysis of Deprotection and Side Reactions

Objective: To separate and quantify the starting material, the deprotected product, and any side products (e.g., dehydroalanine from β-elimination).

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point, which can be optimized for specific peptides.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

Analysis:

  • Inject the dissolved peptide samples onto the HPLC system.

  • Identify the peaks corresponding to the starting material, the desired product, and any side products by comparing retention times with standards if available, and by mass spectrometry analysis of the collected peaks.

  • Integrate the peak areas to determine the relative percentage of each species at each time point.

  • Plot the percentage of the remaining protected peptide (or the formation of the deprotected/side product) against time to determine the stability profile.

References

The Strategic Advantage of HPO3Bzl in Phosphate Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry, particularly in the assembly of phosphopeptides and other phosphorylated molecules crucial for drug discovery and biological research, the choice of a phosphate protecting group is a critical determinant of success. Among the various strategies, the use of a monobenzyl phosphate protecting group (HPO3Bzl) has emerged as a robust and reliable approach, offering a superior balance of stability and reactivity compared to other commonly employed protecting groups. This guide provides an objective comparison of HPO3Bzl with alternative phosphate protecting groups, supported by experimental data, to inform researchers in their synthetic endeavors.

A Comparative Analysis of Phosphate Protecting Groups

The ideal phosphate protecting group should be stable throughout the synthesis, prevent side reactions, be compatible with other protecting groups used (orthogonality), and be cleanly removed under mild conditions at the desired stage. The HPO3Bzl group, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS) of phosphopeptides, strikes a strategic balance among these requirements.

Key Advantages of HPO3Bzl:

  • Enhanced Stability: The HPO3Bzl group exhibits greater stability compared to its dibenzyl counterpart. In dibenzyl-protected phosphates, one of the benzyl groups can be prematurely cleaved during the synthesis, leading to a heterogeneous mixture of mono- and di-protected species[1]. The monobenzyl protection of HPO3Bzl avoids this complication, ensuring a more homogenous product.

  • Suppression of β-Elimination: For phosphoserine and phosphothreonine, a significant side reaction is the β-elimination of the phosphate group under the basic conditions required for Fmoc-deprotection[2][3]. The presence of the electron-withdrawing benzyl group and the remaining acidic proton on the phosphate in HPO3Bzl significantly reduces the propensity for this side reaction compared to unprotected or some dialkyl-protected phosphates[4].

  • Compatibility with Fmoc Chemistry: The HPO3Bzl group is compatible with the widely used Fmoc/tBu orthogonal protection strategy in peptide synthesis[5]. The benzyl group is stable to the basic conditions used for Fmoc removal and is cleaved under the acidic conditions of the final cleavage from the resin, typically with trifluoroacetic acid (TFA)[3].

However, the use of HPO3Bzl is not without its challenges. The remaining acidic proton on the phosphate can be deprotonated during Fmoc removal, forming a salt with the base (e.g., piperidine). This can interfere with the subsequent amino acid coupling step by neutralizing the coupling reagents[6]. This issue is often addressed by using a non-nucleophilic base like DBU for Fmoc deprotection or by adding a tertiary amine such as N,N-diisopropylethylamine (DIEA) during the coupling step to ensure efficient reaction[2][7].

Quantitative Comparison of Phosphate Protecting Groups

The following tables summarize the performance of HPO3Bzl in comparison to other common phosphate protecting groups based on available experimental data.

Protecting GroupStructureKey AdvantagesKey DisadvantagesTypical Deprotection Conditions
Monobenzyl (HPO3Bzl) -PO(OH)(OBzl)Good stability, suppresses β-eliminationAcidic proton can interfere with couplingTFA (during final cleavage)[3]
Dibenzyl (PO(OBzl)2) -PO(OBzl)2No acidic protonOne benzyl group can be labile during synthesis[1]Hydrogenolysis or strong acid (TFA)[8]
Di-tert-butyl (PO(OtBu)2) -PO(OtBu)2No acidic proton, clean deprotectionAcid-labile, not orthogonal with tBu side-chain protectionTFA[8]
Unprotected (PO3H2) -PO(OH)2No deprotection step needed for the phosphatePoor coupling efficiency, aggregation issuesNot applicable
2-Cyanoethyl (PO(OCH2CH2CN)) -PO(OR)(OCH2CH2CN)Base-labile, used in oligonucleotide synthesisGenerates toxic acrylonitrile upon deprotection[9]Mild base (e.g., ammonia)
Protecting Group on SerineFmoc Deprotection Conditionsβ-Elimination (%)Coupling Efficiency (%)Reference
Fmoc-Ser(HPO3Bzl)-OH 20% Piperidine in DMF~7% (for N-terminal Ser)High with appropriate activation (e.g., HATU/DIEA)[4]
This compound 0.5% DBU in DMF at 90°CMinimalHigh[2]
Fmoc-Ser(PO(OBzl)2)-OH 20% Piperidine in DMFLower than HPO3BzlGenerally good[8]
Fmoc-Ser(PO3H2)-OH 20% Piperidine in DMFHigher than HPO3BzlCan be problematic, requires excess reagentsN/A

Experimental Protocols

Solid-Phase Phosphopeptide Synthesis using this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of a phosphopeptide using a this compound building block.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound. Due to the acidic proton, it is crucial to use a sufficient excess of DIEA (e.g., 8 equivalents)[2].

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cold cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol for Minimizing β-Elimination during Fmoc Deprotection

For sequences particularly prone to β-elimination, especially when a phosphoserine is at the N-terminus, a milder deprotection agent can be used.

  • DBU Deprotection: Use a solution of 0.5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. The reaction is typically very fast, especially at elevated temperatures (e.g., 90°C for a few minutes)[2].

Visualizing the Chemistry

Workflow of Solid-Phase Phosphopeptide Synthesis

The following diagram illustrates the key steps in Fmoc-based solid-phase phosphopeptide synthesis where the choice of phosphate protecting group is critical.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 pSer_Coupling Phosphoamino Acid Coupling (this compound, HATU, excess DIEA) Wash1->pSer_Coupling Repeat cycles Deprotection2 Fmoc Deprotection (e.g., 0.5% DBU/DMF to minimize β-elimination) pSer_Coupling->Deprotection2 Coupling2 Continue Chain Elongation Deprotection2->Coupling2 Cleavage Final Cleavage & Deprotection (TFA Cocktail) Coupling2->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Beta_Elimination Reactant Peptide-NH-CH(CH2-O-PO(OR)2)-CO-... H Intermediate Peptide-NH-C-(CH2-O-PO(OR)2)-CO-... - Base Base (B:) Base->Reactant:f1 Product Peptide-NH-C(=CH2)-CO-... (Dehydroalanine) Intermediate:f0->Product Elimination Leaving_Group ^{-}O-PO(OR)2

References

A Comparative Guide to Fmoc-Ser(HPO3Bzl)-OH and its Phosphomimetic Alternatives in Serine Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate mimicry of protein phosphorylation is crucial for studying signaling pathways and developing novel therapeutics. This guide provides a comprehensive benchmark of Fmoc-Ser(HPO3Bzl)-OH, a key reagent for the synthesis of phosphoserine-containing peptides, against common phosphomimetic strategies, namely the substitution of serine with aspartic acid (Asp) or glutamic acid (Glu).

Introduction to Phosphorylation Mimicry

Protein phosphorylation, a ubiquitous post-translational modification, is a fundamental mechanism for regulating cellular processes. The reversible addition of a phosphate group to serine, threonine, or tyrosine residues, catalyzed by kinases, induces conformational changes that modulate protein activity, localization, and interaction with other proteins. The study of these processes often relies on synthetic peptides containing either a stable phosphoserine analog or a "phosphomimetic" residue.

This compound: The Gold Standard for Phosphoserine Peptide Synthesis

This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) to incorporate a phosphoserine residue into a peptide sequence.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the benzyl group (Bzl) protects one of the phosphate oxygens. This strategy offers the most accurate chemical representation of a phosphorylated serine residue in a synthetic peptide.

Phosphomimetics: An Alternative Approach

Phosphomimetic mutations involve substituting a phosphorylatable serine residue with an amino acid that carries a permanent negative charge, most commonly aspartic acid or glutamic acid. This approach is often used in cellular and genetic studies to mimic the effects of constitutive phosphorylation.

Quantitative Performance Comparison

The following tables summarize the key performance differences between peptides synthesized with this compound and those containing phosphomimetic residues. The data presented are representative of typical outcomes in peptide synthesis and functional assays.

Table 1: Comparison of Synthesis Performance

ParameterThis compoundPhosphomimetics (Fmoc-Asp(OtBu)-OH / Fmoc-Glu(OtBu)-OH)Key Considerations
Incorporation Method Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS) or Site-Directed MutagenesisSPPS allows for the creation of synthetic peptides, while mutagenesis is used for recombinant protein expression.
Crude Peptide Purity Moderate to HighHighSynthesis with this compound can be complicated by β-elimination, potentially lowering purity.[1]
Overall Synthesis Yield Generally lowerGenerally higherThe risk of side reactions during the incorporation and deprotection of this compound can reduce the overall yield.[1]
Key Side Reaction β-eliminationAspartimide/Glutarimide formationβ-elimination is a significant concern with phosphoserine derivatives, especially under basic conditions.[1][3] Aspartimide formation can occur with aspartic acid residues.

Table 2: Comparison of Functional Performance in SH2 Domain Binding

ParameterPhosphoserine PeptidePhosphomimetic Peptide (Asp/Glu)Key Considerations
Binding Affinity (Kd) High (nM to low µM range)Lower (typically µM range)The phosphate group's specific geometry and charge distribution are crucial for optimal binding to SH2 domains.[4][5]
Specificity HighModeratePhosphomimetics may exhibit off-target binding due to their less specific electrostatic interactions.
Biological Relevance HighModerate to LowWhile useful for mimicking constitutive phosphorylation, phosphomimetics do not always accurately replicate the biological effects of true phosphorylation.

Signaling Pathway: Src Kinase Activation

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating numerous cellular processes, including proliferation, differentiation, and migration.[6][7][8] The activity of Src kinases is tightly regulated by phosphorylation. The following diagram illustrates a simplified Src signaling pathway, highlighting the role of protein-protein interactions mediated by SH2 domains, which recognize and bind to phosphotyrosine residues. While this example involves phosphotyrosine, the principle of SH2 domain binding is analogous for phosphoserine/threonine in other signaling contexts.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Src_inactive c-Src (inactive) RTK->Src_inactive Ligand binding & autophosphorylation Integrin Integrin FAK FAK Integrin->FAK Activation Src_active c-Src (active) Src_inactive->Src_active Dephosphorylation of Tyr527 Src_active->RTK Phosphorylation Src_active->FAK Phosphorylation Grb2 Grb2 Src_active->Grb2 SH2 domain binding PI3K PI3K Src_active->PI3K Activation STAT3 STAT3 Src_active->STAT3 Activation FAK->Src_inactive Recruitment & Activation Sos Sos Grb2->Sos SH3 domain binding Ras Ras Sos->Ras Activation MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Gene_expression Gene Expression STAT3->Gene_expression

Caption: Simplified Src kinase signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for comparing the binding of a phosphoserine-containing peptide and its phosphomimetic counterpart to an SH2 domain.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_binding_assay SH2 Domain Binding Assay cluster_analysis Data Analysis SPPS_pSer SPPS of Phosphoserine Peptide using This compound Purify_pSer HPLC Purification SPPS_pSer->Purify_pSer SPPS_mimetic SPPS of Phosphomimetic Peptide using Fmoc-Asp/Glu-OH Purify_mimetic HPLC Purification SPPS_mimetic->Purify_mimetic Characterize_pSer Mass Spectrometry Purify_pSer->Characterize_pSer Characterize_mimetic Mass Spectrometry Purify_mimetic->Characterize_mimetic FP_assay Fluorescence Polarization (FP) Characterize_pSer->FP_assay ITC_assay Isothermal Titration Calorimetry (ITC) Characterize_pSer->ITC_assay Characterize_mimetic->FP_assay Characterize_mimetic->ITC_assay Compare_Kd Compare Binding Affinities (Kd) FP_assay->Compare_Kd ITC_assay->Compare_Kd

Caption: Workflow for comparing phosphopeptide and phosphomimetic binding.

Logical Relationship of Comparison

The choice between using this compound and a phosphomimetic amino acid depends on the specific research question and the acceptable trade-offs between chemical accuracy and experimental convenience.

Logical_Relationship Start Research Goal: Study Serine Phosphorylation Event Decision Need for chemically accurate phosphorylation? Start->Decision Use_pSer Use this compound Decision->Use_pSer Yes Use_Mimetic Use Phosphomimetic (Asp/Glu) Decision->Use_Mimetic No Considerations_pSer Considerations: - Higher cost - Potential for β-elimination - More complex synthesis Use_pSer->Considerations_pSer Considerations_Mimetic Considerations: - Lower cost - Simpler synthesis/mutagenesis - May not fully mimic phosphorylation Use_Mimetic->Considerations_Mimetic Outcome_pSer Outcome: High-fidelity biochemical/ structural studies Considerations_pSer->Outcome_pSer Outcome_Mimetic Outcome: Cell-based assays of constitutive 'phosphorylated' state Considerations_Mimetic->Outcome_Mimetic

Caption: Decision framework for choosing a phosphorylation mimicry strategy.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Phosphoserine-Containing Peptide

This protocol outlines the manual synthesis of a model phosphopeptide using this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound: Follow the standard coupling protocol as in step 3. To minimize β-elimination, ensure complete activation and consider double coupling.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This protocol describes a competitive FP assay to determine the binding affinity of a peptide to an SH2 domain.

Materials:

  • Purified SH2 domain (e.g., Grb2-SH2)

  • Fluorescently labeled phosphopeptide probe (with high affinity for the SH2 domain)

  • Unlabeled phosphoserine peptide (synthesized in Protocol 1)

  • Unlabeled phosphomimetic peptide

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Determine Probe Concentration: Titrate the fluorescently labeled probe against a fixed concentration of the SH2 domain to determine the probe concentration that gives a stable and significant polarization signal.

  • Competitive Binding Assay:

    • In a 384-well plate, add a fixed concentration of the SH2 domain and the fluorescent probe to each well.

    • Add serial dilutions of the unlabeled competitor peptides (phosphoserine and phosphomimetic) to the wells.

    • Incubate at room temperature for 30 minutes.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. Calculate the dissociation constant (Kd) from the IC50 value.

Isothermal Titration Calorimetry (ITC) for SH2 Domain Binding

ITC provides a direct measurement of the binding affinity and thermodynamics of an interaction.

Materials:

  • Purified SH2 domain

  • Purified phosphoserine or phosphomimetic peptide

  • Dialysis buffer (e.g., 50 mM Phosphate buffer pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the SH2 domain and the peptides against the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and peptides.

  • ITC Experiment:

    • Load the SH2 domain into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe at a concentration 10-20 times that of the protein.

    • Perform a series of small injections of the peptide into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

The choice between this compound and phosphomimetic amino acids for studying serine phosphorylation is context-dependent. For studies requiring high chemical fidelity, such as in vitro biochemical assays and structural biology, this compound is the superior choice, providing a true representation of the phosphorylated state. However, its use in SPPS requires careful optimization to mitigate side reactions like β-elimination.

Phosphomimetics, while less chemically accurate, offer a convenient and often effective way to mimic the effects of constitutive phosphorylation in cellular contexts. They are particularly useful for genetic studies where the introduction of a stable, negatively charged residue can provide valuable insights into the functional consequences of a phosphorylation event.

Ultimately, a comprehensive understanding of a specific phosphorylation event may benefit from the complementary use of both approaches: phosphomimetic studies to probe the functional role in a cellular environment, and in vitro studies with precisely synthesized phosphopeptides to elucidate the detailed molecular mechanisms.

References

A Researcher's Guide to Phosphoserine Derivatives in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the study of protein phosphorylation, the choice of phosphoserine derivative is a critical determinant of experimental success. This guide provides a comprehensive comparison of commonly used phosphoserine derivatives, focusing on their performance in solid-phase peptide synthesis (SPPS). We present a synthesis of available data, detailed experimental protocols, and visual representations of key chemical strategies to aid in the selection of the most appropriate building blocks for your research needs.

The incorporation of phosphoserine into peptides is essential for investigating a vast array of cellular processes regulated by protein kinases and phosphatases. The two predominant strategies for synthesizing phosphopeptides are the "building block" approach, which utilizes pre-phosphorylated amino acid derivatives, and the "post-synthetic phosphorylation" method. The building block approach is generally favored for its superior control over the precise location of phosphorylation.

This guide will focus on the comparative analysis of different phosphoserine building blocks within the two main chemical strategies for SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection.

Comparing the Titans: Boc vs. Fmoc Strategies for Phosphopeptide Synthesis

The choice between Boc and Fmoc chemistry is a foundational decision in SPPS. The Boc strategy relies on a strong acid, typically trifluoroacetic acid (TFA), for the removal of the Nα-protecting group in each cycle, and a final cleavage step using a very strong acid like hydrofluoric acid (HF). In contrast, the Fmoc strategy employs a base, commonly piperidine, for Nα-deprotection and a final cleavage with TFA.

For phosphopeptide synthesis, the milder conditions of the Fmoc strategy are generally preferred. The repetitive acid treatments in the Boc strategy can lead to the cleavage of some phosphate protecting groups, while the final HF cleavage in Boc chemistry is often incompatible with the sensitive phosphate moiety.[1][2] However, for certain hydrophobic peptides, the Boc strategy may offer advantages in terms of yield and purity.[][4]

A Deep Dive into Fmoc-Protected Phosphoserine Derivatives

Within the widely adopted Fmoc strategy, the selection of the phosphate protecting group on the phosphoserine building block is crucial for efficient synthesis. The most commonly utilized derivative is Fmoc-Ser(PO(OBzl)OH)-OH, where the phosphate is protected by a benzyl group.[1][5]

The Workhorse: Fmoc-Ser(PO(OBzl)OH)-OH

This monobenzyl-protected derivative is favored because the remaining acidic proton on the phosphate is thought to inhibit the detrimental β-elimination side reaction that can occur during the basic conditions of Fmoc deprotection.[1] However, this side reaction can still be a significant issue, particularly for N-terminal phosphoserine residues.[6]

Key Considerations for Fmoc-Ser(PO(OBzl)OH)-OH:

  • Coupling: Coupling of this building block can be sluggish and is best achieved using uronium-based reagents like HBTU or HATU with an excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[5]

  • β-Elimination: The primary side reaction is the elimination of the phosphate group, leading to a dehydroalanine residue. This is more pronounced during the piperidine-mediated Fmoc deprotection.[6] Studies have shown that using alternative, bulkier bases like cyclohexylamine can suppress this side reaction.[6]

  • Microwave-Assisted SPPS: While microwave irradiation can accelerate peptide synthesis, it can also enhance β-elimination of the protected phosphate group. Careful optimization of microwave parameters is necessary when using this derivative.

Alternative Phosphate Protecting Groups

To overcome the limitations of the benzyl group, other protecting groups have been explored.

  • tert-Butyl Group: The use of a tert-butyl group for phosphate protection has been reported.[7] This acid-labile group offers orthogonality with the base-labile Fmoc group. This strategy can circumvent issues related to repetitive acid treatments seen in the Boc strategy while still allowing for a final, single-step deprotection and cleavage with TFA.[7]

  • Trichloroethyl Group: The 2,2,2-trichloroethyl (Tce) group is another option for phosphate protection. It is stable under the acidic conditions used for Boc removal and can be cleaved via reduction, offering an orthogonal deprotection strategy.[8]

Quantitative Comparison of Synthesis Parameters

While the literature provides extensive qualitative descriptions, direct quantitative comparisons of different phosphoserine derivatives under identical conditions are limited. The following table summarizes representative data gleaned from various sources to provide a comparative overview. It is important to note that yields and purities are highly sequence-dependent and can vary significantly based on the specific peptide being synthesized.[9]

Phosphoserine DerivativeProtection StrategyTypical Coupling ReagentReported Overall YieldKey AdvantagesMajor Challenges & Side Reactions
Fmoc-Ser(PO(OBzl)OH)-OH FmocHBTU/HATU, DIPEAModerate to HighCommercially available, widely used.β-elimination during Fmoc deprotection, sluggish coupling.[5][6]
Fmoc-Ser(PO(OtBu)2)-OH FmocBOP, DIPEANot widely reportedAcid-labile phosphate protection, compatible with Fmoc.[7]Less commercially available, potential for premature deprotection.
Boc-Ser(PO(OR)2)-OH BocDCC/HOBtSequence dependentCan be advantageous for hydrophobic sequences.[]Repetitive acid deprotection can affect phosphate stability.[1]

Experimental Protocols

To provide a practical context, detailed methodologies for key experiments are outlined below.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(PO(OBzl)OH)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. For Fmoc-Ser(PO(OBzl)OH)-OH, an extended coupling time may be necessary.

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthesis Workflow and Chemical Strategies

To better illustrate the processes discussed, the following diagrams are provided.

Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protection_Strategies cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_Peptide Fmoc-AA-Resin Side Chain (tBu) Fmoc_Deprotection Nα-Deprotection (Base: Piperidine) Fmoc_Peptide:N->Fmoc_Deprotection Fmoc_Cleavage Final Cleavage (Acid: TFA) Fmoc_Deprotection->Fmoc_Cleavage Boc_Peptide Boc-AA-Resin Side Chain (Bzl) Boc_Deprotection Nα-Deprotection (Acid: TFA) Boc_Peptide:N->Boc_Deprotection Boc_Cleavage Final Cleavage (Strong Acid: HF) Boc_Deprotection->Boc_Cleavage

Caption: Comparison of Fmoc and Boc solid-phase peptide synthesis strategies.

Caption: The β-elimination side reaction of a protected phosphoserine residue.

Conclusion

The synthesis of phosphopeptides remains a challenging yet critical endeavor in biochemical research. While the Fmoc-based building block approach, particularly with Fmoc-Ser(PO(OBzl)OH)-OH, is the most established method, researchers must be cognizant of its limitations, such as the potential for β-elimination. The exploration of alternative phosphate protecting groups and optimization of reaction conditions, including the choice of base for Fmoc deprotection, can significantly improve the yield and purity of the target phosphopeptide. This guide serves as a starting point for navigating the complexities of phosphoserine derivative selection, empowering researchers to make informed decisions for their specific synthetic goals.

References

Safety Operating Guide

Proper Disposal of Fmoc-Ser(HPO3Bzl)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance based on available safety data.

Fmoc-Ser(HPO3Bzl)-OH, a serine derivative used in peptide synthesis, requires careful handling and disposal to ensure laboratory safety and environmental compliance. This guide outlines the necessary procedures for its proper disposal, intended for researchers, scientists, and drug development professionals.

Chemical and Safety Data Overview

A thorough understanding of the chemical properties and associated hazards is crucial before handling and disposing of this compound.

PropertyValueSource
Chemical Name N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-((benzyloxy)(hydroxy)phosphoryl)-L-serine[1]
CAS Number 158171-14-3[2]
Molecular Formula C25H24NO8P[2][3]
Molecular Weight 497.43 g/mol [2]
Appearance White powder[2]
Storage Temperature 2-8°C or -20°C[2][4]
Storage Class 13 (Non-Combustible Solids)[2]
Water Hazard Class (WGK) 3 (Highly hazardous for water)[2]
Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is recommended:

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Hand Protection: Compatible chemical-resistant gloves.[2]

  • Respiratory Protection: A NIOSH-approved N95 (US) or equivalent respirator is advised, especially if dealing with fine powder.[2]

  • Skin and Body Protection: A laboratory coat should be worn.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework.

1. Waste Identification and Segregation:

  • Contaminated Solids: Collect any unused this compound powder, contaminated spatulas, weigh boats, and other solid materials in a clearly labeled, sealed container. The label should include the chemical name, "this compound," and any relevant hazard symbols.

  • Contaminated Labware: Glassware and other labware that have come into contact with the chemical should be decontaminated. If decontamination is not feasible, they should be disposed of as hazardous waste.

  • Solutions: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

2. Waste Collection and Storage:

  • Store all waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure containers are properly sealed to prevent leaks or spills.

  • Follow your institution's guidelines for the maximum allowable accumulation time.

3. Waste Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[2] Its WGK 3 classification indicates it is highly hazardous to aquatic life.

  • Arrange for pickup and disposal by your institution's certified hazardous waste contractor. Provide them with a completed hazardous waste manifest, including the chemical name and quantity.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area to avoid inhalation of the powder.

  • Wear the appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum the spilled solid material into a sealed container for disposal. Avoid generating dust.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start Start cluster_waste_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_storage_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Powder or Contaminated Solids waste_type->solid_waste Solid liquid_waste Solutions Containing This compound waste_type->liquid_waste Liquid labware Contaminated Glassware and Equipment waste_type->labware Labware collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid Collect in a Labeled, Sealed Waste Bottle liquid_waste->collect_liquid collect_liquid->store_waste decontaminate Decontaminate or Dispose as Hazardous Waste labware->decontaminate decontaminate->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

References

Personal protective equipment for handling Fmoc-Ser(HPO3Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Ser(HPO3Bzl)-OH

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like this compound are paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and logistical efficiency.

Chemical Identifier and Properties

PropertyValue
Chemical Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-[hydroxy(phenylmethoxy)phosphinyl]-L-serine
Synonyms Fmoc-O-(benzylphospho)-L-serine, Fmoc-Ser(PO3BzlH)-OH
CAS Number 158171-14-3
Molecular Formula C25H24NO8P
Molecular Weight 497.43 g/mol
Appearance White to off-white solid powder
Storage Store at -20°C for long-term storage (up to 3 years). Can be stored at 4°C for up to 2 years.[1]
Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[1] As a powdered substance, it also poses a risk of dust inhalation, which may cause respiratory tract irritation.

Signal Word: Warning

Hazard Statement:

  • H319: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory:

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves).Prevents skin contact with the chemical.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Prevents inhalation of the powdered chemical, especially during weighing and transfer.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Confirm that an eyewash station and safety shower are unobstructed and operational.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Don the required personal protective equipment (PPE) as outlined in the table above.

    • When weighing and transferring the solid, do so carefully to avoid generating dust.

    • Use appropriate, clean tools (e.g., spatulas) for handling the powder.

    • Keep the container tightly sealed when not in use to prevent contamination and moisture absorption.

  • In Case of Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[2][3] Seek immediate medical attention from an eye specialist.[2][3]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Accidental Release/Spill:

    • Evacuate the immediate area and restrict access.

    • Wearing appropriate PPE, including respiratory protection, cover the spill with a wet absorbent material to prevent dust from becoming airborne.[1]

    • Carefully sweep the absorbed material into a designated, labeled waste container.[4]

    • Decontaminate the spill area with a suitable laboratory detergent.

    • For large spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's environmental health and safety department.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization:

    • Unused or waste this compound is considered chemical waste. Due to its organophosphate and benzyl components, it may be classified as hazardous waste.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate should be collected and disposed of as chemical waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste.

  • Chemical Waste Disposal:

    • Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.

    • The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Arrange for pickup and disposal by your institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Verify Safety Equipment prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Weigh & Transfer Carefully handle1->handle2 resp1 Exposure (First Aid) handle1->resp1 If Exposure Occurs handle3 Keep Container Sealed handle2->handle3 resp2 Spill (Contain & Clean) handle2->resp2 If Spill Occurs disp1 Collect Waste handle3->disp1 Generate Waste disp2 Label & Store Securely disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Fmoc-Ser(HPO3Bzl)-OH
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.